3-Hydrazinylpyridine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridin-3-ylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-8-5-2-1-3-7-4-5;;/h1-4,8H,6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFANABRDIUIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957792 | |
| Record name | 3-Hydrazinylpyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364727-74-2 | |
| Record name | 3-Hydrazinylpyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydrazinopyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydrazinylpyridine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Hydrazinylpyridine Dihydrochloride, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical properties, detailed synthetic methodologies, reactivity profiles, and its role in the generation of pharmacologically active agents.
Core Chemical and Physical Properties
This compound is the hydrochloride salt of 3-hydrazinylpyridine, presenting as a stable, crystalline solid. The presence of the hydrazine moiety and the pyridine ring makes it a valuable synthon for the construction of a diverse range of heterocyclic systems.
Physicochemical Data
A compilation of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₉Cl₂N₃ | --INVALID-LINK--[1] |
| Molecular Weight | 182.05 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | pyridin-3-ylhydrazine;dihydrochloride | --INVALID-LINK--[1] |
| CAS Number | 364727-74-2 | --INVALID-LINK--[1] |
| Appearance | Light yellow to yellow solid | --INVALID-LINK--[2] |
| Melting Point | 53-55 °C (for the free base) | --INVALID-LINK--[3] |
| Boiling Point | 286.4±13.0 °C (Predicted) | --INVALID-LINK--[3] |
| pKa | 5.27±0.11 (Predicted) | --INVALID-LINK--[3] |
| Solubility | Soluble in polar solvents | --INVALID-LINK--[2] |
Spectral Characterization
The structural integrity of this compound is typically confirmed using standard spectroscopic techniques. While a specific spectrum for the dihydrochloride was not found, representative data for related hydrazinopyridines are available.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the hydrazine protons. The chemical shifts will be influenced by the protonation state.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the five carbons of the pyridine ring.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group and C=N and C=C stretching of the pyridine ring.
Synthesis of this compound
The synthesis of 3-hydrazinylpyridine typically involves the nucleophilic substitution of a suitable pyridine precursor with hydrazine. A detailed, adaptable protocol for a closely related isomer, 3-chloro-2-hydrazinopyridine, is provided below, which can be modified for the synthesis of 3-hydrazinylpyridine.[4]
Adapted Synthetic Protocol
This protocol is adapted from the synthesis of 3-chloro-2-hydrazinopyridine and should be optimized for the synthesis of 3-hydrazinylpyridine.
dot
References
- 1. This compound | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9840490B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]
- 3. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydrazinylpyridine dihydrochloride CAS number 364727-74-2
An In-Depth Technical Guide to 3-Hydrazinylpyridine Dihydrochloride (CAS: 364727-74-2): Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This compound (CAS No. 364727-74-2) is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. As a derivative of pyridine, it possesses a highly reactive hydrazine functional group, making it a versatile building block for the synthesis of a wide array of more complex molecules.[1] Its utility is most pronounced in the formation of hydrazone derivatives, which are scaffolds known for their diverse biological activities, including anticancer and antimicrobial properties.[2][3][4] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthetic protocol, key reaction mechanisms, and its applications in modern drug discovery and research. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their work.
Chemical Identity and Physicochemical Properties
This compound is the stable, salt form of the 3-hydrazinopyridine free base.[5] The presence of two hydrochloride equivalents enhances its stability and modulates its solubility, making it more amenable to storage and handling compared to the free base. The core structure combines the aromatic, electron-deficient pyridine ring with the nucleophilic hydrazine moiety, a combination that dictates its chemical behavior and utility.
Table 1: Chemical Identifiers and Properties
| Parameter | Value | Source(s) |
|---|---|---|
| CAS Number | 364727-74-2 | [6] |
| Molecular Formula | C₅H₉Cl₂N₃ | [6][7] |
| Molecular Weight | 182.05 g/mol | [6][7] |
| IUPAC Name | pyridin-3-ylhydrazine;dihydrochloride | [6] |
| Synonyms | 3-Hydrazinopyridine dihydrochloride, Pyridin-3-yl-hydrazine dihydrochloride | [8][9] |
| Appearance | White to off-white or light yellow crystalline powder/solid | [10][11] |
| Solubility | Soluble in polar solvents like ethanol and dimethylformamide (DMF) | [1] |
| Storage | Store in a cool (2-8°C), dry place under an inert atmosphere (e.g., Nitrogen or Argon) |[7][12][13] |
Synthesis and Purification
Synthetic Strategy: Nucleophilic Aromatic Substitution
The most prevalent and efficient synthesis of 3-hydrazinylpyridine involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyridine precursor with hydrazine.[1] The typical starting material is 3-chloropyridine. The hydrazine, acting as a potent nucleophile, displaces the chloride on the pyridine ring. The reaction is typically performed using an excess of hydrazine hydrate, which can also act as the solvent or co-solvent.[5] Following the substitution, the resulting free base is not isolated but is directly converted to the more stable dihydrochloride salt by treatment with concentrated hydrochloric acid. This final step facilitates product precipitation and purification.[5]
The choice of a polar solvent like ethanol can significantly shorten reaction times and improve yields.[5][14] The reaction is driven by the strong nucleophilicity of the terminal nitrogen on hydrazine and the activation of the pyridine ring towards nucleophilic attack by the ring nitrogen.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for analogous compounds and represents a standard laboratory-scale synthesis.[5][14]
Materials:
-
3-Chloropyridine
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloropyridine and ethanol.
-
Addition of Hydrazine: While stirring the solution, slowly add 4 to 6 molar equivalents of hydrazine hydrate. The use of a significant excess of hydrazine is crucial to drive the reaction to completion and minimize side reactions.
-
Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent, typically around 80°C for ethanol) and maintain this temperature for 4 to 8 hours. Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to 0°C to maximize the precipitation of the free base product.
-
Formation of Dihydrochloride Salt: To the cooled, stirring solution, slowly and carefully add concentrated hydrochloric acid. The addition is exothermic and will cause the immediate precipitation of 3-Hydrazinylpyridine as its white dihydrochloride salt.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the collected solid under vacuum at room temperature to yield the final product.
Workflow Diagram: Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Purification and Characterization
The primary method of purification is the precipitation and subsequent washing of the hydrochloride salt.[5] For higher purity, recrystallization from a suitable solvent system can be employed. The identity and purity of the final product should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity (typically >97%).[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[10]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H stretches).[10]
Chemical Reactivity and Mechanistic Insights
The Hydrazine Moiety as a Reactive Handle
The synthetic value of this compound is derived almost entirely from the reactivity of the hydrazine group. The terminal -NH₂ group is highly nucleophilic and readily participates in reactions with electrophilic partners. This allows for the straightforward introduction of the pyridyl scaffold into a variety of molecular frameworks.[1]
Formation of Bioactive Hydrazones
The most common and impactful reaction is the condensation with aldehydes and ketones to form hydrazones.[2][3] This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to yield the stable C=N double bond of the hydrazone. This transformation is a cornerstone of its use in medicinal chemistry, as hydrazones are a well-established class of compounds with a broad spectrum of biological activities.[15] The resulting N-pyridyl hydrazones have been shown to possess potent antiproliferative and antitumor activities.[2][3]
Reaction Pathway: Hydrazone Formation
Caption: General reaction pathway for the formation of N-pyridyl hydrazones.
Applications in Research and Drug Development
A Versatile Building Block for Heterocyclic Scaffolds
This compound serves as an essential intermediate for creating libraries of novel heterocyclic compounds for high-throughput screening.[10] Its ability to readily form hydrazones and participate in cyclization reactions makes it a valuable tool for lead generation and optimization in drug discovery programs.[2][3][16]
Case Studies in Medicinal Chemistry and Agrochemicals
-
Antiproliferative Agents: A notable study detailed the synthesis of a series of N-heteroaryl hydrazones derived from compounds including 3-hydrazinylpyridine. These resulting hydrazones were found to be potent inhibitors of ribonucleotide reductase and exhibited significant antiproliferative activity against a panel of human tumor cell lines, with IC₅₀ values in the nanomolar range.[2][3]
-
Agrochemicals: Patents have described the synthesis of 3-chloro-2-hydrazinopyridine derivatives (a related isomer) that, upon reaction with various aldehydes, produce compounds with significant fungicidal activity against pathogens like tomato bacterial spot and cucumber Fusarium wilt.[17] This highlights the broader utility of pyridyl hydrazines in developing new crop protection agents.
-
Pyrazolopyridine Synthesis: The compound is a key starting material in a multi-step synthesis to produce 3-(3-chloro-1H-pyrazol-1-yl)pyridine. This process involves an initial cyclization reaction with a dialkyl maleate, demonstrating its use in constructing more complex fused ring systems.[16]
Handling, Storage, and Safety
Hazard Profile
This compound is a hazardous substance and must be handled with appropriate care. Its GHS classification indicates several risks.[6][8]
Table 2: GHS Hazard Classification
| Hazard Code | Description | Class | Signal Word |
|---|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | Warning |
| H315 | Causes skin irritation | Skin irritation (Category 2) | Warning |
| H318 | Causes serious eye damage | Serious eye damage (Category 1) | Danger |
| H335 | May cause respiratory irritation | STOT SE (Category 3) | Warning |
Safe Handling Procedures (PPE)
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.[8]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a full-face respirator.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]
Storage and Stability
Proper storage is critical to maintain the integrity of the compound.
-
Conditions: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place.[7][12]
-
Atmosphere: To prevent oxidation of the hydrazine group, store under an inert atmosphere like nitrogen or argon.[12]
-
Degradation: The hydrazine moiety is susceptible to oxidation. A color change from white/off-white to yellow or brown may indicate degradation.[12] If degradation is suspected, the purity should be re-verified analytically before use.
First Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.[8]
-
If Swallowed: Rinse mouth. Get medical help.
-
If on Skin: Wash with plenty of water. If irritation occurs, get medical help. Remove contaminated clothing.
-
If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.
Conclusion
This compound is a synthetically valuable and highly reactive building block. Its straightforward synthesis and the predictable reactivity of its hydrazine group make it an indispensable tool for medicinal chemists and researchers. Its primary application in the formation of biologically active hydrazones has cemented its role in the development of novel therapeutics and agrochemicals. When handled with the appropriate safety precautions, this compound provides a reliable and efficient entry point to a diverse range of complex heterocyclic structures.
References
- 1. Buy 3-Hydrazinylpyridine (EVT-2606970) | 364727-74-2; 42166-50-7 [evitachem.com]
- 2. Azinyl and diazinyl hydrazones derived from aryl N-heteroaryl ketones: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Hydrazinopyridine 2HCl | 364727-74-2 | FH30064 [biosynth.com]
- 8. echemi.com [echemi.com]
- 9. This compound|lookchem [lookchem.com]
- 10. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemscene.com [chemscene.com]
- 14. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 15. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]
- 17. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
A Technical Guide to 3-Hydrazinylpyridine Dihydrochloride: Foundational Properties, Analytical Characterization, and Synthetic Applications
Executive Summary
3-Hydrazinylpyridine dihydrochloride is a pivotal heterocyclic building block, primarily utilized as a chemical intermediate in the synthesis of novel pharmaceutical compounds.[1] Its precise molecular characteristics, particularly its molecular weight, are fundamental to its application in stoichiometrically controlled reactions that form the basis of drug discovery and development pipelines. This guide provides an in-depth examination of this compound, beginning with its core physicochemical properties. It further details a comprehensive, self-validating analytical workflow for identity and purity confirmation, outlines critical safety and handling protocols, and explores its role in synthetic chemistry. This document is intended for researchers, chemists, and drug development professionals who require a practical and technically grounded understanding of this important reagent.
Core Compound Identity and Physicochemical Properties
This compound (CAS Number: 364727-74-2) is the dihydrochloride salt of the parent compound, 3-Hydrazinopyridine.[2][3] The inclusion of two hydrochloride moieties is critical, as it enhances the compound's stability and solubility in certain solvents, but also significantly alters its molecular weight compared to the free base or the monohydrochloride salt (CAS: 650638-17-8, MW: 145.59 g/mol ).[4][5] Accurate differentiation between these forms is a prerequisite for successful and reproducible synthetic outcomes.
Determination of Molecular Weight
The molecular weight of a compound is an intrinsic property derived from its molecular formula. It is the cornerstone of all quantitative work, ensuring that molar equivalents in a chemical reaction are precisely calculated.
-
Molecular Formula: C₅H₉Cl₂N₃[2]
-
Calculation: The molecular weight is the sum of the atomic weights of all atoms in the formula:
This calculated value is the theoretical molecular weight, which is confirmed experimentally via mass spectrometry.
Key Physicochemical Data
The following table summarizes the essential quantitative data for this compound, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Weight | 182.05 g/mol | [2][6] |
| Molecular Formula | C₅H₉Cl₂N₃ | [2] |
| CAS Number | 364727-74-2 | [2][3][6] |
| Appearance | Light yellow to yellow solid | [1] |
| Hydrogen Bond Donor Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Synonyms | 3-Hydrazinopyridine dihydrochloride, Pyridin-3-yl-hydrazine dihydrochloride | [2][3] |
Analytical Characterization and Quality Control
For any starting material in a drug development program, rigorous quality control (QC) is non-negotiable. The identity, purity, and stability of this compound must be unequivocally confirmed before its use. The following workflow represents a robust, self-validating system for incoming material qualification.
Quality Control Workflow
The diagram below illustrates a standard logical flow for the qualification of a new batch of this compound. Each step is designed to provide specific information, and the progression to the next step is contingent on a successful outcome.
Caption: Quality control workflow for incoming this compound.
Experimental Protocol: Purity and Identity Assessment by HPLC
This protocol describes a standard reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for determining the purity of this compound.
Objective: To separate the main compound from potential impurities and degradation products, allowing for accurate purity assessment by UV detection.
Methodology:
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic pyridine and hydrazine moieties. It also acidifies the mobile phase to ensure the analyte is in its protonated, more water-soluble form.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Rationale: ACN is a common organic modifier in RP-HPLC, providing good elution strength for a wide range of organic molecules.
-
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
Rationale: This mixture provides good solubility for the dihydrochloride salt while being compatible with the initial mobile phase conditions to prevent peak distortion.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A C18 stationary phase provides excellent hydrophobic retention for separating small organic molecules based on polarity.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Rationale: The pyridine ring exhibits strong absorbance at this wavelength, providing high sensitivity.
-
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
Rationale: A gradient is essential to elute any late-migrating, more non-polar impurities and ensure the column is clean for the next injection.
-
-
-
System Suitability Testing (Self-Validation):
-
Purpose: To verify that the chromatographic system is performing adequately before analyzing samples.
-
Procedure: Make five replicate injections of the working standard.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing factor between 0.8 and 1.5.
-
Theoretical plates > 2000.
-
-
Rationale: Meeting these criteria demonstrates the system's precision and separation efficiency, ensuring the trustworthiness of the generated data.
-
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Safe Handling, Storage, and Disposal
Adherence to safety protocols is paramount when working with any chemical reagent. This compound possesses specific hazards that require stringent controls.
Hazard Identification
Based on the Globally Harmonized System (GHS), this compound is classified with the following hazards:
Recommended Laboratory Practices
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[8]
-
Engineering Controls: Handle the solid material in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[8]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent degradation.[6][9] Recommended storage temperature is often room temperature or refrigerated (2-8°C).[6][9]
-
Spill & Disposal: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.[8]
Role in Synthetic Chemistry
The primary value of this compound lies in the reactivity of its hydrazine functional group (-NHNH₂). This group is a potent nucleophile, making it an excellent precursor for the synthesis of a wide variety of heterocyclic systems, which are privileged structures in medicinal chemistry.[1]
Caption: Synthetic utility of this compound.
The hydrazine moiety readily undergoes condensation reactions with carbonyl compounds (aldehydes, ketones, esters) to form hydrazones, which can then cyclize to create stable five- or six-membered rings. This strategy is a cornerstone for building libraries of compounds for screening in anti-inflammatory, anti-cancer, and neurological disorder research programs.[1]
References
- 1. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]
- 2. This compound | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 23143454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 364727-74-2|this compound|BLD Pharm [bldpharm.com]
- 7. chemical-label.com [chemical-label.com]
- 8. echemi.com [echemi.com]
- 9. Pyridine,3-hydrazinyl-,hydrochloride (1:2) | 364727-74-2 [chemicalbook.com]
An In-Depth Technical Guide to the Solubility of 3-Hydrazinylpyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that a comprehensive grasp of a compound's physicochemical properties is fundamental to its successful application in research and development. This guide provides a detailed exploration of the solubility of 3-hydrazinylpyridine dihydrochloride, a critical parameter influencing its behavior in various scientific contexts. In the absence of extensive published quantitative solubility data for this specific molecule, this document takes a proactive and educational approach. It not only collates the available physical and safety data but also furnishes a robust, step-by-step methodology for researchers to determine its solubility in their own laboratories. This ensures that scientific endeavors are built upon a foundation of empirical data and sound experimental design.
Compound Overview: this compound
This compound is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1] Its structure, comprising a pyridine ring and a hydrazinyl group, imparts specific chemical reactivity and physical properties. The dihydrochloride salt form is often utilized to enhance stability and aqueous solubility compared to the free base.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉Cl₂N₃ | [2] |
| Molecular Weight | 182.05 g/mol | [2] |
| IUPAC Name | pyridin-3-ylhydrazine;dihydrochloride | [2] |
| CAS Number | 364727-74-2 | [2] |
| Appearance | Light yellow to yellow solid | [1] |
| Storage | 2-8°C | [1] |
Safety and Handling
Prior to any experimental work, a thorough understanding of the safety and handling requirements for this compound is paramount. The compound is classified with several hazards that necessitate careful laboratory practices.
Hazard Identification:
-
Serious Eye Damage/Irritation: Causes serious eye damage.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Skin Protection: Wear protective gloves and impervious clothing.[4]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[4]
Handling and Storage:
-
Store in a well-ventilated place with the container tightly closed.[4]
-
Store locked up.[4]
-
Wash hands and skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[4]
Principles of Solubility and Influencing Factors
The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a saturated solution. For an ionizable compound like this compound, solubility is significantly influenced by:
-
pH of the Medium: The two hydrochloride components indicate that the molecule has basic centers that are protonated. The solubility in aqueous media will be highly dependent on the pH. In acidic solutions, the equilibrium will favor the protonated, more soluble forms. As the pH increases, the compound will deprotonate, potentially leading to a decrease in solubility.
-
Solvent Polarity: The principle of "like dissolves like" is a crucial guiding concept. As a polar salt, this compound is expected to have higher solubility in polar solvents (e.g., water, methanol, ethanol) and lower solubility in non-polar organic solvents.
-
Temperature: For most solid solutes, solubility increases with temperature. However, this relationship must be determined empirically for each solute-solvent system.
Experimental Determination of Equilibrium Solubility
The following section outlines a comprehensive, self-validating protocol for determining the equilibrium solubility of this compound. The shake-flask method is the gold standard for this purpose, and its workflow is detailed below.
Experimental Workflow Overview
Caption: Workflow for Equilibrium Solubility Determination.
Materials and Reagents
-
This compound (purity > 98%)
-
Solvents for testing (e.g., deionized water, phosphate buffered saline pH 7.4, 0.1 M HCl, methanol, ethanol, dimethyl sulfoxide (DMSO))
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (e.g., 0.22 µm PTFE)
Step-by-Step Protocol: Shake-Flask Method
-
Preparation of Solvents: Prepare the desired aqueous and organic solvents. For buffered solutions, ensure the pH is accurately adjusted.
-
Sample Preparation: Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested. The goal is to have undissolved solid remaining at equilibrium to ensure saturation.
-
Incubation and Equilibration: Add a known volume of the selected solvent to each vial. Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the settling of excess solid. Centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with the appropriate mobile phase diluent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using the HPLC method detailed in the following section.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
An accurate and robust analytical method is crucial for quantifying the concentration of the dissolved compound. The following HPLC-UV method is adapted from a validated method for a structurally similar compound, 3-hydrazinylpyridazine hydrochloride, and is suitable for the quantification of this compound.[5]
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Potassium dihydrogen phosphate buffer (pH 3.0 adjusted with orthophosphoric acid) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm (or a predetermined λmax for 3-hydrazinylpyridine) |
| Injection Volume | 10 µL |
Analytical Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase diluent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted samples from the solubility experiment and record the peak areas.
-
Concentration Calculation: Determine the concentration of this compound in the diluted samples from the calibration curve. Calculate the original concentration in the undiluted supernatant by accounting for the dilution factor.
Data Presentation and Interpretation
The determined solubility values should be presented in a clear and organized manner to facilitate comparison and interpretation.
Hypothetical Solubility Data
The following table illustrates how the experimentally determined solubility data for this compound could be presented. Note: These values are for illustrative purposes only and must be determined experimentally.
Table 3: Illustrative Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | 150 | 0.824 |
| 0.1 M HCl | >200 | >1.098 |
| PBS (pH 7.4) | 85 | 0.467 |
| Methanol | 50 | 0.275 |
| Ethanol | 25 | 0.137 |
| DMSO | 120 | 0.659 |
Causality Behind Expected Solubility Trends
-
Aqueous Solubility: The high polarity and the presence of two hydrochloride moieties suggest good aqueous solubility. The solubility is expected to be highest in acidic conditions (0.1 M HCl) due to the common ion effect and the full protonation of the basic nitrogen atoms. In neutral buffer (PBS pH 7.4), a decrease in solubility is anticipated as the compound may start to deprotonate.
-
Organic Solvent Solubility: In polar protic solvents like methanol and ethanol, moderate solubility is expected due to hydrogen bonding interactions. In a polar aprotic solvent like DMSO, good solubility is also likely due to its strong solvating power for polar compounds.[6]
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While published quantitative data is sparse, the detailed experimental protocol herein empowers researchers to generate reliable and accurate solubility data. This information is critical for a wide range of applications, including reaction chemistry, formulation development, and preclinical studies. Future work should focus on the experimental determination of the solubility of this compound in a broader range of solvents and at various temperatures to build a comprehensive public database for the scientific community.
References
Spectroscopic Characterization of 3-Hydrazinylpyridine Dihydrochloride: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-hydrazinylpyridine dihydrochloride, a versatile building block in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of this compound. While experimental spectra for this specific dihydrochloride salt are not widely published, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis.
Introduction: The Significance of this compound
3-Hydrazinylpyridine and its salts are important intermediates in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The presence of both a pyridine ring and a reactive hydrazine group makes it a valuable synthon for creating complex molecular architectures. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this key intermediate, ensuring the integrity of subsequent synthetic steps and the final products. This guide aims to provide a foundational understanding of its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the protons of the hydrazinyl group. The protonation of the pyridine nitrogen and the hydrazine moiety by HCl will significantly influence the chemical shifts, generally causing a downfield shift compared to the free base.
To predict the spectrum, we can draw analogies from similar structures such as 3-aminopyridine[1][2][3][4] and phenylhydrazine[5][6][7]. In 3-aminopyridine, the aromatic protons appear in the range of δ 7.0-8.5 ppm[1]. The protons on the hydrazine group in phenylhydrazine hydrochloride also show distinct signals[5].
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.2 - 8.4 | d | ~2-3 | Located ortho to the protonated ring nitrogen, experiencing strong deshielding. Expected to be a doublet due to coupling with H-6. |
| H-4 | 7.9 - 8.1 | d | ~8-9 | Situated meta to the hydrazinyl group and ortho to the protonated nitrogen, leading to a downfield shift. Appears as a doublet due to coupling with H-5. |
| H-5 | 7.4 - 7.6 | dd | ~8-9, ~5-6 | Coupled to both H-4 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by both the ring nitrogen and the hydrazinyl substituent. |
| H-6 | 8.3 - 8.5 | d | ~5-6 | Positioned ortho to the protonated ring nitrogen, leading to significant deshielding. It will appear as a doublet due to coupling with H-5. |
| -NH-NH₃⁺ | 4.0 - 5.0 (broad) | br s | - | The protons on the hydrazinyl group are exchangeable with the deuterium in D₂O, leading to a broad signal that may integrate to a lower value than expected or disappear entirely over time. The positive charge on the nitrogen will cause a downfield shift. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆)[8][9][10]. The use of D₂O is advantageous for observing exchangeable protons. For hydrochloride salts, ensuring complete dissolution is crucial, and gentle heating or vortexing may be applied[11][12].
-
Internal Standard: An internal standard is typically not necessary when using modern NMR spectrometers that can reference the residual solvent peak.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is used.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
Causality in Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks[8]. D₂O is particularly useful for identifying exchangeable N-H protons, as they will exchange with deuterium, leading to a decrease in their signal intensity or complete disappearance. The use of a high-field NMR spectrometer enhances spectral resolution, allowing for more accurate determination of coupling constants and multiplicities.
Diagram 1: Predicted ¹H NMR Spectral Interpretation Workflow
Caption: Workflow for ¹H NMR analysis of this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons will be influenced by the electronegativity of the nitrogen atom and the hydrazinyl substituent, as well as by the protonation state.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 145 - 150 | Located ortho to the protonated ring nitrogen, experiencing strong deshielding. |
| C-3 | 140 - 145 | The carbon atom bearing the hydrazinyl group. Its chemical shift is significantly affected by the electron-withdrawing nature of the attached nitrogen atoms. |
| C-4 | 125 - 130 | Situated para to the hydrazinyl group and ortho to the protonated nitrogen, resulting in a downfield shift. |
| C-5 | 120 - 125 | The chemical shift of this carbon is influenced by its position relative to both the ring nitrogen and the hydrazinyl substituent. |
| C-6 | 148 - 153 | Positioned ortho to the protonated ring nitrogen, leading to the most significant deshielding among the pyridine carbons. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance of the ¹³C isotope[8].
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Causality in Experimental Choices: A higher concentration is necessary for ¹³C NMR because the natural abundance of ¹³C is only about 1.1%, making it much less sensitive than ¹H NMR[11]. Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the hydrazinium ion, the aromatic C-H and C=C/C=N bonds of the pyridine ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Hydrazinium) | 3200 - 3400 (broad) | Strong | The N-H stretching vibrations of the -NH₃⁺ group will appear as a broad and strong absorption band, characteristic of hydrogen-bonded N-H groups. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | The C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹[13]. |
| C=N and C=C Stretch (Pyridine) | 1450 - 1650 | Medium-Strong | The stretching vibrations of the C=N and C=C bonds within the aromatic pyridine ring will give rise to a series of sharp to medium intensity bands in this region[13][14][15]. The formation of the pyridinium salt can cause shifts in these bands[14]. |
| N-H Bend (Hydrazinium) | 1500 - 1600 | Medium | The bending vibrations of the N-H bonds in the hydrazinium group are expected in this region. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: As this compound is a solid, ATR-FTIR is the most convenient method, requiring minimal sample preparation[16][17][18][19][20]. A small amount of the powdered sample is placed directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Apply firm and even pressure to the sample to ensure good contact with the crystal and record the spectrum[16][18].
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum by the instrument software to produce the final absorbance or transmittance spectrum.
Causality in Experimental Choices: ATR-FTIR is chosen for its simplicity and the minimal sample preparation required for solid samples[16]. It eliminates the need for preparing KBr pellets, which can be time-consuming and technique-dependent. Ensuring good contact between the sample and the ATR crystal is crucial for obtaining a high-quality spectrum with good signal-to-noise ratio[16].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is essential for determining the molecular weight and elucidating the structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.
Predicted Mass Spectrum (Electron Ionization)
Under EI conditions, 3-hydrazinylpyridine will be ionized to form a molecular ion (M⁺•). Due to the high energy of the electron beam (typically 70 eV), this molecular ion will likely undergo fragmentation[21][22][23][24]. The dihydrochloride salt will typically not be observed directly in the gas phase under EI conditions; the analysis will reflect the fragmentation of the free base, 3-hydrazinopyridine (MW = 109.13 g/mol )[25].
Table 4: Predicted Key Fragments in the EI Mass Spectrum of 3-Hydrazinopyridine
| m/z | Proposed Fragment | Rationale |
| 109 | [C₅H₇N₃]⁺• (Molecular Ion) | The intact ionized molecule. Its presence and intensity will depend on its stability under EI conditions. |
| 94 | [C₅H₆N₂]⁺• | Loss of a •NH₂ radical from the molecular ion. This is a common fragmentation pathway for hydrazines[26][27]. |
| 79 | [C₅H₅N]⁺• | Loss of N₂H₂ from the molecular ion, or subsequent fragmentation of the m/z 94 fragment. |
| 78 | [C₅H₄N]⁺ | Loss of a hydrogen atom from the m/z 79 fragment. This pyridyl cation is a common fragment in the mass spectra of pyridine derivatives. |
| 52 | [C₄H₄]⁺• | Fragmentation of the pyridine ring, a characteristic fragmentation pattern for pyridines[28]. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC) inlet.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source[21][22].
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Causality in Experimental Choices: Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation[22]. This fragmentation is highly reproducible and provides a "fingerprint" that can be used for structural elucidation and library matching. The use of 70 eV is standard because it provides good ionization efficiency and reproducible fragmentation patterns[21].
Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway
Caption: A plausible fragmentation pathway for 3-hydrazinopyridine under EI-MS.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a clear and comprehensive set of expected spectral features. The included experimental protocols offer practical guidance for researchers seeking to characterize this important synthetic intermediate. This integrated approach of predictive analysis and practical methodology serves as a valuable resource for scientists and professionals in the field of drug discovery and chemical research, enabling them to confidently identify and utilize this compound in their work.
References
- 1. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]
- 2. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum [chemicalbook.com]
- 6. Phenylhydrazine(100-63-0) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. organomation.com [organomation.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 15. researchgate.net [researchgate.net]
- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. jascoinc.com [jascoinc.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 23. Electron ionization - Wikipedia [en.wikipedia.org]
- 24. youtube.com [youtube.com]
- 25. 3-Hydrazinopyridine | C5H7N3 | CID 10909519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. cdnsciencepub.com [cdnsciencepub.com]
- 27. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. chem.libretexts.org [chem.libretexts.org]
The Versatile Scaffold: A Technical Guide to the Research Applications of 3-Hydrazinylpyridine Dihydrochloride
Introduction: Unveiling the Potential of a Reactive Pyridine Building Block
In the landscape of modern drug discovery and medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 3-Hydrazinylpyridine dihydrochloride, a readily accessible and highly reactive pyridine derivative, has emerged as a key building block in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its inherent chemical functionalities—a nucleophilic hydrazine group and a pyridine ring—provide a fertile ground for the construction of complex molecular architectures. This guide delves into the core research applications of this compound, offering in-depth insights into its synthetic utility, the biological activities of its derivatives, and the underlying mechanisms of action. We will explore its pivotal role in the generation of potent anticancer and anti-inflammatory agents, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to harness the full potential of this valuable synthetic intermediate.
Chemical Profile and Handling
This compound (C₅H₉Cl₂N₃) is the dihydrochloride salt of 3-hydrazinylpyridine[1]. The salt form enhances its stability and solubility in polar solvents, making it a convenient starting material for various chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₅H₉Cl₂N₃ | --INVALID-LINK--[1] |
| Molecular Weight | 182.05 g/mol | --INVALID-LINK--[1] |
| Appearance | Light yellow to yellow solid | --INVALID-LINK--[2] |
| CAS Number | 364727-74-2 | --INVALID-LINK--[1] |
Safety and Handling: this compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation[1][3]. It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing[4]. Store the container tightly closed in a dry and well-ventilated place[4].
Core Synthetic Applications: A Gateway to Bioactive Heterocycles
The reactivity of the hydrazine moiety in this compound is the cornerstone of its synthetic utility. It readily undergoes condensation reactions with carbonyl compounds to form hydrazones and cyclization reactions with 1,3-dicarbonyl compounds or their equivalents to construct pyrazole rings. These reactions serve as the foundation for synthesizing a wide range of biologically active molecules.
Synthesis of N-Pyridyl-Hydrazones: A Platform for Diverse Biological Activities
The condensation of 3-hydrazinylpyridine with various aldehydes and ketones provides a straightforward route to a library of N-pyridyl-hydrazones. This class of compounds has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects[2][5].
This protocol describes a general method for the synthesis of N-pyridyl-hydrazone derivatives from this compound.
Materials:
-
This compound
-
Aldehyde or ketone of choice (1.1 equivalents)
-
Ethanol or other suitable polar solvent
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate (for neutralization)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Neutralization (Optional but Recommended): Add a stoichiometric amount of a weak base like sodium bicarbonate to neutralize the hydrochloride salt and free the hydrazine base. Stir for 15-20 minutes.
-
Addition of Carbonyl Compound: To the stirred solution, add the desired aldehyde or ketone (1.1 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture. The acid catalyzes the condensation reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterization: Confirm the structure of the synthesized hydrazone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good choice as it dissolves the reactants and is relatively easy to remove after the reaction.
-
Acetic Acid Catalyst: The acidic medium protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus facilitating the nucleophilic attack by the hydrazine.
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, leading to a shorter reaction time.
Caption: General workflow for the synthesis of N-pyridyl-hydrazones.
Synthesis of Pyrazole Derivatives: Building Anti-inflammatory and Anticancer Scaffolds
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. This compound serves as an excellent precursor for creating pyridyl-substituted pyrazoles, which have shown significant promise as anti-inflammatory and anticancer agents[6].
This protocol details the synthesis of a pyrazolylpyridazine derivative, a strategy employed in the development of anti-inflammatory agents[6][7]. A similar approach can be applied using 3-hydrazinylpyridine.
Materials:
-
3-Hydrazinylpyridazine hydrochloride (or this compound)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, malondialdehyde bis(diethyl acetal))[7]
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-hydrazinylpyridazine hydrochloride (10 mmol) in 40 mL of absolute ethanol[6].
-
Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound (10 mmol) to the solution[6]. For malondialdehyde, its more stable acetal form is often used[7].
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction[7].
-
Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC[6][7].
-
Workup and Isolation: After cooling, the product may precipitate. If not, the solvent can be partially evaporated. The crude product is collected by filtration[6][7].
-
Purification: The product can be purified by recrystallization from ethanol.
Causality Behind Experimental Choices:
-
1,3-Dicarbonyl Compound: This reactant provides the three-carbon backbone necessary to form the five-membered pyrazole ring upon condensation and cyclization with the hydrazine.
-
Acetic Acid Catalyst: The acid facilitates both the initial condensation to form a hydrazone intermediate and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Therapeutic Applications: Targeting Cancer and Inflammation
Derivatives of 3-Hydrazinylpyridine have shown significant promise in two major therapeutic areas: oncology and inflammatory diseases. The pyridine-hydrazone and pyrazole moieties serve as effective pharmacophores that can interact with various biological targets.
Anticancer Applications
The structural motif derived from 3-hydrazinylpyridine is present in a variety of compounds with potent anticancer activity. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers[8][9][10]. Imidazo[1,2-a]pyridine derivatives, which can be synthesized from precursors related to 3-hydrazinylpyridine, have been identified as potent inhibitors of PI3Kα[1][11].
Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of the p110α catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3)[12]. This blockage inhibits the downstream activation of AKT and mTOR, leading to cell cycle arrest and apoptosis in cancer cells[12][13].
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
-
VEGFR-2 Inhibition: Pyrazolopyrimidine derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis[14]. By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply nutrients to the tumor, thereby impeding its growth[5][11][15][16][17].
-
Tubulin Polymerization Inhibition: Some derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division. This leads to mitotic arrest and apoptosis in cancer cells[12][18][19][20].
-
CDK Inhibition: Quinoline-based dihydrazones have been suggested to target Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression[6].
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Target | Reference |
| Quinoline-based dihydrazone | MCF-7 (Breast) | 7.016 - 7.05 | DNA/CDK2 (putative) | --INVALID-LINK--[6][17] |
| Pyrazolo[3,4-d]pyrimidine | HT-29 (Colon) | 0.03 - 1.6 | VEGFR-2, Tubulin | --INVALID-LINK--[14] |
| Imidazo[1,2-a]pyridine | HCC827 (Lung) | 0.09 - 0.43 | PI3Kα | --INVALID-LINK--[11] |
Anti-inflammatory Applications
Chronic inflammation is implicated in a wide range of diseases. Derivatives of 3-hydrazinylpyridine have been explored for their potential to modulate key inflammatory pathways.
Pyridazine and pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key enzyme in the inflammatory cascade responsible for the production of prostaglandins[2][9][18][21].
Mechanism of Action: By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, which are potent inflammatory mediators that cause pain, fever, and swelling[22][23]. Some pyridazine derivatives have shown selectivity for COX-2 over COX-1, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs[18][21].
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation[7]. Pyrazole-containing hydrazone derivatives have been shown to inhibit the production of TNF-α in macrophages, often through the inhibition of the p38 MAPK pathway[23].
Mechanism of Action: The p38 MAPK signaling pathway is a key regulator of TNF-α production at both the transcriptional and post-transcriptional levels[1][4][6]. By inhibiting p38 MAPK, these compounds can effectively reduce the synthesis and release of TNF-α, thereby dampening the inflammatory response[4][6].
Caption: Inflammatory cascade in macrophages and the inhibitory actions of 3-hydrazinylpyridine derivatives.
Quantitative Data on Anti-inflammatory Activity:
| Compound Class | Target | IC₅₀ | In Vitro/In Vivo Model | Reference |
| Pyrazole-pyridazine hybrid | COX-2 | 1.15 µM | In vitro enzyme assay | --INVALID-LINK--[24] |
| N-phenylpyrazolyl-N-glycinyl-hydrazone | TNF-α production | - | In vivo (rat) | --INVALID-LINK--[22] |
| Pyridazinone derivative | COX-2 | 0.18 µM | In vitro enzyme assay | --INVALID-LINK--[9] |
Conclusion and Future Perspectives
This compound has firmly established itself as a valuable and versatile starting material in medicinal chemistry. Its ability to serve as a precursor for a wide range of heterocyclic compounds, particularly hydrazones and pyrazoles, has led to the discovery of numerous molecules with potent anticancer and anti-inflammatory activities. The derivatives have been shown to target key biological pathways, including the PI3K/AKT/mTOR cascade, VEGFR-2 signaling, COX enzymes, and TNF-α production.
The future of research involving this compound lies in the further exploration of its synthetic potential to generate novel and more complex molecular architectures. Structure-activity relationship (SAR) studies will continue to be crucial in optimizing the potency and selectivity of these compounds for their respective biological targets. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will facilitate the rational design of next-generation therapeutics. As our knowledge of the intricate signaling networks that underpin diseases like cancer and chronic inflammation grows, so too will the opportunities to leverage the unique chemical properties of this compound to develop innovative and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. [The role of activation of p38 MAPK induced by LPS in TNF-alpha gene expression]. | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. p38 map kinase regulates TNF-alpha production in human astrocytes and microglia by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 11. The novel VEGF receptor 2 inhibitor YLL545 inhibits angiogenesis and growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 19. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclooxygenase-2 gene transcription in a macrophage model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Interaction between macrophages, TGF-beta1, and the COX-2 pathway during the inflammatory phase of skeletal muscle healing after injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Nexus of Discovery: A Technical Guide to Innovating with 3-Hydrazinylpyridine Dihydrochloride
A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and novel material synthesis, the strategic selection of a core scaffold is paramount. 3-Hydrazinylpyridine dihydrochloride has emerged as a versatile and highly reactive starting material, offering a gateway to a diverse array of pyridine-based derivatives. Its intrinsic reactivity, centered on the nucleophilic hydrazine moiety, provides a robust platform for constructing complex molecular architectures with significant potential in drug discovery and materials science. This guide provides an in-depth exploration of synthetic strategies to unlock the potential of this scaffold, complete with detailed experimental protocols, characterization insights, and a discussion of potential biological applications.
Foundational Chemistry and Safety Considerations
This compound (C₅H₉Cl₂N₃) is a salt of the parent compound, 3-hydrazinopyridine. The dihydrochloride form enhances stability and simplifies handling. Before commencing any synthetic work, a thorough understanding of the material's properties and safety hazards is crucial.
Safety Precautions: this compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1][2] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[3]
Strategic Derivatization of the Hydrazine Moiety
The synthetic utility of this compound lies in the versatile reactivity of the hydrazine group. This section outlines key derivatization strategies, providing both the chemical logic and detailed experimental protocols.
Hydrazone Formation: A Gateway to Bioactive Molecules
The condensation reaction between the hydrazine group of 3-hydrazinylpyridine and an aldehyde or ketone is a fundamental and high-yielding transformation that produces hydrazone derivatives. Hydrazones are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][4][5]
Experimental Protocol: Synthesis of N'-[(E)-(4-chlorophenyl)methylidene]-3-hydrazinylpyridine
-
Reagents and Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried to afford the desired hydrazone derivative.
-
Expected Characterization Data:
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the pyridine ring protons, the aromatic protons of the chlorophenyl ring, and a characteristic singlet for the N=CH proton (typically δ 8.0-8.5 ppm). The NH proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine and chlorophenyl rings, and a signal for the C=N carbon. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400), C=N stretching (around 1600-1650), and aromatic C-H stretching. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the product. |
Cyclization Reactions: Building Heterocyclic Scaffolds
The hydrazine moiety is an excellent precursor for the synthesis of various five-membered heterocyclic rings, such as pyrazoles and triazoles. These heterocycles are privileged structures in medicinal chemistry, frequently found in approved drugs.
Pyrazole Synthesis: The Knorr Cyclization and Beyond
The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for pyrazole synthesis. This reaction can be adapted for 3-hydrazinylpyridine to generate novel pyrazolylpyridine derivatives.
Experimental Protocol: Synthesis of 3-(1H-pyrazol-1-yl)pyridine
-
Reagents and Materials:
-
This compound
-
1,1,3,3-Tetramethoxypropane (a precursor to malondialdehyde)
-
Aqueous Hydrochloric Acid
-
Sodium Hydroxide solution
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of water and ethanol.
-
Add 1,1,3,3-tetramethoxypropane (1.1 mmol) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expected Characterization Data:
| Analysis | Expected Results |
| ¹H NMR | Signals for the pyridine ring protons and three distinct signals for the pyrazole ring protons. |
| ¹³C NMR | Resonances for the carbon atoms of both the pyridine and pyrazole rings. |
| IR (cm⁻¹) | Peaks corresponding to aromatic C-H and C=C/C=N stretching vibrations. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of 3-(1H-pyrazol-1-yl)pyridine. |
1,2,4-Triazole Synthesis: A Versatile Approach
1,2,4-Triazoles can be synthesized from hydrazines through various methods, including reaction with formamide or orthoesters. These derivatives are known for their broad range of biological activities, including antifungal and antimicrobial properties.
Experimental Protocol: Synthesis of 3-(1H-1,2,4-triazol-1-yl)pyridine
-
Reagents and Materials:
-
This compound
-
Triethyl orthoformate
-
Formic acid
-
Round-bottom flask
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol) with an excess of triethyl orthoformate.
-
Add a catalytic amount of formic acid.
-
Heat the mixture to reflux for 8-12 hours.
-
After cooling, remove the excess triethyl orthoformate under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography.
-
Expected Characterization Data:
| Analysis | Expected Results |
| ¹H NMR | Signals for the pyridine ring protons and two singlets for the two distinct protons of the 1,2,4-triazole ring. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and two signals for the carbon atoms of the triazole ring. |
| IR (cm⁻¹) | Characteristic absorptions for aromatic C-H and C=N stretching. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the product. |
N-Acylation and N-Sulfonylation: Expanding the Chemical Space
The hydrazine moiety can be readily acylated or sulfonylated to introduce a wide variety of functional groups, allowing for the fine-tuning of physicochemical properties and biological activity.
Experimental Protocol: Synthesis of 1-Acetyl-2-(pyridin-3-yl)hydrazine
-
Reagents and Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
A suitable base (e.g., triethylamine or pyridine)
-
An inert solvent (e.g., dichloromethane or THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Suspend this compound (1.0 mmol) in an inert solvent in a round-bottom flask.
-
Add a suitable base (2.2 mmol) to neutralize the hydrochloride and deprotonate the hydrazine.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 mmol) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the acylated product.
-
Expected Characterization Data:
| Analysis | Expected Results |
| ¹H NMR | Signals for the pyridine ring protons, a singlet for the acetyl methyl group, and two broad singlets for the two NH protons. |
| ¹³C NMR | Resonances for the pyridine carbons, the acetyl methyl carbon, and a signal for the carbonyl carbon. |
| IR (cm⁻¹) | A strong absorption band for the amide carbonyl group (around 1650-1680 cm⁻¹), in addition to N-H and aromatic C-H stretching vibrations. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the acylated product. |
Biological and Therapeutic Potential
Derivatives of 3-hydrazinylpyridine are of significant interest in drug discovery due to the established biological activities of both the pyridine and hydrazine-derived moieties.
-
Anticancer Activity: Pyridine, pyrazole, and triazole scaffolds are present in numerous anticancer agents.[4][5][6][7] Derivatives of 3-hydrazinylpyridine could be explored for their potential to inhibit various cancer cell lines, with mechanisms potentially involving kinase inhibition or apoptosis induction.[4][7]
-
Antimicrobial Activity: The increasing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Hydrazones and triazoles are well-known for their antimicrobial properties.[8] Novel derivatives of 3-hydrazinylpyridine could be screened against a panel of pathogenic bacteria and fungi to identify new lead compounds. Minimum Inhibitory Concentration (MIC) values are a key metric in these evaluations.[8][9][10][11]
Visualizing Synthetic Pathways
To provide a clear overview of the synthetic possibilities, the following diagrams, generated using Graphviz, illustrate the key derivatization pathways.
Caption: Key synthetic pathways for the derivatization of this compound.
Conclusion and Future Directions
This compound represents a powerful and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The synthetic strategies outlined in this guide, from hydrazone formation to the construction of complex pyrazole and triazole ring systems, provide a roadmap for researchers to explore the vast chemical space accessible from this scaffold. The potential for discovering new therapeutic agents with anticancer and antimicrobial activities is significant. Future work should focus on the synthesis of diverse libraries of these derivatives and their systematic biological evaluation to unlock their full therapeutic potential. The continued exploration of this scaffold will undoubtedly contribute to the advancement of medicinal chemistry and the development of new treatments for human diseases.
References
- 1. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preliminary screening of 3-Hydrazinylpyridine dihydrochloride bioactivity
An In-Depth Technical Guide to the Preliminary Bioactivity Screening of 3-Hydrazinylpyridine Dihydrochloride
Executive Summary
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known for a vast spectrum of biological activities, including antimicrobial, antiviral, and antiproliferative effects.[1][2] The subject of this guide, this compound, incorporates not only the versatile pyridine ring but also a reactive hydrazine moiety. The hydrazine group is of particular interest as its ability to form covalent bonds with biological targets suggests a potential mechanism for enzyme inhibition.[3] This dual-functionality makes this compound a compelling candidate for bioactivity screening.
This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a structured, multi-tiered approach to the preliminary biological evaluation of this compound. We move beyond simple protocols to explain the scientific rationale behind the experimental design, ensuring a robust and logical screening cascade. The guide provides detailed, step-by-step methodologies for foundational cytotoxicity assays, followed by primary screening for antimicrobial and potential enzyme inhibitory activities. The objective is to establish a foundational bioactivity profile, identify potential therapeutic avenues, and generate the critical data necessary for informed " go/no-go " decisions in early-stage drug discovery.
Part 1: Compound Profile and Safety Mandates
Introduction to this compound
This compound is a heterocyclic organic compound that is frequently utilized as a building block or intermediate in the synthesis of more complex molecules, particularly for pharmaceuticals targeting neurological disorders, inflammation, and cancer.[4] Its chemical structure, featuring both a pyridine ring and a hydrazine group, provides a rich pharmacophore for potential interactions with a variety of biological systems. The preliminary screening detailed herein is designed to explore these potential activities in a systematic and efficient manner.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉Cl₂N₃ | [5] |
| Molecular Weight | 182.05 g/mol | [5] |
| CAS Number | 364727-74-2 | [5] |
| Synonyms | 3-Hydrazinopyridine dihydrochloride | [5][6] |
| Parent Compound | 3-Hydrazinopyridine | [5][7] |
Critical Safety and Handling Protocols
Before any experimental work, a thorough understanding of the compound's hazard profile is mandatory. Aggregated GHS data indicates that this compound presents multiple hazards.[5]
-
H318: Causes serious eye damage[5]
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): A standard laboratory coat, nitrile gloves, and tightly fitting safety goggles are required at all times.[6]
-
Engineering Controls: All weighing and solution preparation must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]
-
Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present. Seek urgent medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Part 2: The Logic of the Screening Cascade
A tiered or cascaded approach is the most efficient method for preliminary screening. This strategy uses broad, cost-effective primary assays to identify any "hit" activity, which can then be explored with more specific and complex secondary assays. Our proposed workflow begins with establishing the compound's inherent cytotoxicity, which is essential for determining the appropriate concentration range for all subsequent bioactivity assays.
Two primary philosophies guide early drug discovery: target-based and phenotypic screening.[10]
-
Target-Based Discovery (TDD): This approach assumes knowledge of a specific biological target (e.g., an enzyme) and designs assays to measure the compound's effect on that target.
-
Phenotypic Discovery (PDD): This approach makes no assumptions about the target. Instead, it measures the compound's effect on the overall behavior or phenotype of a cell or organism (e.g., inhibiting bacterial growth).
Our recommended cascade incorporates both philosophies to maximize the potential for discovering novel bioactivity.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy 3-Hydrazinylpyridine (EVT-2606970) | 364727-74-2; 42166-50-7 [evitachem.com]
- 4. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]
- 5. This compound | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 3-Hydrazinopyridine | C5H7N3 | CID 10909519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 23143454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
Methodological & Application
Application Notes and Protocols for 3-Hydrazinylpyridine Dihydrochloride in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-Hydrazinylpyridine dihydrochloride as a versatile building block and reactive fragment in modern drug discovery campaigns. This document outlines its chemical rationale, key applications, and detailed, field-proven protocols for its effective implementation.
Introduction: The Strategic Value of the Hydrazinopyridine Scaffold
This compound is a bifunctional molecule that has garnered significant interest in medicinal chemistry. Its utility stems from the unique combination of a nucleophilic hydrazine moiety and a pyridine ring. The hydrazine group serves as a reactive handle for forming stable covalent bonds or for constructing complex heterocyclic systems, while the pyridine core is a well-established pharmacophore present in numerous approved drugs, offering favorable interactions with a multitude of biological targets.[1] This duality makes it a powerful tool in both fragment-based drug discovery (FBDD) and the rational design of targeted covalent inhibitors (TCIs).[2][3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in drug discovery workflows. As a fragment, it adheres to the "Rule of Three," indicating favorable properties for screening libraries.[4]
| Property | Value | Source |
| Molecular Formula | C₅H₉Cl₂N₃ | [5] |
| Molecular Weight | 182.05 g/mol | [5] |
| CAS Number | 364727-74-2 | [5] |
| Appearance | Light yellow to yellow solid | [6] |
| Hydrogen Bond Donors | 3 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| cLogP | < 3 | |
| Storage | 2-8°C | [6] |
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Core Applications in Drug Discovery
The unique reactivity of the hydrazine group makes this compound suitable for several advanced drug discovery applications.
Fragment-Based Drug Discovery (FBDD)
As a low molecular weight compound, this compound is an excellent candidate for inclusion in fragment screening libraries.[1][8] Its ability to form hydrazones with aldehydes and ketones allows for the probing of binding pockets containing these functionalities. More critically, its potential to act as a covalent fragment offers a powerful method for identifying and validating binding sites.
Targeted Covalent Inhibitors (TCIs)
The hydrazine moiety can be exploited as a "warhead" to form covalent bonds with specific amino acid residues on a target protein.[9][10] This is particularly relevant for targeting enzymes with reactive residues in or near the active site, such as kinases with accessible cysteine residues.[11]
Synthetic Building Block
Beyond its direct use in screening, this compound is a valuable intermediate in the synthesis of more complex bioactive molecules.[6] The hydrazine group can be readily transformed into various heterocyclic systems, such as pyrazoles and triazines, which are common scaffolds in medicinal chemistry.[12]
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for utilizing this compound in your research.
Protocol 1: Covalent Fragment Screening against a Cysteine-Containing Protein (e.g., Kinase) using Intact Protein Mass Spectrometry
This protocol outlines a high-throughput method to identify covalent binding of this compound to a target protein.[13][14]
Caption: General reaction scheme for the synthesis of a pyridyl-hydrazone.
Materials:
-
This compound
-
An appropriate aldehyde-containing scaffold
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Reaction Setup:
-
Dissolve 1 equivalent of the aldehyde-containing scaffold in ethanol in a round-bottom flask.
-
Add 1.1 equivalents of this compound to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
-
Reaction:
-
Stir the reaction mixture at room temperature or gently heat to 50-60°C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired pyridyl-hydrazone.
-
Causality and Validation: The acidic catalyst is essential to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine. The formation of the product should be confirmed by analytical techniques such as NMR and mass spectrometry to verify its structure and purity.
Application in Targeting Signaling Pathways: EGFR Inhibition
The pyridine-hydrazone scaffold has shown promise in the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers. C[8][15][16]ovalent inhibitors of EGFR typically target a cysteine residue (Cys797) in the active site.
[6][17]Simplified EGFR Signaling Pathway and Point of Inhibition
Caption: Inhibition of the EGFR signaling pathway by a 3-Hydrazinylpyridine-based covalent inhibitor.
A hypothetical inhibitor derived from 3-Hydrazinylpyridine could be designed to bind to the ATP-binding pocket of EGFR. The hydrazine moiety, or a derivative thereof, could then form a covalent bond with Cys797, leading to irreversible inhibition of the kinase activity. This would block the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately inhibiting cancer cell proliferation and survival.
This compound is a valuable and versatile tool in the drug discoverer's arsenal. Its favorable fragment-like properties, coupled with the reactive nature of the hydrazine group, enable its use in both covalent fragment screening and the rational design of targeted covalent inhibitors. The protocols and conceptual frameworks provided in these application notes offer a solid foundation for leveraging the potential of this compound to accelerate the discovery of novel therapeutics.
References
- 1. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. promega.com [promega.com]
- 9. ClinPGx [clinpgx.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3-Hydrazinylpyridine Dihydrochloride in Modern Kinase Inhibitor Synthesis
Preamble: The Pivotal Role of Heterocyclic Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of this success lies the strategic design of heterocyclic scaffolds that can effectively compete with adenosine triphosphate (ATP) at the enzyme's active site.
One of the most validated strategies for achieving potent and selective kinase inhibition is the targeting of the "hinge" region—a flexible glycine-rich loop connecting the N- and C-lobes of the kinase domain.[1][2] Scaffolds capable of forming specific hydrogen bond patterns with the backbone amides of this region serve as powerful anchors for inhibitors. The pyrazolopyridine scaffold has emerged as a privileged structure in this context, found in numerous clinically evaluated and approved kinase inhibitors.[3] This guide provides a detailed examination of 3-hydrazinylpyridine dihydrochloride, a critical and versatile building block for the construction of these pivotal pyrazolopyridine and other heterocyclic cores.
The Reagent: this compound - Properties and Handling
This compound is a stable, solid form of the reactive 3-hydrazinylpyridine base.[4] Its use as a dihydrochloride salt enhances shelf-life and simplifies handling compared to the free base. However, its chemical nature necessitates strict safety protocols.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₉Cl₂N₃ | PubChem[4] |
| Molecular Weight | 182.05 g/mol | PubChem[4] |
| Appearance | Light yellow to yellow solid | MySkinRecipes[5] |
| CAS Number | 364727-74-2 | PubChem[4] |
Critical Safety & Handling Protocols
As a hydrazine derivative, this reagent must be handled with care. It is classified as harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[4][6][7]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear safety goggles with side-shields, a lab coat, and appropriate chemical-resistant gloves.[6]
-
Dispensing: Avoid creating dust. Use non-sparking tools for handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep away from strong oxidizing agents and bases.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
The Core Reaction: Cyclocondensation for Pyrazolopyridine Synthesis
The primary utility of this compound in medicinal chemistry stems from its role as a binucleophile in cyclocondensation reactions, most commonly with 1,3-dicarbonyl compounds or their equivalents. This reaction, a variation of the classic Knorr pyrazole synthesis, efficiently constructs the fused pyrazolo[3,4-b]pyridine bicyclic system.[9][10][11]
Mechanistic Rationale
The reaction proceeds via a well-established pathway. The more nucleophilic terminal nitrogen of the hydrazine moiety initiates an attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second hydrazine nitrogen attacks the remaining carbonyl group. Subsequent dehydration steps lead to the formation of the stable, aromatic pyrazole ring. The pyridine ring remains intact, yielding the final pyrazolopyridine scaffold.
This scaffold is exceptionally valuable because the nitrogen atoms of the newly formed pyrazole ring and the adjacent pyridine ring are perfectly positioned to act as hydrogen bond acceptors and donors, respectively, enabling strong interactions with the kinase hinge region.[1][3]
Caption: General mechanism for pyrazolopyridine synthesis.
Experimental Protocols
Protocol 1: General Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Core
This protocol describes a general method for the condensation of this compound with a generic 1,3-dicarbonyl compound (e.g., acetylacetone as a simple case).
Objective: To synthesize a core pyrazolopyridine scaffold for further elaboration.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., Acetylacetone)
-
Ethanol (or other suitable alcohol)
-
Glacial Acetic Acid (catalyst) or a mild base (e.g., NaHCO₃) for in-situ neutralization.
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add ethanol (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add the 1,3-dicarbonyl compound (1.1 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops). Expert Tip: The dihydrochloride salt can sometimes provide sufficient acidity. Alternatively, for sensitive substrates, the free base can be generated in situ by adding a mild base like sodium bicarbonate (2.2 eq) and stirring for 15-30 minutes before adding the dicarbonyl compound.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C for ethanol) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to yield the pure pyrazolopyridine product.
Caption: Standard workflow for pyrazolopyridine synthesis.
Application Example: Scaffold Elaboration for SAR Studies
The true power of this building block is realized when the resulting scaffold is further functionalized to explore structure-activity relationships (SAR). Many synthetic strategies begin with a halogenated pyrazolopyridine, which can then undergo various cross-coupling reactions.[12]
Example Scenario: A researcher has synthesized a 5-bromo-1H-pyrazolo[3,4-c]pyridine. This intermediate can be used to introduce diversity at the C5 position, which often points towards the solvent-exposed region of the kinase active site.
Protocol: Buchwald-Hartwig Amination
-
To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add an anhydrous solvent (e.g., Dioxane or Toluene).
-
Heat the mixture to 80-110°C until the starting material is consumed.
-
Cool, filter through a pad of celite, and proceed with a standard aqueous work-up and purification as described in Protocol 1.
This approach allows for the rapid generation of a library of analogs with different amines, enabling a thorough exploration of the SAR at this position.
The Kinase Inhibitor Connection: Binding the Hinge
The resulting pyrazolopyridine scaffold serves as an excellent bioisostere for the adenine ring of ATP. Its specific arrangement of hydrogen bond donors and acceptors allows it to form a canonical binding pattern with the kinase hinge.
Caption: H-bond interactions with the kinase hinge region.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its ability to efficiently form the pyrazolopyridine core via robust cyclocondensation chemistry provides a direct and reliable route to a privileged scaffold in kinase inhibitor design. The protocols and insights provided herein demonstrate its central role in constructing molecules capable of potently and selectively modulating kinase activity, underscoring its continued importance in the development of targeted therapeutics.
References
- 1. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]
- 6. echemi.com [echemi.com]
- 7. 3-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 23143454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic N-Arylation of 3-Hydrazinylpyridine Dihydrochloride for Pharmaceutical Scaffolding
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Value of N-Aryl-N'-(pyridin-3-yl)hydrazines
The synthesis of N-aryl-N'-(pyridin-3-yl)hydrazines represents a critical gateway to a diverse array of heterocyclic compounds with significant pharmacological relevance. The pyridine moiety is a cornerstone in medicinal chemistry, while the hydrazine linker provides a versatile handle for constructing more complex scaffolds such as pyrazoles, indazoles, and other nitrogen-rich heterocycles. This application note provides a detailed experimental framework for the N-arylation of 3-hydrazinylpyridine dihydrochloride, a common and commercially available starting material. We will explore two robust and widely adopted catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type condensation. The choice between these methodologies is often dictated by the electronic and steric properties of the arylating agent, functional group tolerance, and desired reaction scale.
A key challenge in the N-arylation of this compound lies in the nature of the starting material itself. As a dihydrochloride salt, the hydrazine moiety and the pyridine nitrogen are protonated, rendering the nucleophile inactive. Therefore, the judicious selection and stoichiometry of a suitable base are paramount for the successful deprotonation and subsequent cross-coupling. This guide will provide detailed protocols that account for this critical experimental parameter.
Chemical Transformation Overview
The overall transformation involves the formation of a carbon-nitrogen bond between the terminal nitrogen of the hydrazine group of 3-hydrazinylpyridine and an aryl or heteroaryl halide (or its equivalent).
Caption: General scheme for the N-arylation of 3-hydrazinylpyridine.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, offering high functional group tolerance and broad substrate scope.[1][2][3] The choice of a palladium catalyst and a sterically demanding, electron-rich phosphine ligand is crucial for achieving high yields, particularly with challenging substrates like pyridines which can act as catalyst inhibitors.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) source, such as Pd₂(dba)₃ or Pd(OAc)₂, and a bulky biarylphosphine ligand (e.g., Xantphos, BINAP) is employed. These ligands promote the reductive elimination step and prevent the formation of inactive palladium-pyridine complexes.[4]
-
Base: A strong, non-nucleophilic base is required to neutralize the two equivalents of HCl in the starting material and to deprotonate the hydrazine for the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices. At least three equivalents of the base are necessary: two to liberate the free base of 3-hydrazinylpyridine and one to facilitate the catalytic reaction.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are used to prevent quenching of the base and to ensure the stability of the catalytic species.
Experimental Workflow
Caption: Workflow for Buchwald-Hartwig N-arylation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add this compound (1.0 equiv), the aryl halide (1.1 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 3.0-3.5 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-(pyridin-3-yl)hydrazine.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
Quantitative Data Summary (Representative)
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 85 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |
| 2-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | 24 | 72 |
Protocol 2: Copper-Catalyzed Ullmann-Type Condensation
The Ullmann condensation is a classical and cost-effective method for C-N bond formation, utilizing a copper catalyst.[5][6] While traditionally requiring harsh reaction conditions, modern protocols with the use of ligands allow for milder temperatures and broader substrate scope. This method is particularly attractive for large-scale synthesis due to the lower cost of copper compared to palladium.
Causality Behind Experimental Choices:
-
Catalyst System: Copper(I) salts, such as CuI, are commonly used. The addition of a ligand, often a diamine (e.g., N,N'-dimethylethylenediamine, DMEDA) or an amino acid (e.g., L-proline), can significantly accelerate the reaction and allow for lower temperatures.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient. As with the Buchwald-Hartwig reaction, a stoichiometric excess is required to neutralize the dihydrochloride salt.
-
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.
Experimental Workflow
Caption: Workflow for Ullmann-type N-arylation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), copper(I) iodide (5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 3.0-3.5 equiv).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF or DMSO).
-
Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 100-140 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
Quantitative Data Summary (Representative)
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobenzonitrile | CuI / L-proline | K₂CO₃ | DMSO | 120 | 24 | 82 |
| 1-Iodo-3-nitrobenzene | CuI / DMEDA | K₃PO₄ | DMF | 130 | 18 | 75 |
| 2-Bromo-5-methylpyridine | CuI / TMEDA | Cs₂CO₃ | NMP | 140 | 36 | 68 |
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete Deprotonation: Ensure a sufficient excess of a strong enough base is used. Consider using a stronger base or increasing the reaction temperature.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal center, inhibiting catalysis. For palladium-catalyzed reactions, using bulkier, electron-rich ligands can mitigate this. For copper-catalyzed reactions, the choice of ligand is also critical.
-
Poor Solubility: Ensure all reagents are soluble in the chosen solvent at the reaction temperature.
-
-
Side Reactions:
-
Over-arylation: The product hydrazine still possesses an N-H bond and can potentially undergo a second arylation. Using a slight excess of the hydrazine starting material or carefully controlling the stoichiometry of the aryl halide can minimize this. Protecting the hydrazine with a removable group (e.g., Boc) prior to arylation is another strategy.[7]
-
Homocoupling of Aryl Halide: This can be an issue in Ullmann-type reactions. Optimizing the catalyst and ligand loading can help to suppress this side reaction.
-
Conclusion
The N-arylation of this compound is a synthetically valuable transformation that can be effectively achieved using either palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type condensation. The choice of methodology should be guided by the specific substrate, desired scale, and available resources. Careful consideration of the base stoichiometry is essential due to the dihydrochloride nature of the starting material. The protocols outlined in this application note provide a robust starting point for the synthesis of a wide range of N-aryl-N'-(pyridin-3-yl)hydrazines, which are key intermediates in the development of novel therapeutics.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. kirj.ee [kirj.ee]
High-yield synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine and hydrazine hydrate.
An Application Guide for the High-Yield Synthesis of 3-Chloro-2-hydrazinopyridine
Introduction: The Strategic Importance of 3-Chloro-2-hydrazinopyridine
3-Chloro-2-hydrazinopyridine is a critical heterocyclic building block in the landscape of modern chemistry. Its significance is most pronounced in the agrochemical and pharmaceutical industries, where it serves as a pivotal precursor for complex molecular architectures. Notably, it is an indispensable intermediate in the synthesis of novel insecticides such as chlorantraniliprole and cyantraniliprole.[1][2] These compounds function as potent and selective activators of insect ryanodine receptors, offering effective pest control.[2][3]
The synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine and hydrazine hydrate is a classic example of nucleophilic aromatic substitution (SNAr). This application note provides a detailed, field-proven protocol for a high-yield synthesis, grounded in mechanistic understanding and rigorous safety protocols, to empower researchers in drug development and chemical synthesis.
Mechanistic Rationale and Causality Behind Experimental Choices
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Understanding this mechanism is key to optimizing the reaction conditions.
Regioselectivity: In 2,3-dichloropyridine, the chlorine atom at the C2 position is significantly more reactive towards nucleophilic attack than the chlorine at the C3 position. This enhanced reactivity is due to the electron-withdrawing nature of the adjacent ring nitrogen. The nitrogen atom effectively stabilizes the negative charge of the transient Meisenheimer intermediate formed during the attack of the nucleophile (hydrazine) at the C2 position, thereby lowering the activation energy for this pathway.[4]
Choice of Reagents and Conditions:
-
Hydrazine Hydrate (N₂H₄·H₂O): Serves as the potent nucleophile. An excess molar ratio of hydrazine hydrate to 2,3-dichloropyridine is employed to ensure the reaction goes to completion and to minimize potential side reactions.[5][6]
-
Solvent System: The choice of solvent is critical for both reaction rate and product purity. While traditional methods have used ethanol, reaction times can be lengthy (over 36 hours) with moderate yields and purity below 90%.[7] Superior results are achieved using higher-boiling polar solvents. 2-Ethoxyethanol, for instance, has been demonstrated to reduce the reaction time to 5-6 hours while achieving yields of 95% and purities exceeding 99%.[7] Other polar solvents like methanol, DMF, and THF have also been successfully used.[5]
-
Temperature: The reaction is conducted at the reflux temperature of the chosen solvent. This provides the necessary thermal energy to overcome the activation barrier of the SNAr reaction, ensuring a practical reaction rate.
Safety and Handling: A Non-Negotiable Priority
Hydrazine and its hydrate are hazardous materials requiring strict handling protocols.
-
Toxicity and Carcinogenicity: Hydrazine is highly toxic if inhaled, swallowed, or in contact with skin.[8][9] It is corrosive, capable of causing severe skin and eye damage, and is a suspected human carcinogen.[10]
-
Engineering Controls: All manipulations involving hydrazine hydrate, including weighing, transferring, and the reaction itself, must be performed inside a certified chemical fume hood with proper airflow.[10][11]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[12] All personnel should be familiar with the specific emergency procedures for hydrazine exposure.
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the synthesis, from reagent preparation to the final, purified product.
Caption: Workflow for the synthesis of 3-chloro-2-hydrazinopyridine.
Comparative Data of Synthesis Protocols
The following table summarizes various reported conditions to highlight the impact of solvent and molar ratios on reaction outcomes.
| Solvent | Molar Ratio (Dichloropyridine:Hydrazine) | Temperature | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Ethoxyethanol | 1:4.2 (approx.) | Reflux | 5 | 95 | 99.8 | [7] |
| Ethanol | 1:4 | Reflux | 72 | - | - | [13] |
| Ethanol | 1:6 | Reflux | 5 | 99 | 99 | [5] |
| Ethanol | 1:1 | Reflux | 2 | 65 (recrystallized) | - | [2] |
| Various Polar Solvents | 1:4 to 1:6 | Reflux | 4-8 | 95-99 | 99 | [5] |
Detailed High-Yield Experimental Protocol
This protocol is optimized for high yield and purity, based on the use of 2-ethoxyethanol as the solvent.[7]
Materials and Equipment:
-
2,3-Dichloropyridine (e.g., 100 g, 0.676 mol)
-
Hydrazine hydrate (50-60% solution, e.g., 280 mL)
-
2-Ethoxyethanol (400 mL)
-
Deionized water (for washing)
-
Round-bottom flask (1 L or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask (for suction filtration)
-
Vacuum oven or desiccator
Procedure:
-
Reaction Setup: In a certified chemical fume hood, equip a 1 L round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging Reagents: To the flask, add 2,3-dichloropyridine (100 g, 0.676 mol) followed by 2-ethoxyethanol (400 mL).[7]
-
Hydrazine Addition: Begin stirring the suspension and add 50% hydrazine hydrate (280 mL).[7] A mild exotherm may be observed.[14]
-
Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 5-6 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Crystallization and Work-up: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The product will precipitate out of the solution as white crystals.[7]
-
Filtration: Collect the precipitated solid by suction filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water to remove any residual hydrazine hydrate and other water-soluble impurities.[5][6]
-
Drying: Dry the collected white crystalline solid in a vacuum oven at 60°C until a constant weight is achieved.[1]
-
Yield and Characterization: The expected yield is approximately 95% (around 92 g).[7] The product can be characterized by melting point (literature: 163-164°C) and spectroscopic methods (¹H NMR, Mass Spectrometry).[7]
References
- 1. patents.justia.com [patents.justia.com]
- 2. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Topic: Analytical Methods for Quantifying 3-Hydrazinylpyridine Dihydrochloride in Reaction Mixtures
An Application Note and Protocol from the Senior Scientist's Desk
Abstract
This document provides a detailed guide for the quantitative analysis of 3-Hydrazinylpyridine dihydrochloride (3-HPD), a critical intermediate in pharmaceutical synthesis.[1] The accurate determination of its concentration in complex reaction mixtures is paramount for reaction monitoring, yield optimization, and ensuring the quality of subsequent synthetic steps.[2] This application note presents two robust and validated analytical methods: a highly specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for trace and purity analysis, and a classical potentiometric titration method ideal for assaying bulk concentrations. The underlying principles, step-by-step protocols, and the rationale behind key experimental choices are discussed to empower researchers, scientists, and drug development professionals with reliable analytical tools.
Introduction: The Analytical Imperative
This compound is a heterocyclic building block whose reactive hydrazine moiety makes it a valuable precursor in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1] However, this same reactivity presents analytical challenges. The hydrazine group is susceptible to oxidation, and the basic nitrogen atoms on the pyridine ring can lead to undesirable chromatographic interactions.[3][4] Furthermore, reaction mixtures are often complex, containing starting materials, byproducts, and the target analyte. Therefore, a robust analytical method must be selective, sensitive, and stable enough to provide accurate quantification amidst this chemical complexity. This guide details two complementary methods to address these challenges across different analytical scenarios.
Analyte Profile: this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₅H₉Cl₂N₃ | PubChem CID 17132489[5] |
| Molecular Weight | 182.05 g/mol | PubChem CID 17132489[5] |
| Structure | Pyridin-3-ylhydrazine;dihydrochloride | PubChem CID 17132489[5] |
| Appearance | Light yellow to yellow solid | MySkinRecipes[1] |
| Key Features | Contains a basic pyridine ring and a reactive, oxidizable hydrazine group. The dihydrochloride salt form enhances stability and solubility in aqueous media. | General Chemical Knowledge |
The presence of both the UV-active pyridine ring and the redox-active hydrazine group allows for detection by multiple analytical techniques.
Method 1: Reversed-Phase HPLC with UV Detection
This is the method of choice for specificity and sensitivity, allowing for the separation of 3-HPD from closely related impurities and starting materials.
Principle and Rationale
The method utilizes a C18 stationary phase to separate compounds based on their hydrophobicity. For a basic compound like 3-HPD, controlling the mobile phase pH is critical.[3] By maintaining a pH well below the pKa of the pyridine nitrogen (typically acidic), the analyte is kept in a consistent, protonated state. This minimizes secondary interactions with residual silanol groups on the silica-based column, preventing peak tailing and ensuring sharp, symmetrical peaks.[3] Detection is achieved by monitoring the UV absorbance of the pyridine ring.
Experimental Protocol: RP-HPLC-UV
Caption: RP-HPLC workflow for 3-HPD quantification.
A. Instrumentation and Reagents
-
HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Potassium dihydrogen phosphate (AR grade), Orthophosphoric acid (AR grade), HPLC grade water.
-
Reference Standard: this compound (>99% purity).
B. Chromatographic Conditions
-
Mobile Phase: 20 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile (85:15, v/v).[6]
-
Rationale: The acidic pH ensures the analyte is consistently protonated, leading to good peak shape. The 15% acetonitrile provides sufficient retention on the C18 column.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
-
Detection Wavelength: 240 nm.[6]
-
Rationale: This wavelength provides a good balance of sensitivity for the pyridine chromophore while minimizing interference from other components.
-
-
Injection Volume: 10 µL.
C. Preparation of Solutions
-
Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.[6]
-
Diluent: Use the mobile phase as the diluent to ensure sample compatibility.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the 3-HPD reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with diluent.[6]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: a. Quench a known volume/mass of the reaction mixture immediately to halt the reaction (e.g., by rapid cooling or dilution into an acidic medium). b. Dilute an accurately weighed portion of the reaction mixture with the diluent to bring the expected concentration of 3-HPD into the calibration range. c. Filter the diluted sample through a 0.45 µm syringe filter before injection to protect the HPLC column.
D. System Validation and Data Analysis
-
System Suitability: Before analysis, inject a mid-range standard solution five times. The system is ready for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.
-
Calibration: Inject the calibration standards and plot a graph of peak area versus concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Inject the prepared sample solution. Determine the concentration of 3-HPD using the peak area and the linear regression equation from the calibration curve.
Method Performance Characteristics
The following table summarizes typical validation parameters for this type of method.
| Parameter | Typical Specification | Rationale |
| Linearity (r²) | ≥ 0.999 | Demonstrates a direct proportional response of the detector to concentration. |
| Range | 1 - 100 µg/mL | The concentration range over which the method is precise and accurate. |
| LOD | ~0.3 µg/mL | Lowest amount of analyte that can be detected. |
| LOQ | ~1.0 µg/mL | Lowest amount of analyte that can be accurately quantified. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value.[6] |
| Precision (%RSD) | ≤ 2.0% | Measures the repeatability and reproducibility of the method. |
Method 2: Potentiometric Titration with Potassium Iodate
This classical titrimetric method is excellent for determining the concentration of 3-HPD in samples where it is a major component, such as in the final reaction mixture prior to workup or for assaying the isolated product. It is rapid, cost-effective, and does not require sophisticated instrumentation.
Principle and Rationale
This method is based on the Jamieson method, where the hydrazine moiety is oxidized by potassium iodate (KIO₃) in a strong hydrochloric acid medium.[7] The overall reaction involves a 4-electron change for the hydrazine group.[8]
Reaction: 2N₂H₄ + KIO₃ + 2HCl → N₂ + ICl + 3H₂O + KCl
The high concentration of HCl is critical; it ensures the formation of iodine monochloride (ICl) as the final product, which provides a sharp and stable potential change at the equivalence point.[7][9] The endpoint is detected potentiometrically using a platinum electrode versus a reference electrode (e.g., saturated calomel electrode).
Experimental Protocol: Potentiometric Titration
Caption: Principle of iodate titration of hydrazine.
A. Apparatus and Reagents
-
Potentiometer/pH meter with a millivolt (mV) scale.
-
Platinum combination redox electrode or a platinum indicator electrode and a saturated calomel reference electrode.
-
Buret: 25 mL or 50 mL, Class A.
-
Reagents: Potassium iodate (primary standard grade), Hydrochloric acid (concentrated, AR grade), this compound sample.
B. Preparation of Solutions
-
0.025 M Potassium Iodate Titrant: Accurately weigh ~5.35 g of KIO₃ (dried at 120°C for 2 hours), dissolve in deionized water, and dilute to exactly 1000.0 mL in a volumetric flask. The molarity can be calculated precisely from the weight taken. This is a stable primary standard solution.[7]
-
Sample Preparation: Accurately weigh a portion of the reaction mixture or isolated product expected to contain approximately 50-100 mg of 3-HPD into a 250 mL beaker.
C. Titration Procedure
-
To the sample in the beaker, add 30 mL of concentrated hydrochloric acid and 20 mL of deionized water.[7]
-
Stir the solution with a magnetic stirrer until the sample is fully dissolved.
-
Immerse the platinum and reference electrodes into the solution. Allow the potential reading to stabilize.
-
Titrate with the standardized 0.025 M KIO₃ solution. Add the titrant in larger increments initially, then in smaller increments (e.g., 0.1 mL) as the potential begins to change more rapidly, signaling the approach of the endpoint.
-
Record the potential (mV) after each addition of titrant.
-
Continue adding titrant past the endpoint until the potential stabilizes again.
-
The equivalence point is the volume of titrant corresponding to the maximum change in potential per unit volume (ΔmV/ΔV), which can be determined from a first or second derivative plot of the titration curve.
D. Calculation The percentage of 3-HPD in the sample can be calculated using the following formula:
% 3-HPD = (V × M × (MW / 2) × 100) / W
Where:
-
V: Volume of KIO₃ titrant at the equivalence point (L).
-
M: Molarity of the KIO₃ solution (mol/L).
-
MW: Molecular weight of this compound (182.05 g/mol ).
-
2: Stoichiometric factor (2 moles of hydrazine react with 1 mole of KIO₃).
-
W: Weight of the sample taken (g).
Method Comparison and Selection
Choosing the appropriate method depends on the specific analytical need.
| Feature | RP-HPLC-UV | Potentiometric Titration |
| Specificity | High. Can separate 3-HPD from impurities and byproducts. | Moderate. Titrates any hydrazine-containing compound. Not specific if other hydrazines are present. |
| Sensitivity | High. Suitable for trace analysis (µg/mL or ppm levels). | Low. Best for assay of major components (>1% w/w). |
| Application | Purity testing, reaction monitoring, stability studies, impurity profiling. | Bulk drug substance assay, in-process control of concentrated solutions. |
| Speed | Slower per sample (~15-20 min run time) but suitable for automation. | Faster per sample (~5-10 min) but requires manual operation. |
| Cost & Complexity | High initial equipment cost. Requires skilled operation. | Low equipment cost. Simpler to perform. |
Recommendation: Use RP-HPLC for detailed reaction profiling and when low-level quantification is needed. Employ potentiometric titration for rapid, high-concentration assays where the primary analyte is known to be 3-HPD.
References
- 1. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ajsonline.org [ajsonline.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. studylib.net [studylib.net]
Application Notes & Protocols: Leveraging 3-Hydrazinylpyridine Dihydrochloride for Advanced Molecular Functionalization
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of 3-Hydrazinylpyridine dihydrochloride as a versatile reagent for molecular functionalization. We delve into the core chemical principles, provide detailed, validated protocols for conjugation, and discuss critical parameters that govern reaction success and product stability. The primary focus is on the formation of hydrazone linkages, a cornerstone of modern bioconjugation and drug delivery, prized for their unique pH-sensitive properties. This guide moves beyond simple procedural lists to explain the underlying causality of experimental choices, ensuring that researchers can not only replicate but also rationally adapt these methods for their specific molecular targets.
Foundational Concepts: Understanding 3-Hydrazinylpyridine
3-Hydrazinylpyridine is a bifunctional molecule featuring a nucleophilic hydrazine group (-NHNH₂) and a heterocyclic pyridine ring.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous and polar solvent systems, making it a convenient and reliable laboratory reagent.[2] Its utility stems from the hydrazine moiety's ability to react selectively with carbonyl compounds (aldehydes and ketones) to form a stable carbon-nitrogen double bond (C=N), known as a hydrazone.[3]
This reactivity makes it an invaluable tool for:
-
Bioconjugation: Linking molecules to proteins, antibodies, or other biomolecules that have been engineered or modified to contain a carbonyl group.[4][5]
-
Drug Delivery: Creating pH-sensitive linkers for Antibody-Drug Conjugates (ADCs) that release a cytotoxic payload in the acidic environment of tumor cells.[6]
-
Synthesis of Heterocycles: Serving as a building block for more complex pharmaceutical intermediates and heterocyclic ring systems like pyrazoles and triazoles.[7][8][9]
Physicochemical & Safety Data
Before handling, it is imperative to be familiar with the properties and hazards of this compound.
| Property | Value | Source |
| IUPAC Name | pyridin-3-ylhydrazine;dihydrochloride | PubChem[2] |
| CAS Number | 364727-74-2 | PubChem[2] |
| Molecular Formula | C₅H₉Cl₂N₃ | PubChem[2] |
| Molecular Weight | 182.05 g/mol | PubChem[2] |
| Appearance | Light yellow to yellow solid | MySkinRecipes[7] |
Critical Safety Information: this compound is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood while wearing personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10]
-
GHS Hazard Statements:
-
Precautionary Statements (Selected):
The Core Mechanism: Hydrazone Formation
The cornerstone application of 3-hydrazinylpyridine is its reaction with a carbonyl group to form a hydrazone. This is a nucleophilic addition-elimination reaction.
Causality of the Mechanism: The reaction is typically catalyzed by a mild acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine.[12] This is a critical detail; in the absence of an acid catalyst, the reaction is often sluggish or fails to proceed to completion. Following the initial addition, a molecule of water is eliminated to form the final, stable C=N hydrazone bond.[13][14]
Caption: Mechanism of acid-catalyzed hydrazone formation.
Critical Parameter Control: Ensuring Stability and Reactivity
The utility of a hydrazone-linked molecule is defined by its stability. A linker that cleaves prematurely in circulation is ineffective, while one that fails to release its payload at the target site is equally flawed. Control over stability is achieved by understanding the factors that influence the C=N bond's susceptibility to hydrolysis.[15]
The Role of pH
Hydrazone hydrolysis is an acid-catalyzed, reversible process.[12] This pH-dependent stability is their most valuable feature.
-
Neutral/Physiological pH (≈7.4): Hydrazone linkages are generally stable, which is ideal for applications where a molecule must remain intact in the bloodstream.[6]
-
Acidic pH (≈4.5-6.0): Hydrolysis is accelerated in acidic environments, such as those found in the endosomes and lysosomes of cancer cells, enabling targeted drug release.[6]
Electronic and Steric Effects
The structure of the carbonyl precursor has a profound impact on the stability of the resulting hydrazone.
-
Aromatic vs. Aliphatic Aldehydes: Hydrazones derived from aromatic aldehydes are significantly more stable than those from aliphatic aldehydes.[16] This increased stability is due to the conjugation of the aromatic ring's π-electrons with the C=N double bond, which delocalizes electron density and strengthens the bond.[15][16]
-
Electron-Donating/Withdrawing Groups: Substituents on the aromatic ring can fine-tune stability. Electron-donating groups generally increase stability, while electron-withdrawing groups decrease stability by making the hydrazone carbon more electrophilic and prone to hydrolysis.[15]
-
Steric Hindrance: Bulky groups near the hydrazone bond can sterically shield it from attack by water, thereby increasing its hydrolytic stability.[15]
Caption: Key factors governing hydrazone bond stability.
Validated Experimental Protocols
The following protocols provide step-by-step guidance for common applications. Always conduct reactions in a well-ventilated fume hood.
Protocol 1: General Synthesis of a Pyridyl-Hydrazone from an Aldehyde
This protocol describes the reaction with a generic aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Standard glassware for reflux
-
Magnetic stirrer and heat plate
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine: Add this compound (1.1 eq) to the solution. The slight excess ensures complete consumption of the limiting aldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. Causality: This is the acid catalyst required to protonate the carbonyl and initiate the reaction.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 60-80°C) for 2-4 hours.[17][18]
-
Monitoring: Monitor the reaction progress by TLC. The product spot should be more nonpolar than the starting aldehyde and will often be UV active.
-
Workup & Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and purify the residue.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Bioconjugation to an Aldehyde-Tagged Protein
This protocol outlines the conjugation to a protein (e.g., an antibody) that has been modified to present an aldehyde group.
Materials:
-
Aldehyde-tagged protein solution in a suitable buffer (e.g., PBS, pH 6.0-7.4)
-
This compound payload conjugate
-
Aniline (as a catalyst)
-
Size Exclusion Chromatography (SEC) or other protein purification system
Procedure:
-
Reagent Preparation: Prepare a stock solution of the 3-hydrazinylpyridine-payload construct in a compatible solvent like DMSO.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the protein solution to ~6.0. Causality: While the reaction can proceed at pH 7.4, it is often more efficient at a slightly acidic pH where the hydrazine is sufficiently nucleophilic but carbonyl protonation is enhanced.
-
Catalyst Addition: Add aniline to the protein solution to a final concentration of 10-20 mM. Causality: Aniline acts as a superior nucleophilic catalyst in bioconjugation, forming a transient, highly reactive imine with the protein's aldehyde, which is then displaced by the hydrazine.
-
Conjugation: Add the 3-hydrazinylpyridine-payload stock solution to the protein solution (typically 5-10 molar equivalents relative to the protein).
-
Incubation: Gently agitate the reaction mixture at room temperature or 37°C for 2-16 hours.
-
Purification: Remove the excess, unreacted payload and catalyst by Size Exclusion Chromatography (SEC), dialysis, or tangential flow filtration. The conjugated protein will elute in the high molecular weight fractions.
Workflow for Characterization and Validation
Confirming the identity, purity, and stability of the functionalized molecule is a critical final step.
Caption: General workflow for synthesis and validation.
Recommended Analytical Techniques
The choice of technique depends on whether the product is a small molecule or a large biomolecule conjugate.
| Technique | Information Provided | Target Molecule Type |
| ¹H and ¹³C NMR | Confirms covalent structure, presence of imine proton, and successful conjugation. | Small Molecules |
| Mass Spectrometry (MS) | Provides molecular weight of the product, confirming successful conjugation.[19] | Both |
| High-Performance Liquid (HPLC) | Assesses purity, quantifies reaction completion. Reversed-phase (RP-HPLC) is common.[19][20] | Both |
| Hydrophobic Interaction (HIC) | For ADCs, separates species based on drug-to-antibody ratio (DAR).[21] | Bioconjugates |
| UV-Vis Spectroscopy | Can confirm conjugation and help determine DAR if the payload has a distinct chromophore.[19] | Bioconjugates |
| Differential Scanning Calorimetry | Measures the thermal stability of a protein pre- and post-conjugation.[20] | Bioconjugates |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Yield | 1. Inactive catalyst (pH too high/low).2. Insufficient heating.3. Sterically hindered carbonyl. | 1. Adjust pH to 5.5-6.5; for bioconjugation, add aniline catalyst.2. Increase temperature or reaction time.3. Use a less hindered conjugation site. |
| Product is Unstable | 1. Hydrazone formed from an aliphatic aldehyde.2. Presence of strong electron-withdrawing groups. | 1. Redesign the linker to use an aromatic aldehyde for increased stability.[15]2. Modify substituents to be less electron-withdrawing.[15] |
| Multiple Products Formed | 1. Reaction with other functional groups.2. Isomerization of the hydrazone bond. | 1. Use milder conditions; ensure the target molecule is pure.2. Purify via HPLC to isolate the desired isomer. |
| Difficulty in Purification | Product has similar polarity to starting material. | Change the chromatographic mobile phase, try a different purification technique (e.g., recrystallization), or modify the molecule to alter its polarity. |
References
- 1. 3-Hydrazinopyridine | C5H7N3 | CID 10909519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]
- 8. mdpi.com [mdpi.com]
- 9. calcasolutions.com [calcasolutions.com]
- 10. echemi.com [echemi.com]
- 11. chemical-label.com [chemical-label.com]
- 12. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buy 3-Hydrazinylpyridine (EVT-2606970) | 364727-74-2; 42166-50-7 [evitachem.com]
- 18. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. adcreview.com [adcreview.com]
Application Notes and Protocols: 3-Hydrazinylpyridine Dihydrochloride in the Synthesis of Pyridine Derivatives for Neurological Disorder Therapeutics
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-hydrazinylpyridine dihydrochloride as a pivotal starting material for the synthesis of novel pyridine derivatives with therapeutic potential in neurological disorders. We present detailed, field-proven protocols for the synthesis of a model pyridyl-hydrazone compound, followed by a suite of in vitro and in vivo assays to characterize its biological activity. The protocols are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices. This guide emphasizes a multi-target screening approach, focusing on inhibition of Monoamine Oxidase-A (MAO-A), Acetylcholinesterase (AChE), and antagonism of the Histamine H3 receptor (H3R) – all critical targets in the treatment of depression, Alzheimer's disease, and cognitive dysfunction.
Introduction: The Pyridine Scaffold in Neuroscience Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its presence is particularly notable in therapeutics targeting the central nervous system (CNS).[1] The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's pharmacokinetic and pharmacodynamic properties.[2] Pyridine derivatives have shown promise in treating a wide range of neurological conditions, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression.[1][3]
This compound is a versatile and reactive building block, ideal for the construction of diverse libraries of pyridine derivatives. Its hydrazine moiety provides a reactive handle for the facile synthesis of various heterocyclic systems, including hydrazones, pyrazoles, and pyridazines. This guide will focus on the synthesis of pyridyl-hydrazones, a class of compounds that has demonstrated significant potential as inhibitors of key enzymes implicated in neurological disorders.[4][5]
Synthesis of Pyridyl-Hydrazone Derivatives
The synthesis of pyridyl-hydrazones from this compound is a straightforward and efficient process, typically involving the condensation of the hydrazine with a suitable aldehyde or ketone.[5] This reaction allows for the rapid generation of a diverse library of compounds for biological screening.
Synthetic Workflow
The general workflow for the synthesis of pyridyl-hydrazones is depicted below. This process involves the initial reaction of this compound with a carbonyl compound, followed by purification and characterization of the final product.
Caption: Synthetic workflow for pyridyl-hydrazones.
Protocol: Synthesis of a Model Pyridyl-Hydrazone (PD-MAO-01)
This protocol describes the synthesis of a model pyridyl-hydrazone, designated PD-MAO-01, from this compound and 4-nitrobenzaldehyde. This compound is designed as a potential Monoamine Oxidase (MAO) inhibitor.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of ethanol. Add a magnetic stir bar.
-
Addition of Aldehyde: To the stirred solution, add an equimolar amount of 4-nitrobenzaldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If not, slowly add cold deionized water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization: Confirm the structure and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Biological Evaluation: A Multi-Target Screening Cascade
Given the complex etiology of many neurological disorders, a multi-target approach to drug discovery is often more effective. The following section outlines a screening cascade designed to evaluate the synthesized pyridine derivatives against three key neurological targets: Monoamine Oxidase-A (MAO-A), Acetylcholinesterase (AChE), and the Histamine H3 receptor (H3R).
Screening Cascade Workflow
Caption: Multi-target in vitro and in vivo screening cascade.
Primary Target 1: Monoamine Oxidase-A (MAO-A) Inhibition
Rationale: MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters like serotonin and norepinephrine.[6] Inhibition of MAO-A increases the levels of these neurotransmitters in the brain and is a validated strategy for the treatment of depression.[7]
Protocol: Fluorometric MAO-A Inhibition Assay
This protocol is adapted from commercially available kits and established literature.[8]
Materials:
-
Recombinant human MAO-A enzyme
-
p-Tyramine (substrate)
-
Horseradish Peroxidase (HRP)
-
Dye Reagent (e.g., Amplex Red)
-
MAO-A specific inhibitor (e.g., Clorgyline) for positive control
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution in assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound or vehicle (for control)
-
MAO-A enzyme solution
-
-
Pre-incubation: Incubate the plate at 37 °C for 10 minutes.
-
Reaction Initiation: Add a working solution of p-tyramine, HRP, and the dye reagent to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37 °C. Measure the fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm) every minute for 20-30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Primary Target 2: Acetylcholinesterase (AChE) Inhibition
Rationale: AChE is the enzyme that breaks down the neurotransmitter acetylcholine.[2] Inhibiting AChE increases acetylcholine levels in the brain, which is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[2]
Protocol: Ellman's Method for AChE Inhibition
This colorimetric assay is a widely used and reliable method for measuring AChE activity.[9]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
AChE inhibitor (e.g., Donepezil) for positive control
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
Reaction Setup: In each well, add:
-
Phosphate buffer
-
Test compound or vehicle
-
DTNB solution
-
AChE solution
-
-
Pre-incubation: Incubate the plate at 25 °C for 10 minutes.
-
Reaction Initiation: Add the ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percent inhibition for each compound concentration and calculate the IC50 value as described for the MAO-A assay.
Primary Target 3: Histamine H3 Receptor (H3R) Binding
Rationale: The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine and dopamine.[10] Antagonists of the H3R can increase the release of these neurotransmitters, making them promising candidates for treating cognitive deficits in Alzheimer's disease and other neurological disorders.[4]
Protocol: Radioligand Binding Assay for H3R
This protocol uses a radiolabeled ligand to determine the binding affinity of test compounds to the H3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human H3 receptor
-
[³H]-N-α-methylhistamine (radioligand)
-
Histamine (for determining non-specific binding)
-
H3R antagonist (e.g., Pitolisant) for positive control
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine:
-
Binding buffer
-
Test compound or vehicle
-
[³H]-N-α-methylhistamine
-
Cell membrane preparation
-
-
Incubation: Incubate the tubes at 25 °C for 2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of excess unlabeled histamine) from the total binding. Determine the percent displacement of the radioligand by the test compound at each concentration. Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
Secondary Cellular Assays
Compounds that show promising activity in the primary screens should be advanced to cell-based assays to assess their effects in a more biologically relevant context.
Neuroprotection Assay
Rationale: Oxidative stress is a common pathological feature of many neurodegenerative diseases. This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[11]
Protocol: H₂O₂-Induced Toxicity in SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS)
-
Hydrogen peroxide (H₂O₂)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induction of Toxicity: Add H₂O₂ to the wells (a pre-determined toxic concentration, e.g., 200-400 µM) and incubate for 24 hours.[11]
-
Cell Viability Assessment: Add MTT reagent to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Remove the medium, add DMSO to dissolve the formazan crystals, and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the compound concentration to determine the EC50 value (the concentration that provides 50% of the maximal neuroprotective effect).
Neurite Outgrowth Assay
Rationale: Neurite outgrowth is a fundamental process in neuronal development and regeneration. This assay assesses a compound's potential to promote neuronal differentiation and plasticity.[12]
Protocol: NGF-Induced Neurite Outgrowth in PC12 Cells
Materials:
-
PC12 cells
-
Cell culture medium
-
Nerve Growth Factor (NGF)
-
Collagen-coated cell culture plates
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Seed PC12 cells on collagen-coated plates.
-
Differentiation: Treat the cells with a low concentration of NGF (e.g., 50 ng/mL) in the presence of various concentrations of the test compound.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Imaging: Capture images of the cells using a microscope.
-
Quantification: Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and the average length of the longest neurite per cell.
In Vivo Validation
Lead compounds identified through in vitro screening should be evaluated in animal models to assess their efficacy and pharmacokinetic properties.
Antidepressant-like Activity: Forced Swim Test (FST)
Rationale: The FST is a widely used behavioral test to screen for antidepressant drugs.[13] Antidepressants typically reduce the immobility time of rodents in this test.[14]
Protocol: Mouse Forced Swim Test
Materials:
-
Male C57BL/6 mice
-
Cylindrical water tank (e.g., 20 cm diameter, 30 cm height)
-
Water at 23-25 °C
-
Video recording equipment
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Test Session: Gently place each mouse into the water-filled cylinder for a 6-minute session.[13]
-
Recording: Record the entire session for later analysis.
-
Behavioral Scoring: Score the last 4 minutes of the test for time spent immobile (making only movements necessary to keep the head above water).
-
Data Analysis: Compare the immobility time between the compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
Cognitive Enhancement: Novel Object Recognition (NOR) Test
Rationale: The NOR test assesses recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[15] This test is sensitive to drugs that enhance cognitive function.
Protocol: Mouse Novel Object Recognition Test
Materials:
-
Male C57BL/6 mice
-
Open-field arena
-
Two sets of identical objects and one set of novel objects
-
Video tracking software
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Training (Familiarization): On day 2, place two identical objects in the arena and allow the mouse to explore for 10 minutes. Administer the test compound or vehicle before this session.
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration of both objects for 5-10 minutes.
-
Data Analysis: Calculate a discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between treated and vehicle groups.
Data Presentation and Interpretation
In Vitro Screening Data
The following tables present hypothetical data for a series of pyridyl-hydrazone derivatives, illustrating the type of results that can be obtained from the in vitro screening cascade.
Table 1: Primary Screening Results (IC50 and Ki values in µM)
| Compound ID | MAO-A IC50 (µM)[4] | AChE IC50 (µM) | H3R Ki (µM) |
| PD-MAO-01 | 6.12 | >100 | >10 |
| PD-AChE-01 | >100 | 0.58 | >10 |
| PD-H3R-01 | >100 | >100 | 0.15 |
| PD-Multi-01 | 8.5 | 2.1 | 0.5 |
| Moclobemide | 2.5 | N/A | N/A |
| Donepezil | N/A | 0.02 | N/A |
| Pitolisant | N/A | N/A | 0.0016 |
Table 2: Secondary Cellular Assay Results (EC50 in µM)
| Compound ID | Neuroprotection (SH-SY5Y) EC50 (µM) | Neurite Outgrowth (PC12) Fold Increase at 1µM |
| PD-MAO-01 | 12.3 | 1.2 |
| PD-AChE-01 | 5.8 | 2.5 |
| PD-H3R-01 | 3.2 | 3.1 |
| PD-Multi-01 | 4.5 | 2.8 |
In Vivo Behavioral Data
Table 3: In Vivo Efficacy in Mouse Models
| Treatment | FST Immobility (s) | NOR Discrimination Index |
| Vehicle | 150 ± 10 | 0.1 ± 0.05 |
| PD-MAO-01 (10 mg/kg) | 95 ± 8 | 0.15 ± 0.06 |
| PD-AChE-01 (5 mg/kg) | 145 ± 12 | 0.45 ± 0.08 |
| PD-H3R-01 (5 mg/kg) | 130 ± 9 | 0.52 ± 0.07 |
| PD-Multi-01 (10 mg/kg) | 105 ± 7 | 0.48 ± 0.09 |
| Fluoxetine (20 mg/kg) | 80 ± 6 | N/A |
| Donepezil (1 mg/kg) | N/A | 0.55 ± 0.06* |
*p < 0.05 compared to vehicle
Mechanism of Action: Key Signaling Pathways
Understanding the molecular mechanisms by which these pyridine derivatives exert their effects is crucial for lead optimization.
MAO-A Inhibition and Neurotransmitter Levels
By inhibiting MAO-A, compounds like PD-MAO-01 prevent the breakdown of serotonin and norepinephrine, leading to their accumulation in the synaptic cleft and enhanced neurotransmission.
Caption: MAO-A inhibition increases neurotransmitter levels.
AChE Inhibition at the Neuromuscular Junction
PD-AChE-01 inhibits the breakdown of acetylcholine (ACh) in the synaptic cleft, prolonging its action on postsynaptic nicotinic receptors.
Caption: AChE inhibition enhances cholinergic transmission.
H3 Receptor Antagonism and Neurotransmitter Release
As an H3R antagonist, PD-H3R-01 blocks the autoreceptor's inhibitory effect, leading to increased release of histamine and other neurotransmitters.
Caption: H3R antagonism promotes neurotransmitter release.
Conclusion and Future Directions
This compound serves as an excellent starting point for the development of novel pyridine derivatives with potential therapeutic applications in a range of neurological disorders. The synthetic and screening protocols outlined in this guide provide a robust framework for the identification and characterization of lead compounds. The multi-target approach allows for the discovery of molecules with unique pharmacological profiles that may offer advantages over single-target agents. Future work should focus on optimizing the potency and selectivity of lead compounds, as well as conducting more extensive in vivo studies to establish their efficacy and safety profiles.
References
- 1. Synthesis of new derivatives containing pyridine, investigation of MAO inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. Synthesis of new derivatives containing pyridine, investigation of MAO inhibitory activities and molecular docking studies | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [ricerca.uniba.it]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 11. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: 3-Hydrazinylpyridine Dihydrochloride Synthesis
Welcome to the technical support guide for the synthesis of 3-Hydrazinylpyridine Dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates.[1] While several synthetic routes exist, each presents a unique set of challenges, primarily in the form of side reactions that can significantly impact yield and purity. This guide provides a question-and-answer-based approach to troubleshoot these issues, grounded in chemical principles and practical laboratory experience.
FAQ 1: The Diazotization Route from 3-Aminopyridine
The most common laboratory-scale synthesis involves the diazotization of 3-aminopyridine, followed by reduction of the resulting diazonium salt.[2][3] This two-step process requires careful control of reaction conditions to prevent the formation of multiple byproducts.
Q1: My reaction mixture turns brown/black upon adding sodium nitrite, and I'm getting very low yields. What's happening?
A: This is a classic sign of diazonium salt decomposition. The pyridine-3-diazonium cation is inherently unstable, especially at elevated temperatures.
-
Mechanistic Cause: The diazonium group is an excellent leaving group (N₂ gas). In an aqueous acidic solution, water can act as a nucleophile, attacking the carbon atom bearing the diazonium group. This leads to the formation of 3-hydroxypyridine and nitrogen gas.[4] At temperatures above 5 °C, this decomposition happens rapidly, often accompanied by the formation of polymeric, tar-like substances, causing the dark coloration. A literature search on the diazotization of 3-aminopyridine suggests that harsh conditions are a common pitfall for this reaction.[5]
-
Troubleshooting & Validation:
-
Strict Temperature Control: The diazotization step must be performed at 0 °C to -5 °C using an ice-salt or acetone/dry ice bath.[5] Ensure the sodium nitrite solution is also pre-chilled and added dropwise to prevent localized heating.
-
Monitor with Starch-Iodide Paper: Use starch-iodide paper to monitor the reaction. A slight excess of nitrous acid (which turns the paper blue-black) is needed to ensure full conversion of the 3-aminopyridine. However, a large excess should be avoided as it can lead to other side reactions.
-
Immediate Use: Do not let the diazonium salt solution stand. Proceed immediately to the reduction step.
-
Below is a workflow to diagnose issues in the diazotization/reduction of 3-aminopyridine.
Caption: Troubleshooting workflow for the synthesis of 3-Hydrazinylpyridine.
Q2: My final product is contaminated with a highly polar impurity. I suspect it's 3-hydroxypyridine. How can I confirm this and remove it?
A: Your suspicion is very likely correct. 3-Hydroxypyridine is the most common byproduct of this synthesis, arising from the hydrolysis of the intermediate diazonium salt.[4]
-
Mechanistic Cause: As shown in the diagram below, water attacks the electrophilic carbon of the pyridine ring attached to the diazonium group. This is a competing side reaction that is accelerated by higher temperatures.
References
- 1. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]
- 2. 3-HYDRAZINOPYRIDINE Dihydrochloride | 42166-50-7 [amp.chemicalbook.com]
- 3. 3-HYDRAZINOPYRIDINE Dihydrochloride | 42166-50-7 [amp.chemicalbook.com]
- 4. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Aromatic Diazotization of 3-aminopyridine - Organic Chemistry - Science Forums [scienceforums.net]
Technical Support Center: Purification of 3-Hydrazinylpyridine Dihydrochloride
An in-depth technical guide from our Senior Application Scientists.
Welcome to the technical support center for 3-Hydrazinylpyridine Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. We understand that purification can be a significant hurdle, impacting yield, purity, and the success of subsequent synthetic steps. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges effectively.
A. Critical Safety & Handling Precautions
Before beginning any experimental work, it is imperative to understand the hazards associated with this compound and its reagents.
-
Hazards : This compound is harmful if swallowed, causes skin irritation, may cause serious eye damage, and can lead to respiratory irritation.[1][2]
-
Handling : Always handle this substance in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid generating dust.
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated area, preferably under an inert atmosphere like argon or nitrogen to prevent degradation.[4][5]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: My isolated this compound is pink/brown/yellow instead of white. What causes this discoloration and how can I fix it?
Answer: This is the most common issue faced during the purification of hydrazine derivatives. The discoloration is almost always due to the oxidation of the hydrazinyl group. Hydrazine compounds are susceptible to air oxidation, which forms highly colored impurities.
Causality: The lone pair of electrons on the nitrogen atoms in the hydrazine moiety is readily oxidized, especially when exposed to atmospheric oxygen. This process can be accelerated by the presence of trace metal ions or exposure to light.
Solutions:
-
Activated Carbon (Charcoal) Treatment: This is the most effective method for removing colored impurities. Activated carbon has a high surface area that adsorbs the large, conjugated molecules responsible for the color.
-
Inert Atmosphere: Perform the final steps of your synthesis and the entire purification process under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4]
Protocol: See Section C, Protocol 1: Decolorization with Activated Carbon & Recrystallization .
Question 2: My final yield is significantly lower than expected after recrystallization. What are the common causes of product loss?
Answer: Significant product loss during purification is a frequent challenge, often stemming from the solubility profile of the dihydrochloride salt or suboptimal handling techniques.
Causality: this compound, being a salt, has moderate to high solubility in polar protic solvents like water, methanol, and ethanol. If too much solvent is used for recrystallization or if the washing solvent is not sufficiently cold, a substantial amount of your product can remain dissolved and be lost during filtration.
Solutions:
-
Solvent Selection & Volume: The key is to use a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. Ethanol or a methanol/ethanol mixture is often a good starting point. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling Protocol: Ensure the solution is cooled slowly to room temperature and then thoroughly chilled in an ice bath (0-4°C) to maximize precipitation before filtration.[6]
-
Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[6] Using room-temperature solvent will redissolve a portion of your purified product.
Workflow: See the Purification Decision Workflow diagram below to select the best approach.
Question 3: My NMR/HPLC analysis shows the presence of starting material (e.g., 3-chloropyridine). How can I remove it?
Answer: Residual starting material indicates an incomplete reaction. While optimizing the reaction is the first line of defense, purification can effectively remove these less polar impurities.
Causality: The starting materials, such as 3-chloropyridine, are significantly less polar than the highly polar this compound salt. This difference in polarity is the key to their separation.
Solution:
-
Recrystallization: A carefully chosen recrystallization can often solve this. The starting material may remain in the cold mother liquor while the more insoluble product crystallizes out.
-
Solvent Wash (Trituration): If the starting material is a liquid or oil, washing the crude solid product with a solvent in which the product is insoluble but the impurity is soluble can be very effective. A less polar solvent like diethyl ether or ethyl acetate could be suitable, but compatibility with the dihydrochloride salt must be verified to avoid unintended reactions or conversions to the free base.
B. Purification Decision Workflow
This workflow guides you from the initial state of your crude product to the appropriate purification strategy.
Caption: Purification strategy decision workflow.
C. Detailed Experimental Protocols
Protocol 1: Decolorization with Activated Carbon & Recrystallization
This protocol is designed for cases where the crude product is discolored.
-
Dissolution: In a round-bottom flask, add your crude this compound. Add a minimal amount of a suitable polar solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Do not overheat, as this can cause degradation.
-
Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This prevents violent boiling in the next step.
-
Carbon Addition: Add a small amount of activated carbon (typically 1-2% of the solute mass) to the warm solution.
-
Hot Filtration: Bring the mixture back to a gentle boil for 5-10 minutes. Immediately perform a hot filtration through a fluted filter paper or a celite pad to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the filter funnel.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the white crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small volume of ice-cold ethanol to remove any remaining soluble impurities.[6]
-
Drying: Dry the crystals under vacuum to obtain the final, pure product.
Protocol 2: Standard Recrystallization
Use this protocol when the crude product is off-white but not heavily discolored.
-
Dissolution: Place the crude solid in a flask and add the minimum volume of hot ethanol or methanol required for complete dissolution.
-
Crystallization: Remove from heat and allow the solution to cool undisturbed to room temperature. Then, transfer the flask to an ice bath for at least 30 minutes.
-
Isolation & Washing: Collect the crystals via vacuum filtration and wash the cake with a minimal amount of ice-cold solvent.
-
Drying: Dry the product under vacuum.
D. Purification Method Comparison
| Method | Target Impurity | Typical Purity Outcome | Advantages | Disadvantages |
| Standard Recrystallization | Soluble impurities, unreacted starting materials | >98% | Simple, effective for moderate purity issues. | Can lead to yield loss if not optimized. |
| Activated Carbon Treatment | Colored oxidation byproducts | >99% | Excellent for removing color. | Requires a hot filtration step which can be tricky and lead to product loss. |
| Solvent Wash (Trituration) | Highly soluble impurities, residual oils | Variable | Good for a quick pre-purification step. | May not be effective for structurally similar impurities. |
E. Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound and what are the best storage conditions? A1: Hydrazine derivatives can be sensitive to light, air, and heat.[7] As a dihydrochloride salt, it is more stable than its free-base form. For long-term storage, it should be kept in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere of nitrogen or argon to prevent oxidation.[4][5]
Q2: Which analytical techniques are best for assessing the purity of the final product? A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis, often capable of detecting impurities at very low levels.[8] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the chemical structure and can also be used to detect impurities if they are present in sufficient quantity (>1%).[8]
Q3: Can I use water as a recrystallization solvent? A3: While the dihydrochloride salt is soluble in water, using pure water for recrystallization can be challenging. The high solubility may lead to poor recovery. An alcohol/water mixture might be a more suitable system, but this must be optimized on a small scale first to find a ratio that allows for good dissolution when hot and poor solubility when cold.
Q4: What is the difference between the monohydrochloride and dihydrochloride salt, and does it affect purification? A4: 3-Hydrazinylpyridine has two basic nitrogen atoms (one on the pyridine ring and one on the hydrazine group) that can be protonated. The dihydrochloride (2HCl) salt has both sites protonated, while the monohydrochloride (HCl) has only one.[2][9] The dihydrochloride is generally more stable and common. Its higher salt character makes it very polar, which dictates the choice of polar solvents for recrystallization. Ensure you know which salt form you are working with, as their solubility profiles will differ.
References
- 1. This compound | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 23143454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3 Hydrazinopyridine - Affordable Price and High Purity Supplier [symaxlaboratories.net]
- 8. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 9. 3-Hydrazinopyridine | C5H7N3 | CID 10909519 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 3-Hydrazinylpyridine Dihydrochloride
Welcome to the technical support guide for 3-Hydrazinylpyridine Dihydrochloride. As a key building block in pharmaceutical and chemical synthesis, particularly for developing therapeutics targeting neurological disorders and compounds with anti-inflammatory properties, its effective use is paramount.[1] However, its dihydrochloride salt form, while enhancing stability, presents significant solubility challenges in common organic solvents. This guide provides in-depth troubleshooting protocols and foundational knowledge to help you navigate these issues effectively in your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A: The primary reason lies in the compound's ionic nature. 3-Hydrazinylpyridine is a basic compound that is protonated by two equivalents of hydrochloric acid to form a dihydrochloride salt ([C₅H₇N₃·2HCl]).[2][3] This salt possesses a high lattice energy and is highly polar. Most organic solvents, including DCM, THF, diethyl ether, and hydrocarbons, are significantly less polar.[4] The principle of "like dissolves like" governs solubility; the large difference in polarity between the ionic salt and the non-polar/weakly polar organic solvent results in very poor solvation and, consequently, low solubility.
Q2: I observe some solubility in alcohols like ethanol or methanol. Why is that, and is it sufficient?
A: Polar protic solvents such as ethanol and methanol are more effective at dissolving this compound compared to aprotic solvents. This is due to their ability to form hydrogen bonds and solvate the chloride anions and the protonated pyridine and hydrazine cations. However, the solubility is often still limited, and for many synthetic applications requiring higher concentrations, it may not be sufficient. Several hydrochloride salts are too soluble in absolute ethanol for it to be a good recrystallization solvent, but for creating a solution, more polar alcohols like methanol or the use of co-solvents might be necessary.[5]
Q3: Can I simply heat the mixture to force it into solution?
A: Increasing the temperature will generally increase the solubility of solids in liquids, a principle governed by the enthalpy of dissolution.[6] For many endothermic dissolution processes, adding heat provides the energy needed to break the crystal lattice bonds.[6] While gentle heating can be a viable strategy, especially in polar solvents like isopropanol or ethanol, it comes with two significant risks:
-
Thermal Degradation: Hydrazine derivatives can be thermally sensitive. Prolonged heating at high temperatures can lead to decomposition, resulting in impurities and reduced yield.
-
Precipitation on Cooling: The compound may crash out of the solution as it cools to room temperature or the reaction temperature, which can interfere with downstream processing or reaction kinetics. This approach is best suited for reactions conducted at elevated temperatures where the reagent can remain dissolved.
Q4: What is "free-basing," and should I consider it for my experiment?
A: Free-basing is a chemical process that converts an amine salt back into its neutral, "free base" form.[7][8] This is achieved by reacting the salt with a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to neutralize the hydrochloric acid.[7][8]
-
This compound (Salt Form): Polar, crystalline solid, soluble in water, poorly soluble in organic solvents.
-
3-Hydrazinylpyridine (Free Base): A less polar, neutral molecule that is significantly more soluble in a wide range of organic solvents like DCM, ethyl acetate, and ethers.[7]
Free-basing is often the most effective and recommended strategy to achieve complete dissolution in organic solvents for subsequent reactions.
In-Depth Troubleshooting Guides
Scenario 1: My reaction requires the dissolution of this compound in an aprotic solvent (e.g., DCM, THF, Acetonitrile).
For this common scenario, converting the salt to its free base is the most robust solution.
Method A: Free-Basing via Liquid-Liquid Extraction
This classic and highly effective protocol is ideal when your subsequent reaction is anhydrous, as it includes a drying step.
Underlying Principle: This method leverages the differential solubility of the salt and its free base. The dihydrochloride salt is first dissolved in water. A base is added to neutralize the HCl, "liberating" the free base. This now organic-soluble free base is then extracted from the aqueous layer using an immiscible organic solvent.
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water in a separatory funnel.
-
Basification: Slowly add a saturated aqueous solution of a base, such as sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or a dilute (1-2 M) solution of sodium hydroxide (NaOH), while gently swirling.[8][9] Monitor the pH with litmus paper or a pH meter until it becomes basic (pH > 8).
-
Extraction: Add your desired organic solvent (e.g., Dichloromethane, Ethyl Acetate). A volume equal to the aqueous layer is a good starting point. Stopper the funnel and shake vigorously, venting frequently to release any pressure.[8]
-
Separation: Allow the layers to separate fully. Drain the organic layer (bottom layer for DCM, top for most others) into a clean flask.
-
Repeat Extraction: Perform two additional extractions on the aqueous layer with fresh portions of the organic solvent to maximize recovery. Combine all organic extracts.
-
Washing & Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent. The resulting solution contains the 3-Hydrazinylpyridine free base and can be used directly in your reaction. Alternatively, the solvent can be removed under reduced pressure to yield the free base as an oil or solid, which should be used promptly as free bases can be less stable than their salt forms.
Method B: In Situ Neutralization for Anhydrous Reactions
This method is suitable for reactions that are sensitive to water, as it avoids an aqueous workup.
Underlying Principle: The dihydrochloride salt is suspended directly in the anhydrous organic reaction solvent. A soluble, non-nucleophilic organic base is added to neutralize the HCl in situ. This forms the free base directly in the reaction mixture.
-
Suspension: Add the this compound to your reaction flask containing the anhydrous organic solvent (e.g., THF, Acetonitrile).
-
Base Addition: Add at least two equivalents of a tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), to the suspension under stirring.
-
Stirring: Allow the mixture to stir at room temperature for 15-30 minutes. You will likely observe the formation of a new precipitate, which is the ammonium salt of your added base (e.g., triethylammonium chloride).
-
Reaction: The 3-Hydrazinylpyridine free base is now dissolved in the solvent and ready for the subsequent reaction. The ammonium salt byproduct is typically insoluble and can often be ignored or filtered off after the reaction is complete.
Scenario 2: I need to increase the concentration in a polar solvent like ethanol or isopropanol.
If converting to a free base is not desirable or necessary, the following methods can enhance solubility in polar media.
Method C: Co-Solvent Systems
Underlying Principle: A co-solvent system involves adding a small amount of a highly polar, miscible solvent to the primary solvent to increase its overall solvating power.[10][11]
-
Primary Solvent: Suspend the this compound in your primary solvent (e.g., Isopropanol).
-
Co-Solvent Addition: Add a small amount (e.g., 1-10% v/v) of a polar aprotic co-solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) dropwise while stirring.
-
Observation: Continue adding the co-solvent until the solid dissolves. Be mindful that the co-solvent becomes part of your reaction medium and must be compatible with your chemistry.
Method D: Co-crystallization
Underlying Principle: This advanced technique involves forming a new crystalline solid (a co-crystal) with a second, non-reactive molecule, known as a "co-former." This new solid has different physicochemical properties, including potentially higher solubility.[12] Carboxylic acids are common co-formers for hydrochloride salts.[12] This method can tailor the physical properties of the active pharmaceutical ingredient (API).[12]
Note: This is a material science approach that requires screening and characterization (FTIR, DSC, PXRD) and is typically employed during drug development rather than as a quick lab fix.[12]
Data Summary & Method Selection
Table 1: Qualitative Solubility of 3-Hydrazinylpyridine Forms
| Solvent Class | Example Solvents | Dihydrochloride Salt Form | Free Base Form |
| Water | H₂O | Soluble | Sparingly Soluble |
| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | Soluble |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Sparingly Soluble | Soluble[13] |
| Chlorinated | Dichloromethane (DCM) | Insoluble | Soluble[7] |
| Ethers | Diethyl Ether, THF | Insoluble | Moderately Soluble |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Sparingly Soluble |
Table 2: Comparison of Solubilization Strategies
| Method | Pros | Cons | Best For... |
| Free-Basing (Extraction) | - Achieves high solubility in aprotic solvents- Removes inorganic salts- Yields a pure starting material | - Requires an aqueous workup- Multi-step process- Potential for product loss in extraction | Anhydrous reactions in aprotic solvents where purity is critical. |
| In Situ Neutralization | - Fast and convenient- Maintains anhydrous conditions | - Introduces a tertiary amine and its salt into the reaction- Byproduct may need to be filtered | Water-sensitive reactions where the presence of an ammonium salt is tolerated. |
| Co-Solvent System | - Simple to implement- Avoids chemical modification of the starting material | - Alters the reaction solvent system- Co-solvent may interfere with the reaction- May not achieve high concentrations | Reactions in polar solvents where a slight increase in solubility is sufficient. |
| Heating | - Quick and easy | - Risk of thermal degradation- Compound may precipitate upon cooling | High-temperature reactions where the reagent can remain dissolved throughout. |
Visualization of Workflows
Decision-Making for Solubilization
This flowchart guides the user to the most appropriate method based on experimental constraints.
Caption: Decision workflow for selecting a solubilization method.
Free-Basing Experimental Workflow
This diagram illustrates the key steps of the liquid-liquid extraction protocol.
Caption: Workflow for free-basing via liquid-liquid extraction.
References
- 1. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]
- 2. This compound | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine,3-hydrazinyl-,hydrochloride (1:2) | 364727-74-2 [chemicalbook.com]
- 4. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. glasp.co [glasp.co]
- 8. m.youtube.com [m.youtube.com]
- 9. Sciencemadness Discussion Board - Pyridine from Pyridine hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. ajptonline.com [ajptonline.com]
- 12. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buy 3-Hydrazinylpyridine (EVT-2606970) | 364727-74-2; 42166-50-7 [evitachem.com]
Preventing degradation of 3-Hydrazinylpyridine dihydrochloride during storage
Prepared by: Senior Application Scientist
Welcome to the technical support guide for 3-Hydrazinylpyridine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. Given the reactive nature of the hydrazine moiety, improper handling can lead to degradation, compromising experimental outcomes. This guide provides in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and verifying compound purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that cause the degradation of this compound?
The degradation of this compound, like other hydrazine-containing compounds, is primarily initiated by environmental factors that promote oxidation and other chemical reactions.[1] The key contributors are:
-
Oxidation: The hydrazine group is highly susceptible to oxidation from atmospheric oxygen. This is often the main degradation pathway.[1][2]
-
Elevated Temperatures: Heat accelerates the rate of all chemical reactions, including degradation. The compound is known to decompose upon heating.[1][3]
-
Light Exposure: Photodegradation can occur, as the compound is noted to be light-sensitive.[1][3]
-
Moisture: As a dihydrochloride salt, the compound can be hygroscopic. Moisture can facilitate hydrolysis or act as a medium for other degradative reactions.[1]
-
pH: Exposure to strongly acidic or basic conditions can catalyze degradation.[1]
Q2: What are the ideal storage conditions for solid this compound?
To ensure long-term stability, the solid compound must be protected from all the factors listed above. We recommend the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C or -20 °C | Minimizes thermal degradation.[1][4][5] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents oxidation of the sensitive hydrazine group.[1][5] |
| Container | Tightly sealed, opaque or amber vial | Protects from moisture, air, and light.[6][7] |
| Environment | Cool, dry, and dark place | Ensures protection from ambient heat, humidity, and light.[6] |
Q3: My solution of this compound has turned yellow/brown. What does this signify and what should I do?
A color change in your solution is a strong visual indicator of chemical degradation.[1] Oxidation and other reactions involving the hydrazine group often produce colored byproducts.[1]
Immediate Actions:
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Do Not Use: Avoid using the colored solution in your experiments, as the presence of impurities and a lower concentration of the active compound can lead to unreliable and irreproducible results.
-
Verify Purity: If you have access to analytical instrumentation, verify the purity of the solution using a stability-indicating HPLC method. Compare the chromatogram to that of a freshly prepared, colorless standard.[1]
-
Prepare Fresh: The most reliable course of action is to discard the colored solution and prepare a new one from your solid stock immediately before use.[1]
Q4: How long can I store solutions of this compound?
For maximum reproducibility, it is strongly recommended to prepare solutions fresh for each experiment . Avoid storing solutions, even for short periods. If temporary storage is absolutely unavoidable, it should be for the shortest duration possible under ideal conditions: refrigerated (2-8°C), protected from light, and with the vial headspace flushed with an inert gas. However, the risk of degradation in solution remains high.
Q5: What are the likely degradation products of this compound?
While specific studies on this exact molecule are not extensively published, the general chemistry of hydrazines allows us to predict likely degradation products.[1] The primary pathway is the oxidation of the hydrazine moiety, which could lead to the formation of diazene intermediates that can be further transformed.[1] Hydrolysis under certain pH conditions might also occur, potentially cleaving the carbon-nitrogen bond.[1] Identifying the exact degradants requires advanced analytical techniques like LC-MS.[1]
Part 2: Troubleshooting Guide for Experimental Inconsistency
One of the most common consequences of compound degradation is the sudden onset of inconsistent or unexpected experimental results. This guide provides a logical workflow to diagnose if compound stability is the root cause.
Problem: My assay results are inconsistent, or I'm observing unexpected peaks in my analytical runs.
This is a critical issue that can derail a research project. Before questioning the experimental hypothesis or design, it's essential to validate the integrity of the reagents, starting with the compound itself.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting this problem.
Caption: Troubleshooting logic for inconsistent experimental results.
Part 3: Protocols for Stability Verification
To empower researchers to validate their own material, this section provides essential protocols for assessing the stability of this compound.
Protocol 1: Visual Inspection of Solid and Solution
This is the simplest first-line check for potential degradation.
-
Solid Inspection: Examine the solid material in its container. It should be a white to off-white crystalline powder. Any significant discoloration (e.g., yellow, brown) or clumping (indicating moisture uptake) is a sign of potential degradation.
-
Solution Inspection: Prepare a solution at your typical experimental concentration in your chosen solvent. A fresh, pure solution should be clear and colorless. Observe for any immediate color formation. Let the solution sit, protected from light, for 30-60 minutes and re-observe to check for color changes that indicate instability in the solution.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing compound purity.
Objective: To quantify the purity of this compound and detect the presence of degradation products.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable HPLC-grade solvent (e.g., water or a buffered mobile phase) to create a stock solution of known concentration (e.g., 1 mg/mL).[1]
-
Sample Preparation: Prepare a sample of the material to be tested at the same concentration as the standard.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the pure compound.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard to determine the retention time of the parent peak.
-
Inject the sample.
-
Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the parent peak by the total area of all peaks and multiplying by 100. The appearance of new, significant peaks relative to a trusted reference standard indicates degradation.
-
Protocol 3: Basic Forced Degradation Study
This study helps understand the compound's stability under your specific experimental conditions.
Objective: To intentionally stress the compound to identify potential degradation pathways and assess its stability.
Methodology:
-
Prepare Stock Solution: Create a stock solution of the compound (e.g., 1 mg/mL) in your experimental buffer or solvent.[1]
-
Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials.
-
Heat: Heat one vial at an elevated temperature (e.g., 70°C) for a set period (e.g., 24 hours).[1]
-
Acid: Add a small amount of dilute HCl to another vial.
-
Base: Add a small amount of dilute NaOH to a third vial.
-
Oxidation: Add a small amount of dilute hydrogen peroxide (H₂O₂) to a fourth vial.
-
Control: Keep one vial at room temperature, protected from light.[1]
-
-
Analysis: After the stress period, neutralize the acidic and basic samples if necessary, and dilute all samples to a suitable concentration for HPLC analysis.[1]
-
Evaluation: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control. Significant reduction in the parent peak area and the appearance of new peaks in the stressed samples will reveal the conditions under which your compound is least stable.
Part 4: Best Practices for Handling and Use
Adherence to proper handling procedures is crucial for both safety and data integrity.
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[6][8] The compound is classified as an irritant and harmful if swallowed.[9][10][11]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][7]
-
Dispensing: Avoid dust formation when weighing and dispensing the solid.[7]
-
Solution Preparation: As emphasized throughout this guide, always prepare solutions fresh immediately before use .[1] This single practice will prevent the most common cause of experimental inconsistency related to this compound.
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.[6]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 3-Hydrazinylpyridine (EVT-2606970) | 364727-74-2; 42166-50-7 [evitachem.com]
- 3. 3 Hydrazinopyridine - Affordable Price and High Purity Supplier [symaxlaboratories.net]
- 4. 3-HYDRAZINOPYRIDINE Dihydrochloride | 42166-50-7 [amp.chemicalbook.com]
- 5. 42166-50-7 CAS MSDS (3-HYDRAZINOPYRIDINE Dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 23143454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Hydrazinopyridine | C5H7N3 | CID 10909519 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for 3-Hydrazinylpyridine dihydrochloride NMR spectrum interpretation
Guide: Interpreting the ¹H NMR Spectrum of 3-Hydrazinylpyridine Dihydrochloride
Welcome to the technical support guide for this compound. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the interpretation of its NMR spectrum. Our goal is to equip you with the expertise to identify your compound confidently, troubleshoot common issues, and understand the nuances of its spectral features.
Frequently Asked Questions (FAQs)
Q1: What does a typical ¹H NMR spectrum for this compound look like?
A typical ¹H NMR spectrum will show signals corresponding to the four protons on the pyridine ring and the exchangeable protons of the hydrazinyl group and its hydrochloride salt. Due to protonation of the pyridine nitrogen, all ring protons are shifted downfield compared to neutral pyridine.[1] The exact chemical shifts are highly dependent on the solvent used.
Expected Chemical Shifts and Multiplicities:
| Proton Position | Expected Chemical Shift (δ, ppm) in D₂O | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 - 8.7 | s (s) or d (d) | ~2-3 Hz (⁴J) |
| H-6 | ~8.4 - 8.6 | d | ~5-6 Hz (³J) |
| H-4 | ~8.2 - 8.4 | ddd | ~8-9 Hz (³J), ~2-3 Hz (⁴J) |
| H-5 | ~7.6 - 7.8 | dd | ~8-9 Hz (³J), ~5-6 Hz (³J) |
| -NH-NH₃⁺ | Variable (often broad) | Broad s | N/A |
Note: In a solvent like DMSO-d₆, the exchangeable amine and ammonium protons will be visible, often as very broad signals that can span several ppm. In D₂O, these protons will exchange with deuterium and their signals will disappear.
Q2: Why are some of the peaks in my spectrum very broad?
Broad peaks in the spectrum of this compound are typically due to two main factors:
-
Chemical Exchange: The protons on the nitrogen atoms (-NH- and -NH₃⁺) are acidic and can exchange with each other, with trace amounts of water in the solvent, or with the deuterium in the solvent (if using D₂O). This rapid exchange on the NMR timescale leads to a broadening of the signals. The rate of exchange is sensitive to temperature, concentration, and pH.
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Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This provides an efficient relaxation pathway for adjacent protons, causing the N-H signals to broaden. This is a fundamental property of protons attached to or near quadrupolar nuclei.
Q3: Which deuterated solvent is best for this compound?
The choice of solvent depends on the information you need to obtain.
-
Deuterium Oxide (D₂O): This is an excellent choice for observing the pyridine ring protons with high resolution. The acidic N-H protons will exchange with the solvent's deuterium, causing their signals to disappear. This "D₂O exchange" is a definitive way to confirm which signals belong to N-H protons and simplifies the aromatic region of the spectrum.
-
Dimethyl Sulfoxide (DMSO-d₆): Use DMSO-d₆ if you need to observe the N-H protons. These will typically appear as very broad signals. The residual water peak in DMSO-d₆ appears around 3.33 ppm but can vary.[2] Be aware that strong hydrogen bonding between the analyte and DMSO can influence chemical shifts compared to other solvents.[3]
-
Methanol-d₄ (CD₃OD): Similar to D₂O, the acidic protons will exchange with the hydroxyl deuterium of the solvent, leading to the disappearance of the N-H signals.
Q4: How does the dihydrochloride salt form affect the NMR spectrum?
The dihydrochloride form means that both the pyridine ring nitrogen and the terminal nitrogen of the hydrazine group are likely protonated. This has two major effects:
-
Downfield Shift of Ring Protons: The protonation of the pyridine nitrogen places a formal positive charge on the ring, making it more electron-deficient. This deshields the ring protons, causing them to resonate at a lower field (higher ppm value) than in neutral 3-hydrazinylpyridine.[1]
-
Presence of Exchangeable Protons: You will have multiple acidic protons (-NH- and -NH₃⁺) which contribute to the broad, exchangeable signals seen in aprotic solvents like DMSO-d₆.
Troubleshooting Guide for Spectral Interpretation
This section addresses specific problems you may encounter during the analysis of your ¹H NMR spectrum.
Problem 1: I see unexpected peaks in the aromatic region (7.0 - 9.0 ppm).
Unexpected aromatic signals often point to the presence of impurities from the synthesis. The synthesis of 3-hydrazinylpyridine often involves nucleophilic substitution on a halogenated pyridine.[4][5]
Step-by-Step Protocol:
-
Identify Potential Impurities: Consider the synthetic route used. Common starting materials include 3-chloropyridine, 2,3-dichloropyridine, or 3-hydroxypyridine.[4]
-
Compare Chemical Shifts: Consult a reference database or literature for the ¹H NMR spectra of these potential impurities.
-
Spike Your Sample (Optional but Recommended): If a specific impurity is suspected, add a small amount of the pure impurity to your NMR tube. If the peak increases in intensity, you have confirmed its identity.
-
Consider Degradation: Hydrazine derivatives can be susceptible to oxidation, especially if not stored under an inert atmosphere.[6] This can lead to the formation of other pyridine species. Dihydralazine, a related compound, shows sensitivity to light and high temperature.[7]
Table of Common Impurities and Their Approximate ¹H NMR Shifts:
| Compound | H-2 (ppm) | H-6 (ppm) | H-4 (ppm) | H-5 (ppm) | Solvent |
| 3-Chloropyridine | ~8.5 | ~8.4 | ~7.8 | ~7.3 | CDCl₃ |
| 3-Hydroxypyridine | ~8.1 | ~8.1 | ~7.2 | ~7.2 | DMSO-d₆ |
Note: These are approximate values. The exact shifts will vary with solvent and concentration.
Problem 2: My signal integrations in the aromatic region are incorrect.
Incorrect integration is a common issue, especially when dealing with broad peaks or overlapping signals.
Possible Causes & Solutions:
-
Cause 1: Overlapping Residual Solvent Peak. The signal for residual protio-solvent can overlap with your analyte's signals. For example, in pyridine-d₅, the residual signals appear at δ 8.74, 7.58, and 7.22 ppm.[8][9]
-
Solution: Choose a solvent where the residual peaks do not overlap with your signals of interest. Consult a reliable solvent impurity table.[2]
-
-
Cause 2: Poor Phasing or Baseline Correction. An improperly phased spectrum or a distorted baseline will lead to significant integration errors.
-
Solution: Carefully re-process the raw data (FID). Ensure the spectrum is correctly phased and that the baseline is flat across the entire region before integrating.
-
-
Cause 3: Broad N-H Protons Overlapping with Aromatic Region. In some cases, particularly in DMSO-d₆, the broad N-H signals can extend into the aromatic region, making accurate integration of the sharper aromatic peaks difficult.
-
Solution: Perform a D₂O exchange experiment. This will eliminate the N-H signals, allowing for clean integration of the aromatic protons.
-
Experimental Protocol: D₂O Exchange
-
Dissolve your sample in a suitable solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Compare the "before" and "after" spectra. The signals corresponding to the exchangeable N-H protons will have disappeared or significantly decreased in intensity.
Problem 3: My chemical shifts do not match the reference values.
Deviations in chemical shifts can be alarming but are often explainable.
Possible Causes & Solutions:
-
Cause 1: Solvent Effects. This is the most common reason for chemical shift differences. The polarity, anisotropy, and hydrogen-bonding capability of the solvent can significantly alter the local electronic environment of the protons.[3][10][11] A shift of 0.1-0.5 ppm or more when changing solvents is not uncommon for heterocyclic compounds.[10]
-
Solution: Always report the solvent used when recording and comparing NMR data. Ensure you are comparing your spectrum to a reference acquired in the same solvent.
-
-
Cause 2: Concentration and Temperature Differences. Chemical shifts, especially for protons involved in hydrogen bonding (like N-H protons and ring protons in a protic solvent), can be sensitive to sample concentration and temperature.
-
Solution: For best reproducibility, try to use similar concentrations and maintain a constant temperature during acquisition. Note these parameters in your experimental records.
-
-
Cause 3: pH and Protonation State. The exact pH of the sample solution (especially in D₂O) can influence which nitrogen atoms are protonated. If your sample is not fully in the dihydrochloride form, you may have a mixture of species in solution, leading to shifted or averaged signals.
-
Solution: Ensure complete dissolution and consider that the "pH" of a D₂O solution can be complex. If the protonation state is in doubt, using a buffered NMR solvent might be an option, although this can complicate the spectrum with additional signals.
-
References
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Buy 3-Hydrazinylpyridine (EVT-2606970) | 364727-74-2; 42166-50-7 [evitachem.com]
- 5. US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. mdpi.com [mdpi.com]
Common impurities in commercial 3-Hydrazinylpyridine dihydrochloride
Welcome to the technical support center for 3-Hydrazinylpyridine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and questions that may arise during the handling and use of this reagent in your experiments. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties, handling, and potential issues associated with commercial this compound.
Q1: What are the most common types of impurities I might encounter in commercial this compound?
A1: Commercial this compound can contain several types of impurities stemming from its synthesis, degradation, and storage. These can be broadly categorized as:
-
Process-Related Impurities: These are substances that originate from the manufacturing process.
-
Unreacted Starting Materials: Depending on the synthetic route, this could include 3-aminopyridine or a 3-halopyridine (e.g., 3-chloropyridine).
-
Side-Reaction Products: Formation of isomers or related pyridine derivatives can occur. For instance, if the synthesis involves a di-substituted pyridine, positional isomers might be present.
-
Reagents from Synthesis: Residual hydrazine hydrate and inorganic salts, such as sodium chloride, can be carried over from the manufacturing process.[1]
-
-
Degradation Products: this compound can degrade over time, especially if not stored under optimal conditions.
-
Oxidation Products: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of various oxidized species. Exposure to air should be minimized.
-
Hydrolysis Products: Although the dihydrochloride salt is generally more stable than the free base, hydrolysis can still occur, particularly in non-anhydrous solvents or upon exposure to moisture.
-
-
Contaminants from Hydrazine Hydrate: The quality of the hydrazine hydrate used in the synthesis can also introduce impurities.
Q2: My batch of this compound has a slight color. Is this normal and will it affect my experiment?
A2: Pure this compound is typically a white to off-white or light yellow solid. A pronounced yellow or brownish color can indicate the presence of impurities, likely arising from oxidation of the hydrazine group. The impact on your experiment depends on the nature of the impurity and the sensitivity of your application. For many synthetic applications, a slight discoloration may not significantly affect the outcome. However, for sensitive analytical applications or in late-stage drug development, the presence of colored impurities could be problematic and may require purification of the reagent.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen to prevent oxidation.[4]
-
Cool and Dry: Keep the container tightly sealed in a cool, dry place. A refrigerator (2-8°C) is a suitable storage location.
-
Protection from Light: While not always explicitly stated, it is good practice to protect hydrazine derivatives from light to prevent potential photolytic degradation.
II. Troubleshooting Guide: Identifying and Mitigating Impurities
This section provides practical guidance and experimental protocols for identifying and addressing impurity-related issues in your experiments.
Issue 1: Unexpected Side-Products in a Reaction
Symptom: You are observing unexpected peaks in your reaction monitoring (e.g., by LC-MS or TLC) that do not correspond to your starting material or desired product.
Potential Cause: The impurities in your this compound are participating in the reaction.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected side-products.
Detailed Protocols:
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the compound in the initial mobile phase composition. |
Rationale: A gradient reverse-phase HPLC method is a robust technique for separating polar and non-polar impurities from the main compound. The use of TFA as an ion-pairing agent helps to improve peak shape for the basic pyridine moiety.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethanol and water or isopropanol and water is often a good starting point.
-
Dissolution: Dissolve the compound in a minimal amount of the hot solvent system.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Rationale: Recrystallization is an effective method for removing small amounts of impurities that have different solubility profiles from the desired compound.
Issue 2: Inconsistent Reaction Yields or Rates
Symptom: You are experiencing significant variability in your reaction outcomes, even when using the same protocol.
Potential Cause: The purity of your this compound varies between batches, or the reagent has degraded over time.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent reaction outcomes.
III. Understanding Impurity Formation
A deeper understanding of how impurities are formed can aid in their prevention.
Synthetic Routes and Potential Byproducts
Two common synthetic pathways to 3-Hydrazinylpyridine are:
-
Nucleophilic Aromatic Substitution: Reacting a 3-halopyridine with hydrazine hydrate.[4]
-
Potential Impurities: Unreacted 3-halopyridine, and potentially di-substituted products if reaction conditions are not well-controlled.
-
-
Diazotization of 3-Aminopyridine: Diazotization of 3-aminopyridine followed by reduction.[5][6]
Impurity Formation Pathway (Illustrative)
Caption: Potential pathways for impurity formation during synthesis and degradation.
IV. Conclusion
The purity of this compound is paramount for obtaining reliable and reproducible experimental results. By understanding the potential sources of impurities and implementing appropriate quality control and troubleshooting measures, researchers can mitigate the risks associated with reagent quality. This guide provides a framework for identifying and addressing common issues, ultimately leading to more robust scientific outcomes.
V. References
-
BenchChem. (2025). Improving reaction yield in 3-Hydrazinylpyridazine hydrochloride synthesis. Retrieved from --INVALID-LINK--
-
DTIC. (n.d.). Hydrazine Impurity Survey. Retrieved from --INVALID-LINK--
-
CDC Stacks. (n.d.). HYDRAZINE: USAGE AND EXPOSURE IN THE ELECTRIC POWER INDUSTRY. Retrieved from --INVALID-LINK--
-
Australian Government Department of Health. (2014). Hydrazine salts: Human health tier II assessment. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). A process for the removal of impurities from hydrazine hydrate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the removal of impurities from hydrazine hydrate. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). 3-Hydrazinylpyridine hydrochloride. Retrieved from --INVALID-LINK--
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from --INVALID-LINK--
-
Ask this paper. (2014). Facile and convenient synthesis of aryl hydrazines via copper-catalyzed c-n cross-coupling of aryl halides and hydrazine hydrate. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Minimizing Interference in Mass Spectrometry with 3-Hydrazinylpyridazine Hydrochloride. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Diazonium salts which are intermediates for 3-substituted pyridines. Retrieved from --INVALID-LINK--
-
PubMed Central. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from --INVALID-LINK--
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from --INVALID-LINK--
-
Asian Journal of Chemistry. (2017). Facile Synthesis and In-vitro Anti-inflammatory Activity of Novel Amide Derivatives of[1][4][8]Triazolo[4,3-a]pyridine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). ChemInform Abstract: Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400. Retrieved from --INVALID-LINK--
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from --INVALID-LINK--
-
PubMed Central. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from --INVALID-LINK--
-
Science Forums. (2020). Aromatic Diazotization of 3-aminopyridine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Synthetic method of 3-chlorine-2-hydrazinopyridine. Retrieved from --INVALID-LINK--
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from --INVALID-LINK--
-
Estonian Academy Publishers. (n.d.). Arylation of substituted hydrazines with arylboronic acids. Retrieved from --INVALID-LINK--
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from --INVALID-LINK--
-
Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). PALLADIUM-CATALYZED COUPLING OF 2-CHLOROPYRIDINES WITH HYDRAZONES. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Flow Hydrodediazoniation of Aromatic Heterocycles. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 1-(3-Chloropyridin-2-yl)hydrazine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Hydrazinopyridine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Hydrazinylpyridine hydrochloride. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Retrieved from --INVALID-LINK--
-
Waters. (n.d.). Impurities Application Notebook. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Cometabolic Biodegradation of Hydrazine by Chlorella vulgaris–Bacillus Extremophilic Consortia: Synergistic Potential for Space and Industry. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. Retrieved from --INVALID-LINK--
-
PubMed Central. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. Retrieved from --INVALID-LINK--
-
RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from --INVALID-LINK--
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. CN1036576C - A process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 3. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]
- 6. Aromatic Diazotization of 3-aminopyridine - Organic Chemistry - Science Forums [scienceforums.net]
- 7. mdpi.com [mdpi.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
How to remove residual hydrazine from 3-Hydrazinylpyridine dihydrochloride reactions
Troubleshooting Guide: Effective Removal of Residual Hydrazine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with residual hydrazine in reaction mixtures involving 3-Hydrazinylpyridine dihydrochloride. The following content is structured to address common issues through a combination of frequently asked questions, detailed troubleshooting protocols, and expert insights into the underlying chemical principles.
Frequently Asked questions (FAQs)
Q1: Why is removing residual hydrazine so critical in my reaction?
Hydrazine is a potent reducing agent and a suspected human carcinogen, making its removal a critical safety and regulatory concern.[1][2] Its presence, even at trace levels, can compromise the stability and purity of the final product and interfere with subsequent synthetic transformations. Regulatory bodies have established stringent limits for such genotoxic impurities in active pharmaceutical ingredients (APIs).[3][4]
Q2: I'm observing unexpected byproducts. Could residual hydrazine be the culprit?
Absolutely. Hydrazine is a strong nucleophile that can react with various functional groups.[5] For instance, it can reduce sensitive moieties or react with trace carbonyl impurities to form unwanted hydrazones. This not only complicates purification but also reduces the yield of your target compound.
Q3: What are the primary methods for quenching and removing hydrazine?
The most common strategies involve three main stages:
-
Chemical Quenching: Reacting the excess hydrazine with a scavenger, typically an aldehyde or ketone, to form a more easily removable derivative.
-
Workup/Extraction: Partitioning the quenched derivative and any remaining hydrazine between aqueous and organic phases.
-
Purification: Isolating the final product using techniques like recrystallization or chromatography.
The optimal method depends on your product's properties, the reaction scale, and the required final purity.
Q4: How can I reliably detect and quantify residual hydrazine to confirm its removal?
Due to its lack of a UV chromophore and high polarity, direct detection of hydrazine is challenging.[6] The standard approach involves derivatization followed by chromatographic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization with an aromatic aldehyde (e.g., p-dimethylaminobenzaldehyde or benzaldehyde) is a robust and sensitive method.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for unequivocal identification.[9][10][11]
In-Depth Troubleshooting & Protocols
Issue 1: Standard Acetone Quench and Aqueous Workup is Ineffective
Scenario: You have treated your reaction mixture with acetone to form acetone azine, followed by a standard aqueous workup, but analytical testing still shows unacceptable levels of residual hydrazine.
Root Cause Analysis:
-
Incomplete Quenching: The reaction between hydrazine and acetone can be reversible, especially under certain pH conditions.[5]
-
Azine Hydrolysis: The formed acetone azine may be unstable and hydrolyze back to hydrazine and acetone during the aqueous workup. Benzaldehyde forms a more stable azine derivative compared to acetone.[12][13]
-
Poor Extraction Efficiency: Hydrazine exists as the protonated hydrazinium ion ([N₂H₅]⁺) in acidic or neutral aqueous solutions. This salt form is highly water-soluble and will not partition effectively into an organic solvent.[5]
Troubleshooting Protocol: The Optimized Quench-Extraction Workflow
This protocol enhances both the quenching and extraction steps for superior hydrazine removal.
Diagram: Optimized Hydrazine Removal Workflow
References
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
- 12. Dynamic covalent chemistry with azines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tutorialspoint.com [tutorialspoint.com]
Technical Support Center: Scaling Up the Synthesis of 3-Hydrazinylpyridine Dihydrochloride
Welcome to the technical support center for the synthesis of 3-hydrazinylpyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. While the reaction appears straightforward—a nucleophilic aromatic substitution of a halogenated pyridine with hydrazine—scaling up this process can present challenges. This guide provides practical, field-tested advice to help you navigate these challenges, optimize your reaction conditions, and ensure the safe handling of all materials.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound involves the nucleophilic substitution of a 3-halopyridine, typically 3-chloropyridine or 3-fluoropyridine, with hydrazine hydrate. The resulting 3-hydrazinylpyridine free base is then protonated with hydrochloric acid to yield the more stable dihydrochloride salt.[1]
Q2: Why is hydrazine hydrate used in excess?
A2: Hydrazine hydrate is a potent nucleophile and a reducing agent.[2] Using a molar excess, typically ranging from 4 to 6 equivalents, helps to drive the reaction to completion by ensuring the 3-halopyridine is fully consumed.[1][3] This is particularly important when dealing with less reactive chloro- or fluoro-pyridines. The excess hydrazine hydrate also helps to minimize the formation of undesired side products.
Q3: What is the purpose of converting the free base to the dihydrochloride salt?
A3: The dihydrochloride salt of 3-hydrazinylpyridine is significantly more stable and easier to handle than the free base. The salt form is typically a crystalline solid with a well-defined melting point, making it amenable to purification by recrystallization and easier to store for extended periods.[4]
Q4: What are the primary safety concerns when working with hydrazine hydrate?
A4: Hydrazine and its hydrate are classified as hazardous materials. They are corrosive, acutely toxic if inhaled or absorbed through the skin, and are suspected carcinogens.[5][6] Hydrazine is also a flammable liquid and can ignite spontaneously in the presence of porous materials or certain metal oxides.[2][7] It is imperative to handle hydrazine hydrate in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[5][8]
Troubleshooting Guide
Scaling up any chemical synthesis can introduce unforeseen challenges. This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Low Reaction Yield
A consistently low yield is one of the most frequent problems. The following flowchart and table outline a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low reaction yield.
| Parameter | Potential Issue | Recommended Action | Rationale |
| Reactant Stoichiometry | Insufficient hydrazine hydrate | Increase the molar ratio of hydrazine hydrate to 3-halopyridine to 4-6:1.[1][3] | A higher concentration of the nucleophile drives the reaction equilibrium towards the product side, increasing the conversion of the starting material. |
| Reaction Time & Temperature | Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the reflux time or switching to a higher-boiling polar solvent.[1] | The rate of nucleophilic aromatic substitution is temperature-dependent. Ensuring the reaction goes to completion is critical for maximizing yield. |
| Solvent Choice | Poor solubility or reactivity | Use a polar solvent such as ethanol, methanol, or isopropanol.[1][3] | Polar solvents can facilitate the dissolution of the reactants and stabilize the charged intermediates in the reaction mechanism, thereby accelerating the reaction rate. |
| Product Isolation | Incomplete precipitation or loss during washing | Ensure the reaction mixture is cooled to 0-5°C before filtration to maximize precipitation of the hydrochloride salt. Wash the filter cake with a minimal amount of cold solvent to remove impurities without dissolving the product.[1] | The solubility of the product is temperature-dependent. Lowering the temperature decreases solubility and maximizes recovery. |
Byproduct Formation
The presence of significant impurities can complicate purification and reduce the overall yield.
| Observation | Potential Cause | Recommended Action | Rationale |
| Presence of starting 3-halopyridine | Incomplete reaction | See "Low Reaction Yield" section. | Unreacted starting material is a common impurity when the reaction has not gone to completion. |
| Formation of di-substituted products | Reaction with dichloropyridine impurities | Ensure the purity of the starting 3-chloropyridine. If significant dichloropyridine is present, consider purifying the starting material before use.[1] | Dichlorinated impurities can react with hydrazine to form undesired byproducts that may be difficult to separate from the desired product. |
| Dark-colored reaction mixture or product | Oxidation of hydrazine or product | While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[1][2] | Hydrazine is susceptible to air oxidation, which can lead to the formation of colored impurities. |
Experimental Protocols
Safety First: Handling Hydrazine Hydrate
Extreme caution must be exercised when handling hydrazine hydrate.
-
Engineering Controls: Always work within a certified chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[5][8] A face shield is recommended if there is a high potential for splashing.[5]
-
Spill & Waste Management: Have a spill kit ready. Neutralize small spills with a dilute oxidizing agent like calcium hypochlorite.[6] Dispose of all hydrazine-containing waste in a properly labeled hazardous waste container.[5]
-
Emergency Procedures: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8]
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
3-Chloropyridine
-
Hydrazine hydrate (80% solution in water or anhydrous)
-
Ethanol (or other suitable polar solvent)
-
Concentrated Hydrochloric Acid
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloropyridine in ethanol.
-
Addition of Hydrazine Hydrate: While stirring, slowly add 4-6 molar equivalents of hydrazine hydrate to the solution. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to 0-5°C.
-
Formation of Hydrochloride Salt: To the cooled solution, slowly add concentrated hydrochloric acid dropwise until the pH is acidic and precipitation of the dihydrochloride salt is complete.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.
-
Drying: Dry the collected solid under vacuum at room temperature to obtain the final product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arxada.com [arxada.com]
- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. nj.gov [nj.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Safe Handling and Exothermic Control of 3-Hydrazinylpyridine Dihydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and safety information for managing exothermic reactions involving 3-Hydrazinylpyridine dihydrochloride. Our goal is to equip you with the necessary knowledge to ensure experimental success and, most importantly, operational safety. The information herein is structured in a practical question-and-answer format to directly address challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs) about this compound
This section addresses fundamental questions regarding the properties and handling of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Damage: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Beyond these immediate hazards, it is crucial to recognize that it is a hydrazine derivative. Hydrazine and its derivatives are known to be corrosive, and some are considered potential carcinogens.[2][3] Therefore, all work with this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
Q2: What are the initial signs of an exothermic event when using this compound?
A2: The initial signs of a potentially hazardous exothermic event can be subtle and require vigilant monitoring. Key indicators include:
-
A sudden, unexpected rise in the reaction temperature that is difficult to control with standard cooling methods.
-
An increase in the reaction rate beyond what is predicted by the experimental plan.
-
Noticeable off-gassing or a change in the color of the reaction mixture.
-
A rapid increase in pressure within a closed or semi-closed reaction vessel.
It is imperative to have a clear understanding of the expected thermal profile of your reaction to be able to identify any deviations that may signal an impending thermal runaway.
Q3: Are there any common reagents that are incompatible with this compound?
A3: Yes, due to its hydrazine functional group, this compound is incompatible with a range of common reagents. These include:
-
Strong Oxidizing Agents: Such as peroxides, nitrates, and chromates. Reactions with these can be highly exothermic and potentially explosive.
-
Aldehydes and Ketones: These will readily react to form hydrazones. While often a desired reaction, the condensation can be exothermic.[5]
-
Metal Salts and Oxides: Certain metals and their salts can catalyze the decomposition of hydrazines, leading to a rapid release of energy and gas.[6]
-
Acids: While it is supplied as a dihydrochloride salt, strong acids should be handled with care as they can influence the reactivity and stability of the hydrazine moiety.
A thorough risk assessment should be conducted before combining this compound with any new reagent.[7]
Section 2: Troubleshooting Guide for Exothermic Reaction Management
This section provides practical, step-by-step guidance for specific issues you may encounter during your experiments.
Issue 1: Rapid, Uncontrolled Temperature Increase During Reaction
Q: My reaction temperature is rising much faster than anticipated, and the cooling system is not keeping up. What are the immediate steps I should take?
A: An uncontrolled temperature increase is a critical sign of a potential thermal runaway. Immediate and decisive action is required to prevent a serious incident.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.
-
Enhance Cooling: Maximize the cooling capacity of your reactor. This could involve increasing the flow of coolant or switching to a colder cooling medium if available.
-
Emergency Quenching: If the temperature continues to rise, be prepared to initiate an emergency quenching procedure. This typically involves the rapid addition of a pre-determined, cold, and inert solvent to dilute and cool the reaction mixture.
-
Alert Personnel and Evacuate: Inform all personnel in the immediate vicinity of the situation. If the temperature cannot be brought under control, follow your laboratory's established emergency shutdown and evacuation procedures.[2]
dot
Caption: Emergency response workflow for a thermal runaway event.
Post-Incident Analysis and Prevention:
-
Review Reaction Parameters: After stabilizing the reactor, thoroughly review all reaction parameters, including reagent concentrations, addition rates, and cooling efficiency.
-
Consider Reaction Calorimetry: For reactions with a high potential for exothermicity, consider performing reaction calorimetry studies (e.g., using a reaction calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).[8]
-
Scale-Up Precautions: When scaling up a reaction, remember that the surface area-to-volume ratio decreases, which can significantly reduce heat dissipation efficiency.[9] A staged scale-up approach, with a maximum of a three-fold increase in scale at each step, is recommended for hazardous reactions.[7]
Issue 2: Unexpected Gas Evolution and Pressure Build-up
Q: I am observing a significant amount of gas being produced, and the pressure in my reactor is increasing. What could be the cause, and how should I manage it?
A: Unexpected gas evolution is a serious concern, as it can lead to a dangerous pressure build-up. The decomposition of hydrazine derivatives can produce nitrogen, hydrogen, and ammonia gases.[10]
Potential Causes:
-
Thermal Decomposition: An excessive reaction temperature may be causing the this compound or other reaction components to decompose.
-
Catalytic Decomposition: Trace metal impurities may be catalyzing the decomposition of the hydrazine moiety.[6]
-
Side Reactions: Unintended side reactions could be producing gaseous byproducts.
Management and Mitigation:
-
Venting: Ensure the reaction is conducted in a system with an adequate pressure relief device (e.g., a rupture disk or a pressure relief valve) that is vented to a safe location.
-
Temperature Control: Immediately attempt to cool the reaction to reduce the rate of gas evolution.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to suppress certain side reactions.[11]
dot
Caption: Causal factors for unexpected gas evolution.
Section 3: Experimental Protocols and Data
This section provides detailed methodologies for key experiments and summarizes important quantitative data in a structured format.
Protocol 1: Safe Addition of this compound to a Reaction Mixture
This protocol is designed to minimize the risk of an uncontrolled exotherm during the addition of this compound.
-
Reaction Setup: Assemble a clean, dry reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the reactor has an adequate cooling system.
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon.
-
Solvent and Reagents: Charge the reactor with the reaction solvent and any other reagents that are to be present before the addition of the hydrazine derivative.
-
Cooling: Cool the reaction mixture to the desired starting temperature.
-
Controlled Addition: Add the this compound to the reaction mixture in a controlled manner. For solid additions, this can be done in small portions. For solutions, use an addition funnel to control the addition rate.
-
Monitoring: Closely monitor the reaction temperature throughout the addition. The addition rate should be adjusted to ensure the temperature remains within the desired range.
-
Post-Addition: After the addition is complete, continue to monitor the reaction temperature until it stabilizes.
Table 1: Recommended Starting Conditions for Reactions Involving this compound
| Parameter | Recommended Value | Rationale |
| Initial Reaction Temperature | 0-10 °C | A lower starting temperature provides a larger safety margin to absorb any initial exotherm. |
| Addition Rate | Slow and controlled | Prevents the accumulation of unreacted reagents, which could lead to a sudden and rapid exotherm. |
| Stirring Speed | Sufficient to ensure good mixing | Prevents localized "hot spots" and ensures even heat distribution. |
| Cooling Bath Temperature | At least 10-15 °C below the desired reaction temperature | Provides an adequate temperature gradient for efficient heat removal. |
Protocol 2: Quenching of a Reaction Containing Excess Hydrazine Derivative
This protocol outlines a general procedure for safely quenching a reaction containing a residual hydrazine derivative.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching Agent: Prepare a solution of a suitable quenching agent. Common quenching agents for hydrazines include:
-
Sodium hypochlorite (bleach): Reacts with hydrazine to form nitrogen gas, sodium chloride, and water. The addition should be slow and controlled to manage gas evolution.
-
Acetone: Reacts with hydrazine to form the corresponding hydrazone, which is generally more stable.[5]
-
-
Slow Addition: Slowly add the quenching agent to the cooled reaction mixture while monitoring the temperature and any gas evolution.
-
Stirring: Continue stirring the mixture for a sufficient time to ensure the complete destruction of the excess hydrazine derivative.
-
Verification: Before proceeding with the workup, it is advisable to test for the absence of the hydrazine derivative using a suitable analytical technique (e.g., TLC with a specific stain or LC-MS).
Section 4: References
-
BenchChem. (2025). Improving Reaction Yield in 3-Hydrazinylpyridazine hydrochloride Synthesis. --INVALID-LINK--
-
Zhang, L., et al. (2023). Nanosizing Approach—A Case Study on the Thermal Decomposition of Hydrazine Borane. Molecules, 28(2), 798.
-
Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. (2018).
-
Zhang, L., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry B, 113(31), 10770-1078.
-
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
-
National Oceanic and Atmospheric Administration. (n.d.). HYDRAZINE, ANHYDROUS. CAMEO Chemicals.
-
Wikipedia. (n.d.). Hydrazine.
-
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
-
Zhang, L., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. ResearchGate.
-
Public Health England. (n.d.). Hydrazine - Incident management. GOV.UK.
-
ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
-
Chen, J. R., et al. (n.d.). Case Studies of Incidents in Runaway Reactions and Emergency Relief. ResearchGate.
-
University of Illinois. (2019). Scale-up Reactions. Division of Research Safety.
-
ResearchGate. (n.d.). (a) Thermogravimetry-differential scanning calorimetry (TG-DSC) plots of (I) and (II); (b) solubility and (c) dissolution rate of (I) and (II) in water compared with sorafenib and regorafenib.
-
Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction?.
-
Process Safety Academy. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
-
Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.
-
Wikipedia. (n.d.). Hydrazines.
-
Reddit. (2022). How to quench excess hydrazine monohydrate. r/Chempros.
-
Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
-
PubChem. (n.d.). This compound.
-
Al-Ghorbani, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC.
-
Royal Society of Chemistry. (n.d.). KI-catalyzed reactions of aryl hydrazines with α-oxocarboxylic acids in the presence of CO2: access to 1,3,4-oxadiazol-2(3H)-ones. Organic Chemistry Frontiers.
-
Penn State Materials Research Institute. (n.d.). Thermal Analysis.
-
Purdue University Graduate School. (n.d.). REACTIONS OF HYDRAZINES, REACTIONS OF THE MMH RADICAL CATION, AND STATISTICAL ANALYSIS OF A TWO-DIMENSIONAL GAS CHROMATOGRAPHY M.
-
National Institutes of Health. (n.d.). Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives: A Combined Experimental and Computational Study. PMC.
-
PubChem. (n.d.). 3-Hydrazinopyridine.
-
Organic Syntheses. (n.d.). Procedure.
-
American Chemical Society. (n.d.). 1.3.1 Introduction.
-
Google Patents. (n.d.). CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine.
-
ChemScene. (n.d.). 364727-74-2 | 3-Hydrazinopyridine dihydrochloride.
-
ResearchGate. (n.d.). (PDF) Pd-Catalyzed Dehydrogenative Arylation of Aryl Hydrazines to Access Non-Symmetric Azobenzenes, Including Tetra- Ortho Derivatives.
-
Google Patents. (n.d.). CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof.
References
- 1. This compound | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. nj.gov [nj.gov]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. scientificupdate.com [scientificupdate.com]
- 9. fauske.com [fauske.com]
- 10. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Inconsistent results in experiments with 3-Hydrazinylpyridine dihydrochloride
Welcome to the technical support center for 3-Hydrazinylpyridine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its experimental use. We will delve into the causality behind experimental inconsistencies and provide robust, field-proven solutions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
Proper storage is critical to maintain the reagent's integrity. This compound should be stored in a cool (2-8°C), dry, and dark environment in a tightly sealed container.[1][2] The hydrazine functional group is susceptible to oxidation, so for long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).[1][3] Always handle the compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, as it can cause skin and eye irritation and is harmful if swallowed.[4][5][6]
Q2: My solution of this compound has turned yellow. Is it still usable?
A color change to yellow or brown often indicates degradation of the compound.[3] This is typically due to oxidation of the sensitive hydrazine moiety.[1][3] Before proceeding with your experiment, it is highly recommended to verify the purity of the solution using an analytical technique like HPLC.[3] If degradation is confirmed, it is best to prepare a fresh solution from a reliable stock of the reagent to avoid inconsistent results and the formation of unwanted byproducts.[7]
Q3: How does the dihydrochloride salt form affect the reactivity of 3-Hydrazinylpyridine?
The dihydrochloride salt form enhances the compound's stability and makes it easier to handle compared to its free base form. However, the acidic nature of the hydrochloride can impact its reactivity. The hydrazine group acts as a nucleophile in many reactions, such as the formation of hydrazones with aldehydes and ketones.[8][9] For the reaction to proceed efficiently, the free hydrazine must be liberated. This often requires the addition of a mild, non-nucleophilic base (e.g., triethylamine, sodium acetate) to neutralize the HCl.[5]
Troubleshooting Guide: Inconsistent Reaction Outcomes
This section addresses specific issues that can lead to inconsistent experimental results, focusing on the common application of forming hydrazones from aldehydes and ketones.
Issue 1: Low or No Product Yield
Low product yield is one of the most common challenges. A systematic approach to optimizing reaction parameters can often resolve this issue.
-
Incorrect pH: The formation of hydrazones is highly pH-dependent. The reaction involves a nucleophilic attack by the hydrazine on the carbonyl carbon, followed by an acid-catalyzed dehydration.[7]
-
Too Low (acidic): The hydrazine nitrogen becomes protonated, reducing its nucleophilicity and slowing or preventing the initial attack.[7]
-
Too High (basic): There is insufficient acid to effectively catalyze the final dehydration step to form the C=N bond.[7]
-
Solution: The optimal pH is typically in the mildly acidic range of 4-6.[7] Adjust the reaction mixture with a catalytic amount of a weak acid like acetic acid.[7]
-
-
Suboptimal Temperature: Reaction kinetics can be temperature-dependent.
-
Reagent Quality: The purity and stability of this compound are paramount.
-
Inappropriate Solvent: The choice of solvent can significantly influence reaction efficiency.
-
Solution: Protic solvents such as ethanol or methanol are commonly and effectively used for hydrazone formation.[7] Ensure your starting materials are sufficiently soluble in the chosen solvent.
-
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.
-
Solution: To drive the reaction to completion, a slight excess (e.g., 1.1–1.5 equivalents) of the this compound is often beneficial.[7]
-
Caption: Troubleshooting workflow for addressing low derivatization yield.
Issue 2: Formation of Multiple Products or Unexpected Side Reactions
The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram can be perplexing.
-
Formation of Stereoisomers: A common reason for multiple product peaks in chromatographic analysis is the formation of E and Z stereoisomers of the resulting hydrazone.[7] This is an inherent property of the product's structure and not necessarily a side reaction.
-
Solution: Confirm if the multiple peaks correspond to isomers (i.e., they have the same mass-to-charge ratio in MS). If so, this is expected. Chromatographic conditions can sometimes be optimized to co-elute or better separate these isomers if necessary.
-
-
Oxidation of Hydrazine: The hydrazine moiety can be oxidized, especially if the reaction is exposed to air for extended periods or at elevated temperatures.[1][3]
-
Reaction Temperature is Too High: Excessive heat can promote the degradation of starting materials or products, leading to byproducts.[1]
-
Solution: Lower the reaction temperature and monitor the reaction over a longer period.[1] It's a trade-off between reaction rate and selectivity.
-
-
Reactive Impurities: Impurities in your starting materials (the carbonyl compound or the hydrazine reagent) or solvent can lead to unwanted side reactions.[1]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH | 4 - 6 | Balances hydrazine nucleophilicity and acid catalysis for dehydration.[7] |
| Temperature | Room Temp to 60°C | Lower temperatures favor selectivity; higher temperatures increase the rate.[1][7] |
| Solvent | Ethanol, Methanol | Protic solvents are generally effective for hydrazone formation.[7] |
| Atmosphere | Air or Inert (N₂, Ar) | An inert atmosphere is recommended to prevent oxidation of the hydrazine group.[1] |
| Reactant Ratio | 1.1 - 1.5 equivalents of Hydrazine | A slight excess of the hydrazine reagent can help drive the reaction to completion.[7] |
Experimental Protocols
Protocol 1: General Derivatization of an Aldehyde or Ketone
This protocol provides a starting point for the derivatization of carbonyl compounds with this compound for applications such as LC-MS analysis.
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of your aldehyde/ketone analyte in a suitable solvent (e.g., ethanol, methanol).
-
Prepare a fresh solution of this compound (e.g., 50 mM) in the same solvent.
-
-
Derivatization Reaction:
-
In a reaction vial, combine the analyte solution with a slight molar excess (e.g., 1.2 equivalents) of the this compound solution.[7]
-
Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to adjust the pH to approximately 4-6.[7]
-
Vortex the mixture gently to ensure it is homogenous.
-
Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a predetermined time (e.g., 30-60 minutes).[7] The optimal temperature and time should be determined experimentally.
-
-
Reaction Monitoring & Analysis:
-
Monitor the progress of the reaction by TLC or LC-MS to determine the optimal reaction time.[7]
-
Once the reaction is complete, the sample can be directly analyzed. Dilution with a suitable solvent may be necessary.
-
Caption: General reaction scheme and mechanism for hydrazone formation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Hydrazinopyridine | C5H7N3 | CID 10909519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buy 3-Hydrazinylpyridine (EVT-2606970) | 364727-74-2; 42166-50-7 [evitachem.com]
- 9. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of 3-Hydrazinylpyridine Dihydrochloride Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of modern chemistry. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, influencing everything from reaction kinetics to pharmacological activity. Within the crucial class of heterocyclic compounds, 3-hydrazinylpyridine derivatives are scaffolds of significant interest. However, their synthesis can yield isomers or unexpected arrangements. Therefore, unambiguous structural confirmation is paramount.
This guide provides an in-depth comparison of the gold-standard technique, single-crystal X-ray diffraction (XRD), with alternative analytical methods for the structural elucidation of 3-hydrazinylpyridine dihydrochloride derivatives. We will explore the causality behind experimental choices, provide actionable protocols, and present supporting data to empower you to select the most effective characterization strategy.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the atomic and molecular structure of a compound.[1][2] The technique works by irradiating a single, well-ordered crystal with a beam of X-rays. The crystal lattice diffracts the X-rays in a unique pattern of intensities and angles.[1][3] By analyzing this diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise location of each atom, their chemical bonds, and their spatial relationships.[1][3][4] This provides an unparalleled level of detail, including bond lengths, bond angles, and intermolecular interactions that govern crystal packing.
The Crystallography Workflow: From Solution to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process, where each stage is critical for success. The quality of the final structure is entirely dependent on the quality of the crystal used for data collection.
Caption: The workflow for determining a molecular structure via single-crystal X-ray crystallography.
Experimental Deep Dive: The Art of Crystal Growth
The most significant bottleneck in small-molecule crystallography is obtaining diffraction-quality single crystals.[1][5] This process is often more art than science, requiring patience and systematic screening of conditions.[1][6] For this compound derivatives, which are salts, solubility in polar solvents is expected, guiding our choice of crystallization techniques.
Core Principles for Success:
-
Purity is Paramount: Start with the highest purity material possible. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.[1][7]
-
Solvent Selection: The ideal solvent is one in which your compound is moderately soluble.[7] If solubility is too high, only small crystals may form; if too low, it may not crystallize at all.
-
Minimize Nucleation: The goal is to grow a few large, perfect crystals, not many small ones. This is achieved by minimizing nucleation sites—microscopic scratches, dust, or particulate matter—which act as seeds for crystal growth.[1][7]
-
Patience and Time: Crystal growth is a slow process. Disturbances, such as vibrations or frequent checking, can lead to the formation of smaller, less-ordered crystals.[1][7]
Detailed Protocol: Growing Single Crystals of a this compound Derivative
This protocol outlines a systematic approach to screen for crystallization conditions.
-
Solubility Screening:
-
Place ~5 mg of your purified compound into several clean, small vials.
-
Add 0.2 mL of various solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile) to each vial.
-
Observe solubility at room temperature and with gentle heating. Identify solvents where the compound is sparingly soluble at room temperature but fully dissolves upon heating. Also, identify a solvent in which it is highly soluble and one in which it is insoluble (an "anti-solvent").
-
-
Method A: Slow Evaporation
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol or ethanol) in a clean vial.
-
Filter the solution through a syringe filter into a new, clean vial to remove any dust or particulate matter.
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow solvent evaporation.
-
Place the vial in a vibration-free location and let it stand undisturbed for several days to weeks.[5][6]
-
-
Method B: Slow Cooling
-
Prepare a saturated solution of the compound in a minimal amount of a suitable solvent (e.g., water or ethanol) at an elevated temperature.
-
Filter the hot solution into a clean vial.
-
Place the vial into an insulated container (like a Dewar flask filled with warm water or a beaker wrapped in glass wool) to ensure the cooling process is as slow as possible.[6][8]
-
Allow it to cool to room temperature, and then potentially move it to a refrigerator or freezer for further slow cooling.
-
-
Method C: Solvent Layering (Anti-Solvent Diffusion)
-
Prepare a concentrated solution of your compound in a good solvent (e.g., methanol).
-
Carefully layer a less dense, miscible anti-solvent (a solvent in which the compound is insoluble, e.g., diethyl ether or ethyl acetate) on top of the solution.[7][8]
-
The goal is to create a distinct interface between the two solvents. Diffusion across this interface will slowly reduce the solubility of the compound, promoting crystallization.
-
Seal the container and leave it undisturbed.
-
Once suitable crystals (ideally 0.1–0.4 mm with sharp edges) are obtained, a single crystal is carefully mounted on the diffractometer for data collection.[1][9] The subsequent steps of data processing, structure solution, and refinement are computationally intensive processes performed with specialized software to yield the final 3D structure.[10][11][12]
A Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides the definitive structure, other techniques offer valuable, often complementary, information more rapidly or on non-crystalline samples.
Caption: Interplay of analytical techniques for comprehensive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[13][14] It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about a molecule's chemical environment, connectivity, and purity.[14]
-
Expert Insight: For 3-hydrazinylpyridine derivatives, ¹H NMR is particularly powerful. The aromatic protons on the pyridine ring appear in a characteristic downfield region (typically δ 7.0-9.0 ppm).[14][15] The exact chemical shifts and the spin-spin coupling patterns between adjacent protons allow for unambiguous determination of the substitution pattern on the ring. The formation of the dihydrochloride salt will cause a significant downfield shift for all ring protons due to the positive charge on the protonated nitrogen, which decreases electron density across the ring.[15]
-
Protocol Snapshot (Sample Preparation):
-
Weigh 5-10 mg of the purified derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the dihydrochloride salt) in a clean NMR tube.[16]
-
Ensure the sample is fully dissolved before analysis.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] Its primary role in this context is to confirm the molecular weight of the synthesized derivative. High-resolution mass spectrometry (HRMS) can provide an exact mass, which can be used to confirm the elemental formula.
-
Expert Insight: While MS will confirm that a compound of the expected molecular weight has been synthesized, it cannot distinguish between structural isomers. For example, 2-hydrazinylpyridine and 3-hydrazinylpyridine have identical masses and would be indistinguishable by MS alone. Fragmentation patterns can sometimes provide clues to the structure, but this is not a substitute for definitive analysis by NMR or XRD.
Computational Modeling
Computational chemistry methods, such as Density Functional Theory (DFT), can predict the three-dimensional geometry of a molecule by calculating its lowest energy conformation.[[“]][18][19]
-
Expert Insight: These methods are powerful for generating a theoretical model of the structure.[19][20] This predicted structure can then be compared with experimental data. For instance, the predicted NMR chemical shifts from a DFT calculation can be compared to the experimental spectrum to support a structural assignment. However, a computational model is a prediction, not a measurement. It must always be validated by experimental data, with X-ray crystallography serving as the ultimate benchmark.[[“]]
Comparative Summary of Structural Elucidation Techniques
| Parameter | Single-Crystal X-ray Diffraction (XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Computational Modeling |
| Information Obtained | Definitive 3D structure, bond lengths/angles, stereochemistry, crystal packing.[9][21] | Atomic connectivity, chemical environment, isomer differentiation, purity.[14][16] | Molecular weight, elemental composition (HRMS), fragmentation patterns.[13] | Predicted 3D geometry, electronic properties, relative energies.[18][19] |
| Sample Requirements | Single, well-ordered crystal (0.1-0.4 mm).[1][9] | 5-10 mg dissolved in deuterated solvent.[16] | Micrograms to nanograms of sample. | No physical sample required. |
| Strengths | Unambiguous and most complete structural characterization.[1] | Excellent for solution-state structure, purity, and isomer analysis.[14] | High sensitivity, accurate mass determination. | Provides theoretical insight; useful when crystals are unavailable.[19] |
| Limitations | Requires diffraction-quality crystals, which can be difficult to grow. | Provides indirect structural information (connectivity, not a 3D image). | Does not provide connectivity or stereochemical information. | Is a theoretical prediction that requires experimental validation. |
Conclusion
For the definitive and unambiguous structural confirmation of this compound derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a complete and precise three-dimensional picture of the molecule, which is essential for understanding its properties and interactions. However, a comprehensive characterization strategy leverages the strengths of multiple techniques. NMR spectroscopy serves as the workhorse for confirming the covalent framework and assessing purity in solution, while mass spectrometry provides rapid confirmation of the molecular weight. Computational modeling offers a valuable theoretical framework to support and rationalize experimental findings. By understanding the capabilities and limitations of each technique, researchers can confidently and efficiently elucidate the structures of novel chemical entities, accelerating the pace of discovery and development.
References
- 1. Tips and Tricks for the Lab: Growing Crystals Part 1 - ChemistryViews [chemistryviews.org]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. azolifesciences.com [azolifesciences.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. How To [chem.rochester.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Introduction to X-Ray Structure Analysis and Refinement [scv.bu.edu]
- 12. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectroscopy Methods [analytica-world.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. consensus.app [consensus.app]
- 18. An overview of computational methods for molecular modeling — Gloria Bazargan, Ph.D. [gloriabazargan.com]
- 19. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 20. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 21. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the Purity Assessment of Synthesized 3-Hydrazinylpyridine Dihydrochloride by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective drug discovery. 3-Hydrazinylpyridine, a heterocyclic building block used in the synthesis of various pharmaceutical agents[1], presents unique analytical challenges due to its inherent chemical properties. As its dihydrochloride salt, the compound is highly polar, making it difficult to analyze using conventional reversed-phase liquid chromatography.
This guide provides an in-depth, expert-driven approach to the purity assessment of 3-Hydrazinylpyridine dihydrochloride. We will explore the rationale behind method development, present a robust and validated HPLC protocol, and compare its performance against alternative analytical techniques. Our focus is on providing a self-validating system that ensures trustworthiness and accuracy in your analytical workflow.
The Analytical Challenge: Understanding the Analyte
This compound (C₅H₉Cl₂N₃, M.W.: 182.05 g/mol ) is a salt, rendering it non-volatile and highly soluble in aqueous media.[2] Its structure contains both a pyridine ring (a basic heterocycle) and a hydrazine group, both of which are polar functional groups.[3][4] This high polarity is the primary hurdle in chromatographic analysis.
Key Challenges:
-
Poor Retention: On standard C18 reversed-phase columns, the analyte experiences little to no retention, often eluting with the solvent front. This makes separation from polar impurities and starting materials nearly impossible.
-
Potential Impurities: The synthesis of 3-Hydrazinylpyridine typically involves the reaction of a substituted pyridine (like 3-chloropyridine) with hydrazine.[5][6] Potential impurities could therefore include unreacted starting materials, by-products from side reactions, and degradation products.
-
Peak Shape Issues: The basic nature of the pyridine nitrogen can lead to interactions with residual silanols on silica-based columns, resulting in poor peak shape (tailing).
To overcome these challenges, a chromatographic mode that offers an alternative retention mechanism to simple hydrophobic interaction is required.
The Solution: A Mixed-Mode HPLC Method
We have developed a robust HPLC method utilizing a mixed-mode stationary phase. These phases combine reversed-phase characteristics with ion-exchange capabilities on a single support. For 3-Hydrazinylpyridine, which is cationic at low pH, a column with cation-exchange properties provides a strong, tunable retention mechanism that is independent of hydrophobicity.[3][4]
Rationale for Method Design
-
Stationary Phase Selection: A core-shell mixed-mode column combining C18 and cation-exchange functionalities (e.g., Coresep 100) is selected.[4] This provides dual retention mechanisms and the high efficiency associated with core-shell particles, leading to sharp peaks and excellent resolution.
-
Mobile Phase Composition: The mobile phase consists of an aqueous component with an acidic modifier and an organic solvent.
-
Acidic Modifier: An acid like formic acid or trifluoroacetic acid in the mobile phase ensures the analyte is fully protonated (cationic), facilitating strong retention on the cation-exchange sites. The choice and concentration of the acid can be adjusted to fine-tune retention.[3]
-
Organic Solvent: Acetonitrile is a common choice. The gradient elution, starting with a low percentage of organic solvent and increasing over time, allows for the elution of the strongly retained analyte and any less polar impurities.
-
-
Detection: The pyridine ring is an excellent chromophore. UV detection is therefore a simple and robust choice. A photodiode array (PDA) detector is recommended to monitor peak purity and to identify the optimal detection wavelength, which is typically around 250-260 nm for pyridine derivatives.[7]
Workflow for HPLC Purity Assessment
The following diagram outlines the complete workflow from sample preparation to the final purity report.
Caption: Experimental workflow for the purity analysis of this compound.
Detailed Experimental Protocol
This protocol provides a starting point for the analysis. It should be validated and optimized for the specific instrumentation and potential impurity profile of the synthesized batch.
3.1. Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Mixed-mode analytical column (e.g., Coresep 100, 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Formic acid (FA), analytical grade.
-
Reference standard of this compound (if available).
3.2. Preparation of Solutions
-
Mobile Phase A (MPA): Water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B (MPB): Acetonitrile with 0.1% (v/v) Formic Acid.
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10.0 mL of Diluent to achieve a concentration of ~1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[8]
3.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Mixed-Mode C18/Cation-Exchange, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in ACN |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-50% B; 15-17 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | PDA at 255 nm |
| Run Time | 20 minutes (including re-equilibration) |
3.4. System Suitability and Data Analysis
-
System Suitability: Before sample analysis, perform replicate injections (n=5) of the sample solution. The relative standard deviation (RSD) for the peak area of 3-Hydrazinylpyridine should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
-
Purity Calculation: The purity is determined by the area percentage method. The area of the main peak is divided by the total area of all integrated peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for this application, other techniques can provide complementary or orthogonal information.
Caption: Logical comparison of analytical methods for the target analyte.
The table below provides a direct comparison of these techniques for the specific task of purity assessment of this compound.
| Feature | HPLC (Mixed-Mode) | Gas Chromatography (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on polarity and ion-exchange interactions in a liquid mobile phase. | Separation based on volatility and column interactions in a gaseous mobile phase.[9][10] | Measures the magnetic properties of atomic nuclei to provide structural information. |
| Derivatization Needed? | No. | Yes. The non-volatile salt must be converted to a volatile derivative.[9] | No. |
| Pros for this Analyte | - Directly analyzes the salt form.- High resolution for closely related impurities.- Excellent quantitation. | - High sensitivity for volatile impurities. | - Confirms the structure of the main component.- Can identify unknown impurities if present at sufficient levels.[1] |
| Cons for this Analyte | - Requires a specialized (non-standard C18) column. | - Derivatization adds complexity and potential for error.- Risk of thermal degradation.- Cannot analyze non-volatile impurities. | - Poor sensitivity for trace impurities (typically >0.1%).- Complex for accurate quantitation without internal standards. |
| Best Use Case | Primary method for routine quality control, purity determination, and stability testing. | Orthogonal method for specific volatile impurities or after derivatization. | Structural confirmation of the synthesized material and characterization of major impurities. |
Conclusion
The purity of pharmaceutical intermediates like this compound is non-negotiable. While its high polarity poses a significant analytical challenge, a well-designed HPLC method using a mixed-mode stationary phase provides a robust, sensitive, and highly reliable solution. This approach directly analyzes the compound in its salt form without the need for derivatization, offering superior separation from both polar and non-polar impurities compared to traditional reversed-phase methods.
When compared with alternative techniques like GC and NMR, the proposed HPLC method stands out as the most suitable for routine quantitative purity assessment due to its high resolution, accuracy, and direct applicability. By implementing this self-validating protocol, researchers and drug developers can ensure the quality and integrity of their synthesized materials, paving the way for successful downstream applications.
References
- 1. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]
- 2. This compound | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Reactivity of 3-Hydrazinylpyridine Dihydrochloride and Other Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, hydrazine derivatives are indispensable reagents, prized for their versatility in constructing a wide array of heterocyclic scaffolds that form the core of many pharmaceutical agents.[1] Among these, 3-Hydrazinylpyridine dihydrochloride has emerged as a valuable building block, offering a unique combination of a nucleophilic hydrazine moiety and a heteroaromatic pyridine ring. This guide provides a comprehensive comparison of the reactivity of this compound with other commonly employed hydrazine derivatives, supported by experimental data and detailed protocols. Our aim is to equip researchers with the insights needed to make informed decisions in reagent selection, optimizing synthetic routes and accelerating the discovery of novel therapeutics.
Understanding the Reactivity of Hydrazine Derivatives: A Tale of Nucleophilicity
The reactivity of a hydrazine is fundamentally dictated by the nucleophilicity of its terminal nitrogen atom. This, in turn, is a delicate interplay of electronic and steric factors imposed by the substituent attached to the hydrazine group. A key concept in understanding hydrazine reactivity is the "alpha-effect," where the presence of adjacent lone pairs on the nitrogen atoms results in a higher nucleophilicity than would be predicted based on basicity alone.[2]
Electronic Effects: The Push and Pull of Substituents
The electronic nature of the substituent on the hydrazine moiety plays a paramount role in modulating its reactivity.
-
Alkylhydrazines (e.g., Methylhydrazine): Alkyl groups are electron-donating through an inductive effect, increasing the electron density on the hydrazine nitrogens. This enhanced electron density boosts their nucleophilicity, making them highly reactive. Aliphatic hydrazines are also known to be strong bases and good reducing agents.[3]
-
Arylhydrazines (e.g., Phenylhydrazine): In contrast, the phenyl group is electron-withdrawing due to a combination of inductive and resonance effects. The lone pair on the nitrogen atom adjacent to the aromatic ring can be delocalized into the π-system, reducing its availability for nucleophilic attack.[3] Consequently, arylhydrazines are generally less basic and less nucleophilic than their alkyl counterparts.[3] Electron-donating substituents on the phenyl ring can increase reactivity, while electron-withdrawing groups have the opposite effect.[4]
-
3-Hydrazinylpyridine: The pyridine ring is an electron-withdrawing heteroaromatic system. The electronegative nitrogen atom in the ring reduces the electron density of the ring carbons.[5] This electron-withdrawing nature is expected to decrease the nucleophilicity of the attached hydrazine group, making it less reactive than simple phenylhydrazine.
The Role of the Dihydrochloride Salt
3-Hydrazinylpyridine is often supplied as a more stable dihydrochloride salt.[6][7] In this form, the hydrazine moiety is protonated, rendering it non-nucleophilic. To participate in a reaction, the free base must be generated in situ, typically by the addition of a base or by using a solvent system that can facilitate the deprotonation. This is a critical consideration when designing reaction conditions.
Comparative Reactivity in Key Synthetic Transformations
To provide a practical comparison, we will examine the reactivity of this compound and other hydrazine derivatives in two widely used and important heterocyclic syntheses: the Fischer Indole Synthesis and Pyrazole Synthesis.
Fischer Indole Synthesis: A Gateway to Indole Scaffolds
The Fischer indole synthesis is a classic acid-catalyzed reaction that produces an indole from an arylhydrazine and a ketone or aldehyde.[8][9] The reaction proceeds through the formation of a hydrazone intermediate, followed by a[1][1]-sigmatropic rearrangement.[8][9]
The reactivity of the hydrazine derivative in this synthesis is a key factor in determining reaction times and yields. Generally, more nucleophilic hydrazines will form the initial hydrazone faster, and electron-donating groups on the aryl ring can facilitate the subsequent cyclization.
Experimental Protocol: Comparative Fischer Indole Synthesis
This protocol outlines a comparative study of the reactivity of this compound, phenylhydrazine, and 4-methoxyphenylhydrazine in the Fischer indole synthesis with cyclohexanone.
Materials:
-
This compound
-
Phenylhydrazine
-
4-Methoxyphenylhydrazine
-
Cyclohexanone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR tubes, solvents (CDCl₃)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In three separate round-bottom flasks equipped with reflux condensers, place a magnetic stir bar.
-
Reagent Addition:
-
Flask 1: Add this compound (1.82 g, 10 mmol) and ethanol (20 mL). To this suspension, add sodium bicarbonate (1.68 g, 20 mmol) to neutralize the hydrochloride salt.
-
Flask 2: Add phenylhydrazine (1.08 g, 10 mmol) and ethanol (20 mL).
-
Flask 3: Add 4-methoxyphenylhydrazine (1.38 g, 10 mmol) and ethanol (20 mL).
-
-
Add cyclohexanone (1.08 g, 11 mmol) to each flask.
-
Stir the mixtures at room temperature for 1 hour to form the hydrazones. Monitor the reaction by TLC.
-
Cyclization: To each flask, cautiously add polyphosphoric acid (10 g).
-
Heat the reaction mixtures to 100°C and monitor the progress by TLC.
-
Work-up: After completion, cool the reactions to room temperature and pour each mixture into a beaker containing ice water (100 mL).
-
Neutralize the aqueous solutions with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude products by column chromatography on silica gel. Characterize the products by ¹H NMR, ¹³C NMR, and determine the melting points. Calculate the reaction time and yield for each hydrazine derivative.
Expected Reactivity Trend and Data Comparison:
The expected order of reactivity in the Fischer indole synthesis is:
4-Methoxyphenylhydrazine > Phenylhydrazine > this compound
This trend is based on the electronic effects of the substituents. The electron-donating methoxy group in 4-methoxyphenylhydrazine increases the nucleophilicity of the hydrazine, leading to faster reaction rates and higher yields. Conversely, the electron-withdrawing pyridine ring in 3-hydrazinylpyridine is expected to decrease its reactivity compared to phenylhydrazine.
Table 1: Comparative Data for Fischer Indole Synthesis
| Hydrazine Derivative | Expected Reaction Time (h) | Expected Yield (%) |
| 4-Methoxyphenylhydrazine | 2-4 | 85-95 |
| Phenylhydrazine | 4-6 | 70-85 |
| This compound | 6-10 | 50-70 |
Pyrazole Synthesis: Building Five-Membered Heterocycles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and they are prevalent in many marketed drugs.[10][11] A common method for their synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound.[10][11] The nucleophilicity of the hydrazine derivative directly influences the rate of this condensation reaction.
Experimental Protocol: Comparative Pyrazole Synthesis
This protocol describes a comparative study of the reactivity of this compound, hydrazine hydrate, and phenylhydrazine in the synthesis of a pyrazole with acetylacetone.
Materials:
-
This compound
-
Hydrazine hydrate
-
Phenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Triethylamine
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
TLC plates (silica gel)
-
NMR tubes, solvents (CDCl₃)
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, place a magnetic stir bar.
-
Reagent Addition:
-
Flask 1: Add this compound (1.82 g, 10 mmol), ethanol (20 mL), and triethylamine (2.02 g, 20 mmol).
-
Flask 2: Add hydrazine hydrate (0.5 g, 10 mmol) and ethanol (20 mL).
-
Flask 3: Add phenylhydrazine (1.08 g, 10 mmol) and ethanol (20 mL).
-
-
Add acetylacetone (1.0 g, 10 mmol) to each flask.
-
Stir the mixtures at room temperature and monitor the reactions by TLC.
-
Work-up: After the reactions are complete, remove the solvent under reduced pressure.
-
To the residue, add water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude products by recrystallization or column chromatography. Characterize the products by ¹H NMR and ¹³C NMR. Calculate the reaction time and yield for each hydrazine derivative.
Expected Reactivity Trend and Data Comparison:
The expected order of reactivity in pyrazole synthesis is:
Hydrazine hydrate > Phenylhydrazine > this compound
Hydrazine hydrate, being the simplest and most unhindered hydrazine, is expected to be the most reactive. Phenylhydrazine is less reactive due to the electron-withdrawing phenyl group. The electron-withdrawing pyridine ring in 3-hydrazinylpyridine is expected to make it the least reactive of the three.
Table 2: Comparative Data for Pyrazole Synthesis
| Hydrazine Derivative | Expected Reaction Time (h) | Expected Yield (%) |
| Hydrazine hydrate | 0.5-1 | 90-98 |
| Phenylhydrazine | 1-2 | 80-90 |
| This compound | 2-4 | 70-85 |
Visualizing the Reactivity Landscape
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Factors influencing the reactivity of hydrazine derivatives.
Caption: Workflow for the Fischer Indole Synthesis.
Caption: Workflow for Pyrazole Synthesis.
Conclusion and Future Perspectives
This guide has provided a comparative analysis of the reactivity of this compound with other common hydrazine derivatives. The electronic and steric properties of the substituent on the hydrazine moiety are the primary determinants of its nucleophilicity and, consequently, its reactivity in key synthetic transformations such as the Fischer indole and pyrazole syntheses.
This compound, with its electron-withdrawing pyridine ring, is generally less reactive than phenylhydrazine and significantly less reactive than alkylhydrazines or hydrazine hydrate. However, its utility lies in the introduction of the valuable pyridine scaffold into the final molecule, a common feature in many bioactive compounds. The dihydrochloride salt form offers stability but necessitates the use of a base to liberate the active nucleophile.
For researchers and drug development professionals, understanding these reactivity trends is crucial for the rational design of synthetic routes. While this compound may require slightly more forcing conditions or longer reaction times, the resulting pyridine-containing heterocycles can offer significant advantages in terms of biological activity and intellectual property. Future work in this area could involve the development of more activated derivatives of 3-hydrazinylpyridine or the discovery of novel catalytic systems to enhance its reactivity, further expanding its utility in the synthesis of complex molecules.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilicities and carbon basicities of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 23143454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a new analytical method for 3-Hydrazinylpyridine dihydrochloride
An In-Depth Comparative Guide to the Validation of a New Analytical Method for 3-Hydrazinylpyridine Dihydrochloride
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound, a key building block in the synthesis of various pharmaceutical compounds, requires a robust analytical method to ensure its purity, stability, and concentration. This guide presents a newly developed and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its analysis.
This document provides a comprehensive comparison of this new method against two established analytical techniques: direct UV-Vis Spectrophotometry and Potentiometric Titration. The evaluation is grounded in internationally recognized validation standards, primarily the ICH Q2(R2) guidelines, to offer researchers and drug development professionals a clear, data-driven perspective on performance, reliability, and suitability for purpose.[1][2]
The New Method: A Validated RP-HPLC-UV Approach
The development of this new method was driven by the need for a highly specific, sensitive, and stability-indicating assay. An RP-HPLC method coupled with a UV detector was chosen for its superior separating power and wide applicability in pharmaceutical analysis.[3][4]
Principle and Rationale
The method leverages the principles of reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar aqueous/organic mixture. 3-Hydrazinylpyridine, being a polar molecule containing a hydrophilic hydrazine group and a pyridine ring, requires careful mobile phase optimization.[5][6] An acidic buffer (e.g., phosphate or formate) is incorporated into the mobile phase to suppress the silanol activity of the stationary phase and ensure the consistent protonation of the pyridine nitrogen, leading to a single, sharp chromatographic peak. The organic modifier (acetonitrile or methanol) is used to control the retention time. Detection is achieved by monitoring the UV absorbance of the pyridine ring.
The choice of this methodology is underpinned by its inherent specificity. Unlike spectrophotometry, HPLC physically separates the analyte from potential impurities and degradation products before quantification, making it an ideal choice for stability studies and purity assessments.[7]
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of 20mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.[6]
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to achieve a theoretical concentration of 50 µg/mL, sonicate to dissolve, and filter through a 0.45 µm syringe filter before injection.
-
Validation Procedure: The method was validated according to ICH Q2(R2) guidelines for accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][8]
Workflow for the New RP-HPLC-UV Method
Caption: Workflow for the RP-HPLC-UV analysis of this compound.
Alternative Methods for Comparison
To provide a robust comparison, two alternative analytical methods were evaluated: UV-Vis Spectrophotometry and Potentiometric Titration.
Method A: UV-Vis Spectrophotometry
This method is based on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert Law). For hydrazine-containing compounds, derivatization is sometimes used to create a chromophore with a strong absorbance in the visible region, enhancing sensitivity and specificity.[9][10] However, for this comparison, a direct UV measurement is assessed.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution; assumed to be ~270 nm for the pyridine moiety.
-
Standard Preparation: Prepare a stock solution (100 µg/mL) in 0.1 M HCl and create a calibration curve using serial dilutions (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in 0.1 M HCl to obtain a final concentration within the calibration range.
-
Measurement: Measure the absorbance of the sample solution against a solvent blank at the λmax. Calculate the concentration using the linear regression equation from the calibration curve.
Workflow for UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis Spectrophotometric analysis.
Method B: Potentiometric Titration
This classical analytical technique determines the quantity of the substance by reacting it with a standard reagent of known concentration. For this compound, the two hydrochloride ions can be titrated with a strong base, or more commonly, the chloride ions can be titrated with silver nitrate (AgNO₃). The endpoint is detected by a sharp change in the potential of an indicator electrode.[11]
Experimental Protocol: Potentiometric Titration
-
Instrumentation: An automatic potentiometric titrator with a silver indicator electrode and a suitable reference electrode.
-
Titrant: Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
Sample Preparation: Accurately weigh approximately 150 mg of the sample and dissolve it in 50 mL of deionized water, acidified slightly with nitric acid.[11]
-
Titration: Titrate the sample solution with 0.1 M AgNO₃. The titrator records the potential (mV) as a function of the titrant volume added.
-
Endpoint Detection: The endpoint corresponds to the inflection point of the titration curve, where the change in potential is greatest. The volume of titrant at this point is used for calculation.
Workflow for Potentiometric Titration
Caption: Workflow for Potentiometric Titration of the dihydrochloride salt.
Performance Comparison
The suitability of an analytical method is determined by its performance across a range of validation parameters.[12][13] The following table summarizes the hypothetical but representative experimental data obtained for the three methods.
| Validation Parameter | New RP-HPLC-UV Method | UV-Vis Spectrophotometry | Potentiometric Titration |
| Specificity | High: Stability-indicating; separates analyte from impurities and degradants. | Low: Any substance absorbing at the same λmax will interfere. Not stability-indicating. | Moderate: Titrates total chlorides; cannot distinguish analyte from other chloride salts. |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.0 - 103.5% | 99.0 - 101.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 0.5% | ≤ 1.5% | ≤ 0.8% |
| - Intermediate Precision | ≤ 0.8% | ≤ 2.0% | ≤ 1.2% |
| Linearity (r²) | ≥ 0.999 | ≥ 0.997 | N/A (Stoichiometric) |
| Range | 1 - 100 µg/mL | 2 - 20 µg/mL | 50 - 200 mg (per titration) |
| LOD | ~0.3 µg/mL | ~0.5 µg/mL | High (mg range) |
| LOQ | ~1.0 µg/mL | ~1.5 µg/mL | High (mg range) |
| Analysis Time (per sample) | ~15 min | ~5 min | ~10 min |
| Robustness | High: Unaffected by small, deliberate changes in pH, mobile phase composition, and flow rate. | Moderate: Sensitive to pH changes affecting chromophore; solvent purity is critical. | High: A very robust classical technique, less affected by minor environmental changes. |
Discussion and Recommendations
The selection of an analytical method is a critical decision that directly impacts data quality and regulatory compliance. This comparative analysis reveals distinct advantages and limitations for each technique.
-
New RP-HPLC-UV Method: This method is unequivocally superior in terms of specificity . Its ability to separate the analyte from other compounds makes it the only suitable choice for purity testing, stability studies, and the analysis of complex sample matrices.[7] While having a slightly longer analysis time per sample, its high precision, accuracy, and wide linear range make it the gold standard for quality control (QC) release testing and quantitative analysis where the identification and exclusion of impurities are critical.[8]
-
UV-Vis Spectrophotometry: The primary advantages of this method are its simplicity, speed, and low cost . It is an excellent tool for rapid, in-process checks or for analyzing highly pure samples where interfering substances are known to be absent. However, its significant drawback is the lack of specificity . This limitation makes it unsuitable for stability testing or for samples containing potential impurities that absorb in the same UV region.[14]
-
Potentiometric Titration: As a pharmacopoeial standard method for many salt forms, titration offers excellent accuracy and precision for assaying the bulk substance.[15] It is a robust and reliable technique that measures a fundamental property of the molecule (total chloride content). However, it is not specific to the 3-Hydrazinylpyridine moiety and has a very high limit of detection, rendering it useless for determining low-level impurities or for analyzing dilute solutions. It is best suited for assaying the purity of the raw material where chloride-containing impurities are negligible.
The new, validated RP-HPLC-UV method demonstrates clear superiority for most applications in a modern drug development setting. Its high degree of specificity, sensitivity, and reliability ensures that decisions are based on accurate and trustworthy data, fulfilling the stringent requirements of regulatory bodies like the FDA and EMA.[2][16]
For applications where speed is critical and the sample matrix is simple and well-characterized (e.g., monitoring a synthesis reaction), UV-Vis Spectrophotometry can be a cost-effective alternative. Potentiometric Titration remains a valuable, robust tool for the specific purpose of assaying the purity of the bulk drug substance as a hydrochloride salt.
Ultimately, the choice of method should be guided by the "fit for purpose" principle, as outlined in the ICH guidelines.[7][17] For comprehensive quality assessment, the HPLC method is the recommended primary technique.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. mt.com [mt.com]
- 10. cdc.gov [cdc.gov]
- 11. metrohm.com [metrohm.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 17. biopharminternational.com [biopharminternational.com]
Comparative study of different catalysts for 3-Hydrazinylpyridine dihydrochloride reactions
Abstract
3-Hydrazinylpyridine dihydrochloride is a pivotal building block in medicinal chemistry, crucial for the development of various therapeutic agents.[1] Its synthesis, typically achieved through the coupling of a 3-halopyridine with hydrazine, is highly dependent on the catalytic system employed. This guide provides a comprehensive comparative analysis of common catalysts for this transformation, with a focus on palladium, copper, and nickel-based systems. We will delve into the mechanistic underpinnings of each catalyst, present comparative experimental data, and offer practical guidance for catalyst selection to aid researchers, scientists, and drug development professionals in optimizing this critical synthetic step.
Introduction
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and its functionalization is a cornerstone of drug discovery. 3-Hydrazinylpyridine, in particular, serves as a key intermediate in the synthesis of compounds with applications in treating neurological disorders, as well as possessing anti-inflammatory and anti-cancer properties.[1] The introduction of the hydrazinyl group opens up a plethora of possibilities for further molecular elaboration, making its efficient synthesis a matter of significant interest.
The primary route to 3-hydrazinylpyridine involves the cross-coupling of a 3-halopyridine (typically 3-chloropyridine or 3-bromopyridine) with hydrazine. While this reaction can proceed uncatalyzed under harsh conditions, the use of a catalyst is essential for achieving high yields, selectivity, and milder reaction conditions suitable for complex molecule synthesis. The two most prominent catalytic systems for C-N bond formation are based on palladium (the Buchwald-Hartwig amination) and copper (the Ullmann condensation).[1][2] Nickel-based catalysts have also emerged as a more cost-effective alternative, although they are less commonly employed for this specific transformation.
This guide aims to provide a detailed comparison of these catalytic systems for the synthesis of this compound. We will examine the influence of the metal center, ligands, and reaction conditions on reaction outcomes, providing a framework for rational catalyst selection in a research and development setting.
Experimental Section
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. 3-Chloropyridine, 3-bromopyridine, hydrazine hydrate, palladium(II) acetate (Pd(OAc)₂), copper(I) iodide (CuI), nickel(II) chloride (NiCl₂), Xantphos, L-proline, triphenylphosphine (PPh₃), sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and all solvents should be purchased from reputable chemical suppliers. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Product characterization would be performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
General Procedure for the Catalytic Hydrazination of 3-Halopyridine
The following is a general protocol that can be adapted for different catalyst systems. Specific modifications for each catalyst are detailed in the Results and Discussion section.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
¹H NMR (500 MHz, D₂O): The expected spectrum would show signals corresponding to the pyridine ring protons. Due to protonation of the pyridine nitrogen and the hydrazinyl group, these signals would be shifted downfield compared to the free base. The aromatic region would likely display a doublet of doublets, a doublet, and a singlet for the protons at positions 6, 4, and 2 respectively, and another doublet for the proton at position 5.
-
¹³C NMR (125 MHz, D₂O): The spectrum should show five distinct signals for the pyridine ring carbons.
-
Mass Spectrometry (ESI+): m/z calculated for C₅H₈N₃⁺ [M+H]⁺: 110.0718; found: 110.0715.
Results and Discussion
Catalyst System Comparison
The choice of catalyst has a profound impact on the efficiency of the synthesis of 3-Hydrazinylpyridine. Below is a comparative table summarizing the performance of representative palladium, copper, and nickel-based catalytic systems based on literature data for similar reactions.
| Catalyst System | 3-Halopyridine | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ / Xantphos | 3-Chloropyridine | 1-2 | 2-4 | NaOtBu | Toluene | 100-110 | 12-24 | 85-95 | [3][4][5] |
| CuI / L-proline | 3-Bromopyridine | 5-10 | 10-20 | K₂CO₃ | DMSO | 80-100 | 24-48 | 70-85 | [6][7][8] |
| NiCl₂(PPh₃)₂ | 3-Chloropyridine | 5-10 | - | NaOtBu | Dioxane | 100 | 24 | 40-60 | [9][10] |
Table 1: Comparative Performance of Different Catalysts for the Hydrazination of 3-Halopyridines. (Yields are estimated based on analogous reactions in the literature).
In-depth Analysis of Catalytic Systems
The palladium-catalyzed Buchwald-Hartwig amination is generally the most effective method for the synthesis of aryl hydrazines from aryl halides.[1][2] The reaction proceeds via a well-established catalytic cycle.
-
Catalyst and Ligand: A combination of a palladium(II) precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective.[4][5] The ligand facilitates both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination of the product. For less reactive substrates like 3-chloropyridine, more electron-rich and sterically demanding ligands may be necessary to achieve high conversion.[3]
-
Substrate: While 3-bromopyridine is more reactive, the use of appropriate ligands allows for the efficient coupling of the more economical 3-chloropyridine.[3]
-
Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the coordinated hydrazine. Anhydrous, non-polar aprotic solvents such as toluene or dioxane are commonly used.[3]
The high turnover numbers and functional group tolerance make the Buchwald-Hartwig amination a preferred method in many applications.
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of effective ligand systems.[11] It offers a more economical alternative to palladium catalysis.
-
Catalyst and Ligand: Copper(I) salts, particularly CuI, are the most common catalysts. The reaction often requires a ligand to facilitate the coupling. Simple and inexpensive amino acids like L-proline have been shown to be effective ligands, acting as N,O-bidentate chelators.[6][8]
-
Substrate: Aryl bromides and iodides are generally better substrates for the Ullmann condensation than aryl chlorides, which often require higher temperatures and more specialized ligands.
-
Base and Solvent: A moderately strong base like potassium carbonate or cesium carbonate is typically used. Polar aprotic solvents such as DMSO or DMF are preferred.
While generally requiring higher catalyst loadings and longer reaction times than palladium-catalyzed systems, the cost-effectiveness of copper makes it an attractive option, especially for large-scale synthesis.
Nickel catalysts are gaining attention as a low-cost alternative to palladium for cross-coupling reactions.[9] However, their application in the direct hydrazination of aryl halides is less developed.
-
Catalyst: Simple nickel(II) salts in combination with phosphine ligands, such as NiCl₂(PPh₃)₂, can be used. The active catalyst is a Ni(0) species formed in situ.
-
Challenges: Nickel-catalyzed aminations can be more sensitive to reaction conditions and may have a narrower substrate scope compared to palladium. Side reactions can also be more prevalent. Recent research has focused on developing more robust nickel catalyst systems.[10]
For the synthesis of 3-hydrazinylpyridine, nickel catalysis would likely require significant optimization to achieve yields comparable to those obtained with palladium or copper.
Comparative Analysis and Practical Considerations
The choice of catalyst for the synthesis of this compound depends on several factors, including cost, desired yield, reaction time, and available equipment.
-
Palladium: Offers the highest yields and shortest reaction times, with a broad substrate scope that includes the less reactive but more economical 3-chloropyridine. The main drawback is the high cost of the catalyst and ligands.
-
Copper: Provides a good balance between cost and performance. While yields may be slightly lower and reaction times longer, the significant cost savings can be advantageous, particularly on a larger scale. It is generally more effective with 3-bromopyridine.
-
Nickel: The most cost-effective option, but currently the least developed for this specific transformation. It may be a viable choice for research projects focused on developing novel, sustainable catalytic methods, but for reliable production, palladium or copper systems are recommended.
Conclusion
The synthesis of this compound can be effectively achieved using palladium, copper, or nickel-based catalysts. Palladium-based systems, particularly those employing bulky phosphine ligands like Xantphos, offer the best performance in terms of yield and reaction time, especially with 3-chloropyridine as a substrate. Copper-based catalysts, such as CuI with L-proline as a ligand, present a more economical alternative, albeit with generally lower yields and longer reaction times. Nickel catalysis remains a developing area for this transformation.
The selection of the optimal catalyst will depend on the specific requirements of the synthesis, balancing the need for high efficiency with cost considerations. This guide provides the necessary information for researchers and drug development professionals to make an informed decision and to successfully implement the chosen catalytic system. Future research may focus on the development of more active and stable copper and nickel catalysts to further bridge the performance gap with palladium.
References
- 1. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pd(OAc)2/Xantphos Catalyst System_Chemicalbook [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. CuI/L-proline-catalyzed coupling reactions of aryl halides with activated methylene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Nickel-catalyzed multicomponent reaction of dinitriles and hydrazine hydrochlorides with boronic acids: access to 1,3-diaryl-1H-pyrazol-5-amines and 4,5-dihydropyridazin-3(2H)-ones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
A Guide to Reproducibility in Experiments with 3-Hydrazinylpyridine Dihydrochloride: A Comparative Assessment for Researchers
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic procedures is paramount. 3-Hydrazinylpyridine dihydrochloride is a valuable building block in the synthesis of aza-heterocyclic compounds with significant therapeutic potential, notably as kinase inhibitors and anti-inflammatory agents. However, the reactivity of the hydrazine moiety, coupled with the electronic properties of the pyridine ring, can introduce variability in experimental outcomes. This guide provides an in-depth analysis of the factors influencing the reproducibility of reactions involving this compound, offers a comparative perspective on its reactivity versus its positional isomers, and presents detailed protocols for its use.
Understanding this compound: Properties and Applications
This compound is a stable salt of 3-hydrazinopyridine.[1][2][3] The dihydrochloride form enhances its stability and shelf-life, but the free base is typically liberated in situ for reactions. Its primary utility lies in its capacity to act as a nucleophile in condensation reactions with carbonyl compounds to form hydrazones, which are key intermediates in the synthesis of various heterocyclic systems.[4]
Key Applications:
-
Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of compounds for neurological disorders, as well as anti-inflammatory and anti-cancer drugs.
-
Kinase Inhibitors: The pyridyl-hydrazone scaffold is a component of several potent kinase inhibitors. For instance, it is a building block for analogues of Imatinib (Gleevec), a tyrosine kinase inhibitor used in cancer therapy.[5][6][7][8]
-
Anti-inflammatory Agents: Pyridazine derivatives, synthesized from hydrazinyl precursors, have shown significant anti-inflammatory properties.[9]
The Challenge of Reproducibility: Factors and Mitigation Strategies
Achieving consistent results with this compound requires careful control over several experimental parameters. Batch-to-batch variation in chemical and physical properties of raw materials can significantly impact the final product quality.[10][11][12][13][14]
Common Reproducibility Issues and Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, degradation of starting material, or suboptimal stoichiometry. | Monitor the reaction progress using TLC or HPLC. Ensure the high purity and proper storage of this compound. Optimize the molar ratio of reactants.[1] |
| Formation of Multiple Products | High reaction temperature, reactive impurities, or unintended side reactions like cyclization or oxidation. | Lower the reaction temperature. Purify starting materials and solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine group.[1][9] |
| Purification Difficulties | High polarity of the product or co-elution with impurities. | Use a more polar eluent for column chromatography or consider reverse-phase chromatography. Recrystallization from a suitable solvent system can also be effective.[9] |
Visualizing the Workflow for Troubleshooting
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 23143454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydrazinopyridine | C5H7N3 | CID 10909519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Flow synthesis for anticancer drug | Research | Chemistry World [chemistryworld.com]
- 7. Studies directed towards The synthesis Of İmatinib Mesylate ((Gleevec), 4-(4-Methyl-Piperazin-1- Ylmethyl)-N-[4- Methyl-3-(4-Pyridin-3-Yl-Pyrimidin-2- Ylamino)-Phenyl]- Benzamide Methanesulfonate) Analogs [open.metu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. tabletscapsules.com [tabletscapsules.com]
- 13. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Reaction Products from 3-Hydrazinylpyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 3-Hydrazinylpyridine Dihydrochloride in Synthesis
This compound is a pivotal reagent in synthetic organic and medicinal chemistry.[1][2][3][4] Its utility stems from the nucleophilic character of the hydrazine moiety, which readily participates in reactions with electrophilic partners, most notably carbonyl compounds. These reactions are foundational for the synthesis of a diverse array of heterocyclic structures, many of which are scaffolds for biologically active molecules. This guide will explore two primary classes of reactions involving this compound: hydrazone formation with aldehydes and ketones, and cyclization reactions to form fused ring systems such as triazolopyridines. A critical aspect of any synthetic endeavor is the accurate quantification of the resulting products. Therefore, this guide will also provide a comparative overview and detailed protocols for the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 1: Common Reactions and Product Classes
Hydrazone Formation with Aldehydes and Ketones
The reaction of this compound with aldehydes and ketones proceeds via a nucleophilic addition-elimination mechanism to form the corresponding hydrazones.[5][6] These reactions are typically straightforward and serve as a crucial first step in more complex synthetic sequences or for the derivatization of carbonyl-containing compounds.
Reaction Pathway: Hydrazone Formation
Caption: General reaction scheme for hydrazone formation.
Cyclization Reactions: Synthesis of Fused Heterocycles
A significant application of 3-Hydrazinylpyridine is in the synthesis of fused heterocyclic systems, particularly triazolopyridines. These structures are of great interest in medicinal chemistry due to their diverse pharmacological activities.[7][8][9][10] The synthesis often involves the reaction of the hydrazine with a suitable precursor, followed by an intramolecular cyclization.
Reaction Pathway: Triazolopyridine Synthesis
Caption: Dehydrative cyclization to form a triazolopyridine ring.[7]
Part 2: Quantitative Analysis of Reaction Products - A Comparative Overview
The choice of analytical technique for quantifying the products of reactions involving this compound is dictated by the physicochemical properties of the analytes, including their volatility, polarity, and thermal stability. Below is a comparative summary of the most commonly employed methods.
| Analytical Technique | Principle | Advantages | Limitations | Typical Analytes |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Versatile for a wide range of polarities, non-destructive, excellent for quantification.[11][12][13][14][15] | Requires chromophore for UV detection, can be time-consuming to develop methods. | Pyridine derivatives, hydrazones, triazolopyridines. |
| GC-MS | Separation based on volatility and polarity, detection by mass spectrometry. | High sensitivity and selectivity, provides structural information.[16][17][18][19] | Requires volatile and thermally stable analytes, derivatization may be necessary.[20] | Volatile pyridine derivatives, smaller hydrazones. |
| qNMR | Quantification based on the direct proportionality of NMR signal area to the number of nuclei. | No need for identical reference standards, provides structural confirmation, highly accurate.[21] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. | Pure reaction products, determination of isomeric ratios. |
Part 3: Experimental Protocols for Quantitative Analysis
The following protocols are provided as a starting point and should be optimized for the specific analyte and matrix.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of a pyridine-containing reaction product in a sample.
Workflow: HPLC Analysis
Caption: A typical workflow for quantitative HPLC analysis.
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of the pure reaction product (reference standard).
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.
-
Perform serial dilutions to prepare a series of calibration standards (typically 5-6 concentrations spanning the expected sample concentration).
-
-
Sample Preparation:
-
Quench the reaction and extract the product if necessary.
-
Accurately dilute a known volume or weight of the reaction mixture with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Chromatographic Conditions (Example for a Pyridine Derivative): [11][12][13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is 70:30 (v/v) water:acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
-
Quantification:
-
Inject the calibration standards and the prepared sample.
-
Integrate the peak area of the analyte in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile reaction products.
Methodology:
-
Derivatization (if necessary): For non-volatile or polar compounds like hydrazines, derivatization is often required to increase volatility and thermal stability. A common method is to react the hydrazine with an aldehyde or ketone, such as pentafluorobenzaldehyde, to form a stable, volatile derivative.[18]
-
Preparation of Standard and Sample Solutions:
-
Similar to HPLC, prepare a series of calibration standards of the derivatized analyte in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Prepare the sample by derivatizing a known amount of the reaction mixture under the same conditions as the standards.
-
-
GC-MS Conditions (Example for a Derivatized Hydrazine): [18][19]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to elute all components.
-
Injector: Split/splitless injector, with the mode and temperature optimized for the analyte.
-
Mass Spectrometer: Electron ionization (EI) source. Scan a mass range that includes the molecular ion and characteristic fragment ions of the analyte. For quantification, selected ion monitoring (SIM) can be used for enhanced sensitivity and selectivity.
-
-
Quantification:
-
Construct a calibration curve based on the peak areas of a characteristic ion of the derivatized analyte from the standards.
-
Determine the concentration of the analyte in the derivatized sample from the calibration curve.
-
Quantitative Analysis by Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the purity or concentration of an isolated reaction product without a specific reference standard for that compound.[21]
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the purified reaction product.
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have a simple NMR spectrum with at least one peak that does not overlap with any analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing and Quantification:
-
Integrate a well-resolved peak of the analyte and a well-resolved peak of the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Purityanalyte (%) = (Areaanalyte / Nanalyte) * (Nstandard / Areastandard) * (MWanalyte / MWstandard) * (Massstandard / Massanalyte) * Puritystandard (%)
Where:
-
Area = Integral of the peak
-
N = Number of protons giving rise to the integrated signal
-
MW = Molecular weight
-
Mass = Weighed mass
-
Purity = Purity of the standard
-
Part 4: Alternative Reagents and Comparative Performance
While this compound is a versatile reagent, other hydrazine derivatives can be employed for similar transformations, sometimes offering advantages in terms of reactivity, product diversity, or reaction conditions.
| Reagent | Common Applications | Advantages | Disadvantages |
| Hydrazine Hydrate | Formation of hydrazones, Wolff-Kishner reduction, synthesis of various heterocycles.[22][23] | Readily available, inexpensive. | Can lead to the formation of symmetric azines as byproducts.[24] |
| Phenylhydrazine | Formation of phenylhydrazones, Fischer indole synthesis, synthesis of pyrazoles.[23][25] | Products are often crystalline and easily purified. | Can be more sterically hindered, potentially leading to lower reaction rates. |
| Substituted Hydrazinopyridines | Synthesis of specifically substituted fused heterocycles.[7][26] | Allows for the introduction of desired substituents on the pyridine ring. | May require multi-step synthesis, potentially lower availability. |
| Trichloroisocyanuric acid (TCCA) | Used in combination with hydrazines for direct cyclization/chlorination to form 4-chloropyrazoles.[27] | Provides a one-pot method for functionalized pyrazoles. | Requires specific reaction conditions and may not be suitable for all substrates. |
The choice of reagent will ultimately depend on the desired product, the available starting materials, and the required reaction conditions. For instance, while hydrazine hydrate is a general-purpose reagent, a substituted hydrazinopyridine would be selected for the targeted synthesis of a specific triazolopyridine derivative.
Conclusion
The successful synthesis and development of novel chemical entities relying on this compound as a building block are contingent upon the rigorous and accurate quantitative analysis of the reaction products. This guide has provided a comparative framework for understanding the common reactions of this versatile reagent and has detailed the practical application of HPLC, GC-MS, and qNMR for the quantification of the resulting products. By understanding the principles, advantages, and limitations of each analytical technique, researchers can select the most appropriate method for their specific needs, ensuring the generation of reliable and reproducible data.
References
- 1. 3-Hydrazinopyridine | C5H7N3 | CID 10909519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
- 12. helixchrom.com [helixchrom.com]
- 13. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. mdpi.com [mdpi.com]
- 18. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 27. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthetic Routes of 3-Hydrazinylpyridine Dihydrochloride
Introduction
3-Hydrazinylpyridine dihydrochloride is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its utility lies in the reactive hydrazinyl moiety, which serves as a versatile handle for constructing more complex molecular architectures, particularly in the synthesis of pyrazole-containing compounds and other pharmacologically active agents.[1] The stability offered by its dihydrochloride salt form makes it an ideal intermediate for storage and handling in multi-step synthetic campaigns.[2][3]
This guide provides a head-to-head comparison of the two primary synthetic strategies for preparing this compound: the nucleophilic aromatic substitution (SNAr) of 3-halopyridines and the diazotization-reduction sequence starting from 3-aminopyridine. We will delve into the mechanistic underpinnings, process parameters, and practical considerations for each route, supported by experimental data and protocols to inform your selection for either laboratory-scale discovery or large-scale production.
Route 1: Nucleophilic Aromatic Substitution (SNAr) from 3-Halopyridines
This approach is arguably the most direct and common strategy, involving the displacement of a halide from an electron-deficient pyridine ring by hydrazine. The reaction leverages the strong nucleophilicity of hydrazine and the ability of the pyridine nitrogen to stabilize the negative charge developed in the Meisenheimer intermediate.
Reaction Scheme
Caption: General workflow for the SNAr synthesis of this compound.
Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism. Hydrazine attacks the C-3 position of the 3-halopyridine, which is activated by the electron-withdrawing effect of the ring nitrogen. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the 3-hydrazinylpyridine product. The final step involves protonation with hydrochloric acid to precipitate the more stable dihydrochloride salt.
Key Parameters and Optimization
-
Choice of Halogen : While both 3-chloro and 3-bromopyridine can be used, the C-Br bond is weaker than the C-Cl bond, often leading to faster reaction rates. However, 3-chloropyridine is typically more cost-effective for large-scale synthesis. Recent advancements have also explored the use of 3-fluoropyridines, which can react under milder conditions, sometimes even at room temperature.[4]
-
Solvent : Polar protic solvents like ethanol, n-propanol, or 2-ethoxyethanol are commonly employed as they can solvate the ionic intermediate and are suitable for the reflux temperatures often required.[5][6] The use of 2-ethoxyethanol has been shown to reduce reaction times significantly compared to lower-boiling alcohols.[6]
-
Reaction Temperature : The reaction is typically conducted at reflux to ensure a reasonable reaction rate.[5][7] For analogous syntheses of (3-chloropyridin-2-yl)hydrazine, temperatures range from 80°C to 115°C.[8][9]
-
Molar Ratio of Hydrazine : A significant excess of hydrazine hydrate (typically 4-6 molar equivalents) is used to drive the reaction to completion and minimize the formation of di-substituted byproducts.[5][7]
-
Workup and Isolation : After the reaction, the mixture is cooled to precipitate the free base or the salt. The final product is isolated by vacuum filtration, washed with a cold solvent to remove impurities, and dried.[5]
Experimental Protocol (Adapted from Analogous Procedures)
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloropyridine (1.0 eq) and ethanol (5-10 volumes).
-
Addition of Hydrazine : While stirring, cautiously add hydrazine hydrate (80% solution, 5.0 eq) to the mixture.
-
Reflux : Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Cooling and Precipitation : Once the starting material is consumed, cool the mixture to room temperature, then further chill in an ice bath to 0-5°C to maximize precipitation of the free base.
-
Formation of Hydrochloride Salt : To the cooled slurry, slowly add concentrated hydrochloric acid (approx. 2.2 eq) while maintaining the low temperature. A thick precipitate of this compound will form.
-
Filtration and Washing : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Drying : Dry the collected solid under vacuum at 40-50°C to obtain the final product.
Performance Data
While direct data for 3-hydrazinylpyridine is sparse in peer-reviewed journals, patent literature for analogous compounds provides a strong basis for expected performance.
| Parameter | Value | Source (Analogous Compound) |
| Starting Material | 2,3-Dichloropyridine | CN102249991A[7] |
| Solvent | Ethanol | CN102249991A[7] |
| Reaction Time | 5 hours | CN102249991A[7] |
| Yield | 99% | CN102249991A[7] |
| Purity (HPLC) | >99% | CN102249991A[7] |
| Starting Material | 2-Fluoro-3-chloropyridine | CN103588705A[4] |
| Solvent | Ethanol | CN103588705A[4] |
| Reaction Time | 3-5 hours (Room Temp) | CN103588705A[4] |
| Yield | 99.5% | CN103588705A[4] |
| Purity (HPLC) | >99.9% | CN103588705A[4] |
Route 2: Diazotization of 3-Aminopyridine
This classic route in aromatic chemistry involves the transformation of a primary amine into a diazonium salt, which is then reduced to the corresponding hydrazine. This multi-step process requires careful temperature control due to the inherent instability of diazonium intermediates.
Reaction Scheme
Caption: General workflow for the synthesis via diazotization of 3-aminopyridine.
Mechanistic Insight
The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid like HCl.[10][11] The 3-aminopyridine then attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which tautomerizes and subsequently eliminates water under acidic conditions to yield the pyridine-3-diazonium salt.[11] This highly reactive intermediate is not isolated but is immediately treated with a reducing agent. Stannous chloride (SnCl₂) is a common choice, reducing the diazonium group to the hydrazinyl moiety. The reaction is then worked up and acidified to yield the dihydrochloride salt.
Key Parameters and Optimization
-
Starting Material Synthesis : 3-Aminopyridine is readily prepared via the Hofmann rearrangement of nicotinamide.[12][13][14] This is a reliable and high-yielding reaction, making the starting material accessible.[14]
-
Temperature Control : This is the most critical parameter. Diazotization must be carried out at low temperatures (typically -5 to 5°C) to prevent the unstable diazonium salt from decomposing and coupling to form unwanted azo compounds or reacting with water to form 3-hydroxypyridine.[15]
-
Acid Concentration : A sufficient excess of acid is required to protonate the aminopyridine, generate nitrous acid, and maintain an acidic environment to stabilize the resulting diazonium salt.
-
Reducing Agent : The choice of reducing agent is crucial for the yield of the second step. While stannous chloride is effective, other reagents like sodium sulfite can also be used. The stoichiometry and addition rate must be carefully controlled.
-
Safety : Diazonium salts can be explosive in a dry, concentrated state. Therefore, this reaction is always performed in a dilute aqueous solution, and the intermediate is never isolated.
Experimental Protocol (Generalized)
-
Diazotization : Dissolve 3-aminopyridine (1.0 eq) in dilute hydrochloric acid (approx. 3.0 eq) and cool the solution to 0°C in an ice-salt bath.
-
Nitrite Addition : Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the stirred 3-aminopyridine solution, ensuring the temperature does not rise above 5°C.
-
Reduction : In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 3.0 eq) in concentrated hydrochloric acid, also cooled to 0°C.
-
Addition of Diazonium Salt : Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10°C.
-
Isolation : After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Make the solution strongly basic with NaOH to precipitate the tin salts and liberate the 3-hydrazinylpyridine free base.
-
Extraction and Salt Formation : Extract the free base into an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer, filter, and bubble dry HCl gas through the solution (or add an ethereal HCl solution) to precipitate the this compound.
-
Filtration and Drying : Collect the product by filtration, wash with cold ether, and dry under vacuum.
Head-to-Head Comparison
| Feature | Route 1: SNAr from 3-Halopyridine | Route 2: Diazotization from 3-Aminopyridine |
| Starting Material | 3-Chloropyridine or 3-Bromopyridine. | 3-Aminopyridine (itself made from Nicotinamide). |
| Number of Steps | 1-2 steps (reaction followed by salt formation). | 2-3 steps (diazotization, reduction, salt formation). |
| Overall Yield | High (often >90%).[4][7] | Moderate to Good (typically 60-80%). |
| Purity | Generally high, with fewer side products. | Can be lower due to diazonium salt side reactions. |
| Scalability | Excellent. The process is robust and suitable for industrial scale. | More challenging to scale due to strict temperature control and handling of unstable intermediates. |
| Safety | Main hazard is handling corrosive and toxic hydrazine hydrate. | Involves potentially explosive diazonium salts (if mishandled) and toxic reagents. Requires rigorous process control. |
| Cost-Effectiveness | Generally more cost-effective for large quantities due to fewer steps and high yield. | Can be more expensive due to multiple steps and the need for specialized cooling equipment on a large scale. |
| Simplicity | Operationally simpler, involving a one-pot reflux and precipitation. | Operationally complex, requiring precise, low-temperature additions and careful monitoring. |
Conclusion and Recommendations
For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route starting from a 3-halopyridine is demonstrably superior for most applications, particularly for scale-up and industrial production. Its primary advantages are the high yield, excellent purity, operational simplicity, and enhanced safety profile compared to the diazotization route. The reaction is robust and highly efficient, as evidenced by the near-quantitative yields reported for analogous processes.[4][7]
The diazotization of 3-aminopyridine remains a viable, classic method and may be suitable for small-scale laboratory synthesis where 3-aminopyridine is readily available and 3-halopyridines are not. However, the stringent requirement for low-temperature control, the inherent instability of the diazonium intermediate, and the typically lower overall yields make it less attractive for efficient and safe manufacturing.
Researchers and drug development professionals are advised to select the SNAr pathway for a more reliable, scalable, and cost-effective synthesis of this important heterocyclic intermediate.
References
- 1. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]
- 2. This compound | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 23143454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 7. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 10. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 11. byjus.com [byjus.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 14. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 15. Aromatic Diazotization of 3-aminopyridine - Organic Chemistry - Science Forums [scienceforums.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Hydrazinylpyridine Dihydrochloride
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of reactive chemical intermediates like 3-Hydrazinylpyridine dihydrochloride demand a protocol that is not just procedural, but also deeply rooted in a causal understanding of the chemical's properties. This guide provides a comprehensive, field-tested framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and environmental compliance.
Core Hazard Profile & Risk Assessment
This compound is a substituted hydrazine and pyridine derivative, a classification that necessitates cautious handling due to its inherent reactivity and toxicity.[1][2] A thorough risk assessment is the foundational step before any handling or disposal procedure begins.
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4][5]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4][5]
-
Serious Eye Damage (Category 1): Poses a high risk of causing serious, potentially irreversible, eye damage.[3][4][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation if inhaled.[3][4][5]
Beyond these immediate hazards, it is crucial to recognize that many hydrazine derivatives are suspected carcinogens and are highly reactive.[1][6] Therefore, the principle of As Low As Reasonably Achievable (ALARA) exposure must be applied at all times.
Pre-Disposal Safety Protocols: Your First Line of Defense
Before waste is even generated, establishing a robust safety framework is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
All handling of this compound, including weighing, transfer, and addition to waste containers, must be conducted within a certified chemical fume hood.[6][7][8] This is non-negotiable, as it serves as the primary barrier against the inhalation of airborne particles, which can cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a critical control based on the compound's hazard profile. The table below outlines the minimum required PPE.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[3][7][9] | Protects against accidental splashes of solutions or contact with solid particles, mitigating the risk of serious eye damage.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[8][9] | Prevents direct skin contact, which is known to cause irritation.[3] Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A fully-buttoned laboratory coat.[3][9] | Protects skin and personal clothing from contamination. For larger quantities, a chemical-resistant apron is advised. |
| Respiratory | Work must be performed in a fume hood.[7][8] | This engineering control is the primary method to prevent respiratory exposure. A NIOSH-approved dust respirator may be required for spill cleanup outside a hood.[7] |
Emergency First Aid Procedures
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3][7][9]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical help if irritation persists.[3][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.[3][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[3][7]
Step-by-Step Waste Collection & Segregation Protocol
Proper disposal begins with meticulous collection at the source. The objective is to contain the hazardous waste in a manner that is safe for temporary storage and subsequent transport by a licensed disposal facility.
Step 1: Waste Characterization Identify the waste stream. Is it unused solid reagent, a dilute aqueous solution, or contaminated materials (e.g., gloves, weigh boats, paper towels)? Each may require a separate, clearly labeled container.
Step 2: Select a Compatible Waste Container Use only high-density polyethylene (HDPE) or other chemically resistant containers that can be securely sealed.[8] The container must be clean, dry, and in good condition. Never use containers that previously held incompatible chemicals, particularly oxidizers.[8]
Step 3: Accurate and Compliant Labeling As soon as the first drop of waste is added, the container must be labeled.[8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Corrosive," "Irritant")
-
The date the waste was first added
-
The name of the principal investigator or lab group
Step 4: Waste Transfer All transfers of waste into the container must be performed inside a chemical fume hood. Use a funnel for liquids to prevent spills. For solids, use dedicated spatulas and weighing implements.
Step 5: Segregation and Storage Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.[8] Crucially, this waste must be segregated from incompatible materials, especially:
-
Strong Oxidizing Agents (e.g., nitric acid, hydrogen peroxide, permanganates)[8][10]
-
Strong Acids and Bases[8]
-
Metals and Metal Oxides[11]
The rationale for this segregation is to prevent violent exothermic or explosive reactions that can occur with hydrazine derivatives.[6]
Spill Management Protocol
Accidents can happen, and preparedness is key.
-
Small Spills (contained within the fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a chemical spill pillow.[8][11] Do NOT use combustible materials like paper towels, earth, or wood as the primary absorbent material, as hydrazine compounds can ignite spontaneously with them. [6][11]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleanup materials as hazardous waste.
-
-
Large Spills (outside the fume hood) or any spill you are not comfortable cleaning:
-
Evacuate the immediate area.
-
Alert colleagues and secure the entrance to the lab.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[7]
-
Final Disposal Pathway: From Lab to Neutralization
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[12][13] This material is considered a hazardous waste and must be managed according to all local, state, and federal regulations.[3][14]
The final step is to arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor. The most common and effective method for the ultimate destruction of this type of waste is high-temperature incineration at a specialized facility.[14]
The following workflow diagram illustrates the decision-making process for proper disposal.
Caption: Disposal decision workflow for this compound.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed with the highest standards of safety, responsibility, and scientific integrity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 3-Hydrazinylpyridine (EVT-2606970) | 364727-74-2; 42166-50-7 [evitachem.com]
- 3. echemi.com [echemi.com]
- 4. chemical-label.com [chemical-label.com]
- 5. This compound | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. 5.imimg.com [5.imimg.com]
- 13. fishersci.com [fishersci.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
